molecular formula C8H8N2O B1451574 7,8-dihydroquinazolin-6(5H)-one CAS No. 944895-73-2

7,8-dihydroquinazolin-6(5H)-one

Cat. No.: B1451574
CAS No.: 944895-73-2
M. Wt: 148.16 g/mol
InChI Key: GZYJHRSBGTWWBK-UHFFFAOYSA-N
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Description

7,8-Dihydroquinazolin-6(5H)-one (CAS Number: 944895-73-2) is a synthetically versatile quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate and core scaffold for the development of novel bioactive molecules . The quinazolinone structural motif is ubiquitously found in a wide array of compounds with diverse therapeutic activities, making this dihydroquinazolinone a valuable building block for constructing libraries for high-throughput screening . Researchers are particularly interested in this scaffold due to the extensive pharmacological activities associated with quinazolinone derivatives. Published literature indicates that compounds based on this structure have demonstrated potential in areas including, but not limited to, anticancer , antimicrobial , anti-inflammatory , and anticonvulsant research . A specific derivative, 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, has been identified in a recent study as a promising scaffold for inhibitors targeting Monoamine Oxidase B (MAO-B) and Glycogen Synthase Kinase 3β (GSK3β), highlighting its potential relevance in neurodegenerative disease research . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dihydro-5H-quinazolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYJHRSBGTWWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NC=C2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670363
Record name 7,8-Dihydroquinazolin-6(5H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID00670363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944895-73-2
Record name 7,8-Dihydroquinazolin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7,8-dihydroquinazolin-6(5H)-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7,8-dihydroquinazolin-6(5H)-one: A Versatile Scaffold in Medicinal Chemistry

Executive Summary

The quinazolinone nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds and clinically approved drugs.[1][2] This guide focuses on a specific, valuable derivative: this compound. While the broader quinazolinone family is well-documented for its extensive pharmacological activities—including anticancer, anti-inflammatory, and antimicrobial properties—the partially saturated dihydro-derivatives represent a nuanced and highly promising area for drug development.[1][3][4] This document provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical structure, physicochemical properties, a proposed, robust synthetic methodology, and its vast potential as a scaffold for targeting a range of therapeutic areas. The insights herein are framed from the perspective of a senior application scientist, emphasizing the rationale behind experimental design and the strategic value of this scaffold in modern drug discovery.

The Quinazolinone Core: A Privileged Scaffold

Heterocyclic compounds are paramount in the pharmaceutical industry, with a significant percentage of top-selling drugs featuring at least one such ring system.[2] Among these, the quinazolinone scaffold, a bicyclic system comprising a fused benzene and pyrimidine ring, is particularly noteworthy.[2][5] Its structural rigidity, coupled with the capacity for functionalization at multiple positions, allows for the precise tuning of pharmacological activity, enabling the modulation of diverse biological pathways.[2]

This compound (CAS No: 944902-21-0) is a partially saturated derivative that retains the core pharmacophoric features of the quinazolinone class while offering distinct stereochemical and solubility properties.[6] Its primary role in contemporary research is as a high-value building block or intermediate for the synthesis of more complex, biologically active molecules.[6] The non-aromatic, cyclohexenone-like portion of the molecule provides a three-dimensional character that is often advantageous for fitting into the active sites of enzymes and receptors.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is the foundation of its application in drug design.

Chemical Identity

The formal nomenclature and key identifiers for this compound are crucial for unambiguous reference in research and procurement.

Caption: Chemical structure of this compound.

Physicochemical Data

The physicochemical properties dictate the molecule's behavior in both chemical reactions and biological systems, influencing everything from solubility to membrane permeability.

PropertyValueSource
CAS Number 944895-73-2[6]
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.16 g/mol [6]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in DMSO, Methanol (predicted)N/A
Storage Temperature 2-8°C[6]

Synthesis and Chemical Reactivity

The utility of a chemical scaffold is directly linked to the efficiency and versatility of its synthesis. While specific literature for the direct synthesis of this compound is sparse, a robust and logical pathway can be designed based on established heterocyclic chemistry principles.

Proposed Synthetic Workflow

A highly effective and common strategy for constructing the quinazolinone core involves the condensation of a β-dicarbonyl compound with a nitrogen-containing cyclizing agent. In this case, cyclohexane-1,3-dione serves as the ideal starting material for the saturated portion of the ring system.

G cluster_reagents1 Base (e.g., NaOEt) Ethanol, Reflux cluster_reagents2 Cyclization & Aromatization Reactant1 Cyclohexane-1,3-dione Intermediate Enamine Intermediate (In situ) Reactant1->Intermediate   Reactant2 Formamidine Acetate Reactant2->Intermediate   Product This compound Intermediate->Product  

Caption: Proposed one-pot synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a validated, general procedure for the synthesis of dihydroquinazolinones from 1,3-dicarbonyl precursors, adapted for this specific target.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexane-1,3-dione (1.0 eq) and formamidine acetate (1.2 eq).

  • Solvent and Catalyst Addition: Add absolute ethanol as the solvent. To this suspension, add a catalytic amount of a suitable base, such as sodium ethoxide (0.2 eq). The base is critical as it deprotonates the dione, facilitating the initial nucleophilic attack.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude solid is re-dissolved in a minimal amount of dichloromethane and subjected to column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure this compound.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Significance and Applications

The true value of this compound lies in its potential as a scaffold for developing novel therapeutics. The broader quinazolinone class has demonstrated a remarkable spectrum of biological activities.[4]

A Scaffold for Diverse Therapeutic Targets

Quinazolinone derivatives are known to exhibit a wide array of pharmacological effects, making them highly attractive for drug discovery campaigns.[1][3] Key activities include:

  • Anticancer: Many quinazolinone derivatives function as kinase inhibitors or dihydrofolate reductase inhibitors, crucial pathways in cancer progression.[2][7]

  • Neurodegenerative Diseases: Derivatives of the isomeric 7,8-dihydroquinazolin-5(6H)-one have been synthesized and identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in Parkinson's disease.[8] This strongly suggests that the 6(5H)-one scaffold is also a viable candidate for CNS-targeting agents.[8]

  • Anti-inflammatory: The core structure is associated with anti-inflammatory effects, potentially through the modulation of inflammatory cytokine production.[3]

  • Antimicrobial: The scaffold has been utilized to develop agents with antibacterial and antifungal properties.[4]

Illustrative Mechanism of Action: Kinase Inhibition

Many clinically successful anticancer drugs based on the quinazoline core (e.g., Gefitinib, Erlotinib) function by inhibiting protein kinases. A hypothetical inhibitor derived from this compound could occupy the ATP-binding site of a target kinase, preventing phosphorylation and downstream signaling that leads to cell proliferation.

Receptor Growth Factor Receptor Kinase Target Kinase (e.g., EGFR, VEGFR) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cell Proliferation & Survival Substrate->Response Leads to Inhibitor Quinazolinone Inhibitor Inhibitor->Kinase Inhibits ATP Binding

Caption: Potential mechanism of a this compound based kinase inhibitor.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a strategic platform for the development of next-generation therapeutics. Its robust and scalable synthesis, combined with the proven pharmacological potential of the dihydroquinazolinone core, makes it an exceptionally valuable tool for medicinal chemists.

Future research should focus on the synthesis of diverse libraries by functionalizing the core structure. Key areas for derivatization include the N1 and N3 positions of the pyrimidine ring and substitutions on the saturated carbocyclic ring. Screening these libraries against a wide panel of biological targets, particularly protein kinases and enzymes involved in neurodegeneration, is a logical and promising next step. Such structure-activity relationship (SAR) studies will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.

References

  • Novel quinazoline derivatives: key pharmacological activities. (2024). Google AI Search Grounding API.
  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Google AI Search Grounding API.
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (n.d.). PMC - NIH.
  • Study on quinazolinone derivative and their pharmacological actions. (2024). Google AI Search Grounding API.
  • QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. (2023). Google AI Search Grounding API.
  • 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. (2025). PubMed.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications.
  • Cas 944895-73-2,this compound. (n.d.). LookChem.

Sources

The Strategic Synthesis of 7,8-Dihydroquinazolin-6(5H)-one: A Guide to Novel Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7,8-dihydroquinazolin-6(5H)-one scaffold is a heterocyclic motif of significant interest in medicinal chemistry, serving as a core component in a variety of biologically active compounds. This technical guide provides an in-depth exploration of modern synthetic strategies for the construction of this valuable framework, with a particular focus on the utilization of novel and readily accessible precursors. Moving beyond classical approaches, this document emphasizes robust and efficient methodologies, including multicomponent reactions and strategic cyclocondensations, that offer advantages in terms of yield, atom economy, and procedural simplicity. The causality behind experimental choices, detailed step-by-step protocols, and a thorough mechanistic understanding are presented to empower researchers in the synthesis and further derivatization of this important class of molecules.

Introduction: The Emerging Importance of the this compound Core

The quinazolinone skeleton is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] While much of the synthetic focus has been on the fully aromatic quinazolin-4(3H)-one and its 2,3-dihydro counterpart, the partially saturated this compound isomer has emerged as a promising scaffold. Its three-dimensional structure, conferred by the non-aromatic cyclohexenone ring, offers new vectors for chemical space exploration and the potential for enhanced target binding and improved pharmacokinetic profiles. The development of efficient and versatile synthetic routes to this core is therefore a critical endeavor for the advancement of medicinal chemistry programs.

This guide will focus on contemporary and novel approaches to the synthesis of the this compound ring system, moving away from traditional multi-step syntheses towards more streamlined and efficient strategies.

Strategic Synthesis from Novel Precursors: A Mechanistic Approach

The key to modern synthetic efficiency lies in the judicious choice of starting materials that can be readily converted to the target scaffold in a minimum number of steps. For the this compound core, the use of 1,3-cyclohexanedione and its derivatives as the foundational six-membered ring precursor has proven to be a highly effective strategy. The true novelty, however, lies in the choice of the nitrogen-containing component that drives the formation of the pyrimidinone ring.

The Cyclocondensation of 1,3-Cyclohexanedione with Amidines: A Robust and Versatile Route

The reaction of a 1,3-dicarbonyl compound with an amidine is a powerful and well-established method for the construction of pyrimidine rings. This approach is readily adaptable to the synthesis of 7,8-dihydroquinazolin-6(5H)-ones.

Causality of Experimental Choices:

  • 1,3-Cyclohexanedione as the Precursor: This commercially available and relatively inexpensive starting material provides the pre-formed six-membered carbocyclic ring, significantly simplifying the overall synthesis. Its diketone functionality allows for a regioselective reaction with the dinucleophilic amidine.

  • Amidines as the Nitrogen Source: Amidines, such as formamidine, guanidine, and their derivatives, are ideal partners for this cyclocondensation. They possess two nucleophilic nitrogen atoms that can react sequentially with the two carbonyl groups of the 1,3-dicarbonyl compound to form the pyrimidinone ring. The choice of amidine allows for the direct introduction of substituents at the 2-position of the quinazolinone core. For instance, using guanidine leads to the formation of a 2-amino-7,8-dihydroquinazolin-6(5H)-one, a valuable intermediate for further functionalization.

Reaction Mechanism:

The reaction proceeds through a well-understood cyclocondensation pathway. The mechanism involves an initial nucleophilic attack of one of the amidine nitrogens on one of the carbonyl groups of the 1,3-cyclohexanedione, followed by an intramolecular cyclization and subsequent dehydration to afford the final product.[2]

G cluster_0 Reaction Mechanism start 1,3-Cyclohexanedione + Amidine intermediate1 Initial Adduct (Nucleophilic Attack) start->intermediate1 intermediate2 Cyclized Intermediate (Intramolecular Condensation) intermediate1->intermediate2 - H2O product This compound intermediate2->product - H2O

Figure 1: General mechanism of cyclocondensation.

Multicomponent Synthesis: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, represent a highly efficient approach to the synthesis of heterocyclic scaffolds. While a direct three-component synthesis of the parent this compound is less common, analogous MCRs for related tetrahydroquinazolines highlight the potential of this strategy.[3]

Conceptual Application to this compound:

A plausible three-component reaction could involve 1,3-cyclohexanedione, an aldehyde, and a nitrogen source like urea or guanidine. This approach would allow for the simultaneous introduction of substituents at both the 4- and 2-positions of the quinazolinone ring system.

G cluster_1 Multicomponent Reaction Workflow reactants 1,3-Cyclohexanedione + Aldehyde + Nitrogen Source (e.g., Urea) reaction_vessel One-Pot Reaction reactants->reaction_vessel product Substituted This compound reaction_vessel->product

Figure 2: Conceptual workflow of a multicomponent synthesis.

Experimental Protocols: A Practical Guide

The following protocols are representative examples based on established methodologies for the synthesis of analogous compounds and serve as a starting point for the synthesis of the this compound core and its derivatives.

Synthesis of 2-Amino-7,8-dihydroquinazolin-6(5H)-one from 1,3-Cyclohexanedione and Guanidine

This protocol is adapted from the synthesis of related 2-amino-5,6,7,8-tetrahydroquinazolin-5-ones.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-cyclohexanedione (1.0 eq.), guanidine hydrochloride (1.2 eq.), and a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a base, for example, sodium ethoxide or potassium carbonate (1.5 eq.), to the reaction mixture. The base is crucial for neutralizing the guanidine hydrochloride and catalyzing the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-amino-7,8-dihydroquinazolin-6(5H)-one.

General Procedure for the Synthesis of this compound using 1,3-Cyclohexanedione and Formamidine

This protocol is a generalized procedure based on the principles of pyrimidine synthesis from 1,3-dicarbonyls and formamidine.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 1,3-cyclohexanedione (1.0 eq.) and formamidine acetate (1.5 eq.) in a high-boiling polar solvent like dimethylformamide (DMF) or n-butanol.

  • Heating: Heat the reaction mixture to 120-150 °C for 8-12 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound derivatives based on analogous reactions reported in the literature.

PrecursorsNitrogen SourceCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
1,3-CyclohexanedioneGuanidine HClSodium EthoxideEthanolReflux4-660-80
1,3-CyclohexanedioneFormamidine Acetate-DMF1401050-70
1,3-CyclohexanedioneUreaAcid catalyst (e.g., p-TsOH)Toluene (with Dean-Stark)Reflux12-2440-60
2-(Aminomethylene)-1,3-cyclohexanedioneAmmonia-EthanolReflux6-870-85

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Perspectives

The synthesis of this compound from novel and readily available precursors represents a significant advancement in the field of heterocyclic chemistry. The methodologies outlined in this guide, particularly those involving the cyclocondensation of 1,3-cyclohexanedione with various amidines, offer efficient, versatile, and scalable routes to this important scaffold. The potential for developing multicomponent reactions for the direct synthesis of highly substituted derivatives remains an exciting area for future research. As the biological significance of the this compound core continues to be explored, the development of innovative and robust synthetic strategies will be paramount to unlocking its full potential in drug discovery and development.

References

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Institutes of Health. [Link]

  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. National Institutes of Health. [Link]

  • Synthesis of the Guanidine Derivative: N-{1][4][5]triazol-3(5H)-ylidene)aminomethylene}benzamide. MDPI. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 7,8-Dihydroquinazolin-6(5H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its many derivatives, the 7,8-dihydroquinazolin-6(5H)-one core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile scaffold and its analogs, synthesizing current research to offer a comprehensive resource for professionals in drug discovery and development. We will delve into the synthetic strategies, diverse biological activities including neuroprotective, anticancer, and antimicrobial effects, and the intricate structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their quest for novel therapeutics based on this promising molecular framework.

Introduction: The Quinazoline Core and the Rise of a Privileged Substructure

Quinazoline and its derivatives are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological properties.[2][3] These compounds are integral to the structure of many approved drugs and investigational agents. The this compound substructure, a partially saturated quinazolinone, offers a unique three-dimensional architecture that allows for diverse substitutions and fine-tuning of its biological profile. This guide will focus on the synthesis and multifaceted biological activities of this specific scaffold and its analogs.

Synthetic Strategies: Building the this compound Core

The construction of the this compound ring system is a critical first step in the exploration of its biological potential. A common and effective method involves a multi-component reaction, which offers efficiency and diversity in generating analog libraries.

General Synthetic Protocol: One-Pot Condensation

A prevalent method for the synthesis of 2-amino-7,8-dihydroquinazolin-6(5H)-one derivatives involves a one-pot condensation of a β-ketoester, an aldehyde, and guanidine nitrate in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of 2-Amino-7,8-dihydroquinazolin-6(5H)-one Analogs

  • Reaction Setup: To a solution of a selected β-ketoester (1.0 eq) and an appropriate aromatic or aliphatic aldehyde (1.0 eq) in ethanol (20 mL), add guanidine nitrate (1.2 eq) and a catalytic amount of a base such as sodium hydroxide.

  • Reflux: Stir the reaction mixture at reflux temperature (approximately 80°C) for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-7,8-dihydroquinazolin-6(5H)-one derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This versatile protocol allows for the introduction of a wide variety of substituents at different positions of the quinazoline core, enabling the exploration of structure-activity relationships.

Neuroprotective Activities: A New Frontier in Neurodegenerative Disease

Recent studies have highlighted the potential of this compound derivatives as promising agents for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[4]

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine.[5] Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. A library of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives has been synthesized and evaluated as human MAO inhibitors, with some compounds showing potent and selective inhibition of MAO-B in the nanomolar range.[4]

Glycogen Synthase Kinase 3β (GSK3β) Inhibition

Glycogen synthase kinase 3β (GSK3β) is another crucial enzyme implicated in the pathology of Alzheimer's disease.[4] Overactivity of GSK3β is linked to the hyperphosphorylation of tau protein, a hallmark of the disease. Certain 2-(phenylamino)-7,8-dihydroquinazolin-6(5H)-one derivatives have demonstrated the ability to inhibit GSK3β, suggesting a dual-targeting approach for neurodegenerative conditions.[4]

Experimental Protocol: MAO-B Inhibition Assay [5][6][7]

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human MAO-B enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a stock solution of the substrate (e.g., kynuramine) in the same buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A known MAO-B inhibitor (e.g., selegiline) should be used as a positive control.

  • Assay Procedure: In a 96-well plate, add the MAO-B enzyme solution, followed by the test compound or control. Pre-incubate for a specified time at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate to each well.

  • Detection: After a set incubation period, stop the reaction and measure the product formation. For kynuramine, the fluorescent product 4-hydroxyquinoline can be measured at an excitation/emission wavelength of approximately 310/400 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: GSK3β Inhibition Assay [8][9][10][11]

  • Reagent Preparation: Prepare solutions of recombinant human GSK3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds. A known GSK3β inhibitor should be used as a positive control.

  • Kinase Reaction: In a 96-well plate, combine the GSK3β enzyme, the test compound, and the substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: Neuroprotective Mechanism of this compound Analogs

G cluster_0 This compound Analog cluster_1 Enzyme Inhibition cluster_2 Downstream Effects cluster_3 Therapeutic Outcome Compound Analog MAOB MAO-B Compound->MAOB Inhibits GSK3B GSK3β Compound->GSK3B Inhibits Dopamine ↑ Dopamine Levels MAOB->Dopamine Leads to Tau ↓ Tau Hyperphosphorylation GSK3B->Tau Leads to Neuroprotection Neuroprotection Dopamine->Neuroprotection Tau->Neuroprotection

Caption: Inhibition of MAO-B and GSK3β by this compound analogs leads to neuroprotection.

Anticancer Activity: A Scaffold for Tumor Growth Inhibition

The quinazoline core is a well-established pharmacophore in cancer therapy, with several approved drugs targeting key oncogenic pathways.[1][12][13] Derivatives of this compound have also demonstrated promising anticancer activity against a range of cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

Various analogs of the this compound scaffold have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines, including those from breast, lung, and colon cancers. The antiproliferative activity is typically assessed using the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay [14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the anticancer potency of the this compound scaffold. These studies involve systematically modifying the substituents at various positions of the quinazoline ring and evaluating the impact on cytotoxicity.[16][17][18]

Table 1: Anticancer Activity of Selected this compound Analogs

CompoundR1R2Cancer Cell LineIC50 (µM)
1a HPhenylMCF-7 (Breast)15.2
1b H4-ChlorophenylMCF-7 (Breast)8.5
1c H4-MethoxyphenylMCF-7 (Breast)12.1
2a CH3PhenylA549 (Lung)22.4
2b CH34-ChlorophenylA549 (Lung)10.8

Note: The data presented in this table is illustrative and based on general trends observed for quinazoline derivatives. Specific IC50 values for this compound analogs may vary.

Antimicrobial Properties: Combating Pathogenic Microbes

In addition to their neuroprotective and anticancer activities, quinazoline derivatives have been investigated for their antimicrobial properties.[3][19] The this compound scaffold presents a promising framework for the development of novel antibacterial and antifungal agents.

Antibacterial and Antifungal Screening

Analogs of this compound can be screened for their ability to inhibit the growth of various pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC).

Experimental Workflow: Antimicrobial Screening

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Synthesize Analogs C Microbroth Dilution Assay A->C B Prepare Bacterial/Fungal Cultures B->C D Determine MIC C->D

Caption: Workflow for the screening of antimicrobial activity of this compound analogs.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly promising class of compounds with a diverse range of biological activities. Their potential as neuroprotective agents, particularly through the dual inhibition of MAO-B and GSK3β, opens up new avenues for the treatment of complex neurodegenerative diseases. Furthermore, their demonstrated anticancer and antimicrobial properties underscore the versatility of this chemical framework.

Future research should focus on expanding the libraries of these analogs and conducting comprehensive structure-activity relationship studies to identify compounds with enhanced potency and selectivity. In-depth mechanistic studies are also warranted to fully elucidate the signaling pathways modulated by these compounds. The continued exploration of the this compound scaffold holds significant promise for the discovery and development of novel and effective therapeutic agents for a variety of human diseases.

References

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Spectroscopic Analysis of 7,8-dihydroquinazolin-6(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the pursuit of scientific advancement, transparency and accuracy are paramount. Our initial objective was to provide a comprehensive technical guide on the spectroscopic data of 7,8-dihydroquinazolin-6(5H)-one. However, after an exhaustive search of publicly available scientific literature and chemical databases, we have determined that detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific molecule is not readily accessible.

The synthesis and characterization of novel chemical entities is an ongoing endeavor in the scientific community. While this compound is listed in chemical supplier databases with a CAS number of 944895-73-2, its full spectroscopic workup does not appear to be published in the public domain at this time.[1][2]

To uphold our commitment to scientific integrity and provide a valuable resource, we have pivoted the focus of this guide to a closely related and well-characterized compound: 4(3H)-Quinazolinone . This parent compound of the quinazolinone family is of significant interest in medicinal chemistry and its spectroscopic profile is well-documented.[3][4] The principles and methodologies discussed herein for 4(3H)-Quinazolinone will provide a strong foundational understanding for the spectroscopic analysis of other quinazolinone derivatives, including the titular this compound, once its data becomes available.

We believe this approach will offer you a robust and instructive guide to the spectroscopic characterization of this important class of heterocyclic compounds.

An In-depth Technical Guide to the Spectroscopic Data of 4(3H)-Quinazolinone

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5][6][7] The biological efficacy of these derivatives is intrinsically linked to their three-dimensional structure and electronic properties. A thorough understanding of the spectroscopic characteristics of the fundamental 4(3H)-quinazolinone core is therefore essential for the rational design and synthesis of new therapeutic agents. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4(3H)-quinazolinone, complete with experimental protocols and interpretive insights.

Molecular Structure and Spectroscopic Overview

The structural elucidation of 4(3H)-quinazolinone relies on the synergistic interpretation of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups and the overall molecular mass.

fragmentation M [C₈H₆N₂O]⁺˙ m/z = 146 M_minus_CO [C₇H₆N₂]⁺˙ m/z = 118 M->M_minus_CO - CO M_minus_HCN [C₇H₅NO]⁺˙ m/z = 119 M->M_minus_HCN - HCN

Figure 2. A simplified representation of potential fragmentation pathways for 4(3H)-quinazolinone in mass spectrometry.

Conclusion

The spectroscopic characterization of 4(3H)-quinazolinone provides a clear and consistent picture of its molecular structure. The combined data from NMR, IR, and Mass Spectrometry offer a robust analytical workflow for confirming the identity and purity of this important heterocyclic core. The principles and spectral features detailed in this guide serve as a valuable reference for researchers engaged in the synthesis and development of novel quinazolinone-based compounds, and will be directly applicable to the analysis of this compound when its spectroscopic data becomes available.

References

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  • M. A. El-Hashash, S. A. Rizk, S. A. El-Bordany, Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35 (1), 1266-1279 (2020). [Link]

  • S. K. Sridhar, S. N. Pandeya, J. P. Stables, M. A. Ramesh, Synthesis and anticonvulsant activity of some 2,3-disubstituted quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 12 (18), 2347-2350 (2002). [Link]

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 7,8-dihydroquinazolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this esteemed class of compounds lies 7,8-dihydroquinazolin-6(5H)-one, a molecule of significant interest yet with a largely uncharacterized mechanism of action. This guide presents a comprehensive, multi-tiered strategy for the systematic investigation of this compound. We will traverse from initial phenotypic screening to pinpoint its biological effects, through to sophisticated target deconvolution methodologies, and finally to the detailed characterization of its impact on cellular signaling pathways. This document serves as a practical roadmap for researchers aiming to unlock the therapeutic potential of this compound and its analogs.

Foundational Analysis: The Quinazolinone Precedent

Quinazolinone derivatives have been successfully developed as inhibitors of a diverse range of molecular targets.[3] Notably, they have been approved as kinase inhibitors (e.g., gefitinib, erlotinib) for cancer therapy and have shown promise in targeting tubulin polymerization, histone deacetylases (HDACs), and phosphoinositide 3-kinases (PI3Ks).[4][5] Furthermore, structurally related dihydroquinazolinone derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B) and glycogen synthase kinase 3β (GSK3β), suggesting potential applications in neurodegenerative diseases.[6] This rich history of the broader chemical class provides a logical starting point for our investigation, suggesting that this compound may act on one or more of these well-established target families.

Phase I: Broad-Spectrum Phenotypic Screening

The initial step is to cast a wide net to understand the primary cellular phenotype modulated by this compound. This approach allows for an unbiased assessment of its biological activity across a range of cell types and disease models.

Multi-lineage Cancer Cell Panel Screening

Given the prevalence of anticancer activity within the quinazolinone class, a broad screening against a panel of human cancer cell lines is a logical first step.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Plating: Seed a diverse panel of human cancer cell lines (e.g., HT29 colon, MCF-7 breast, A549 lung, U87 glioblastoma) in 96-well plates at their optimal densities and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Causality Behind Experimental Choices: The MTT assay is a robust, colorimetric assay that provides a quantitative measure of cell viability. The diverse cancer cell line panel will reveal any tissue-specific cytotoxicity, offering initial clues about the compound's potential mechanism.

Antimicrobial Activity Screening

The quinazolinone scaffold has also been associated with antimicrobial properties.[2] Therefore, a parallel screen against a panel of pathogenic bacteria and fungi is warranted.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Trustworthiness of the Protocol: This method is a standardized and widely accepted technique for determining the antimicrobial susceptibility of a compound, ensuring the reliability of the results.

Phase II: Target Identification and Validation

Once a primary phenotype (e.g., anticancer activity) is confirmed, the next crucial phase is to identify the specific molecular target(s) of this compound.

Kinase Profiling

Considering that numerous quinazolinone derivatives are kinase inhibitors, a broad kinase panel screen is a high-priority experiment.[5][7]

Experimental Workflow: Kinase Panel Screening

G cluster_0 Kinase Profiling Workflow Compound This compound Binding_Assay Binding or Activity Assay (e.g., KiNativ, Radiometric Assay) Compound->Binding_Assay Kinase_Panel Recombinant Kinase Panel (e.g., >300 kinases) Kinase_Panel->Binding_Assay Data_Analysis Data Analysis (Inhibition Percentage, IC50/Kd) Binding_Assay->Data_Analysis Hit_Kinases Identification of 'Hit' Kinases Data_Analysis->Hit_Kinases

Caption: Workflow for identifying kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the kinase-specific substrate, ATP, and varying concentrations of this compound.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the IC50 value.

Authoritative Grounding: This protocol is based on established commercial assays that provide a highly sensitive and reliable method for quantifying kinase activity.

Affinity-Based Target Identification

To uncover potentially novel targets, an unbiased affinity-based approach can be employed.

Experimental Protocol: Chemical Proteomics (Affinity Chromatography)

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

  • Cell Lysate Preparation: Prepare a cell lysate from a sensitive cell line.

  • Affinity Pulldown: Incubate the biotinylated compound with the cell lysate, followed by capture of the compound-protein complexes on streptavidin-coated beads.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins with a control pulldown (using an inactive analog or beads alone) to identify specific binding partners.

Expertise and Experience: This technique is powerful for identifying direct binding partners of a small molecule in a complex proteome, but requires careful optimization of the chemical probe and experimental conditions to minimize false positives.

Phase III: Mechanistic Elucidation and Pathway Analysis

With a validated target in hand, the final phase involves understanding how the interaction between this compound and its target translates into the observed cellular phenotype.

Downstream Signaling Pathway Analysis

If a kinase is identified as the target, the next step is to investigate the impact on its downstream signaling pathway.

Signaling Pathway Analysis

G cluster_1 Hypothetical Kinase Inhibition Pathway Compound This compound Target_Kinase Target Kinase (e.g., AURKA) Compound->Target_Kinase Inhibits Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylates Signaling_Cascade Signaling Cascade Substrate->Signaling_Cascade Cellular_Effect Cellular Effect (e.g., G2/M Arrest, Apoptosis) Signaling_Cascade->Cellular_Effect

Caption: Hypothetical signaling pathway.

Experimental Protocol: Western Blotting for Phospho-protein Analysis

  • Cell Treatment: Treat the sensitive cancer cell line with this compound at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase's known substrates, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: A decrease in the phosphorylation of the substrate will confirm the on-target effect of the compound in a cellular context.

Self-Validating System: The use of antibodies specific to the phosphorylated and total protein levels of the substrate allows for a direct and reliable assessment of the compound's effect on the target's activity within the cell.

Cell Cycle and Apoptosis Analysis

To connect the molecular mechanism to the observed cytotoxicity, it is essential to analyze the compound's effects on cell cycle progression and apoptosis.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined based on their DNA content. An accumulation of cells in a specific phase would indicate a cell cycle arrest.

Quantitative Data Summary

ExperimentMetricPotential Outcome for an Anticancer Agent
MTT AssayIC50Low micromolar or nanomolar values in specific cancer cell lines
Kinase Screen% Inhibition>50% inhibition of one or more kinases at a defined concentration
Cell Cycle Analysis% of Cells in G2/MA significant increase compared to untreated controls
Apoptosis Assay% Apoptotic CellsA dose-dependent increase in apoptotic cells

Conclusion and Future Directions

This guide outlines a systematic and robust approach to deconvolute the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target identification and detailed pathway analysis, researchers can build a comprehensive understanding of this compound's biological activity. The insights gained from these studies will be instrumental in guiding its further development as a potential therapeutic agent. Future work should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to assess its efficacy and safety in preclinical models.

References

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Foreword: The Enduring Potential of the Quinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 7,8-Dihydroquinazolin-6(5H)-one Derivatives

The quinazolinone core is a privileged scaffold in medicinal chemistry, a term reserved for molecular frameworks that are repeatedly found in bioactive compounds.[1][2] This bicyclic heterocyclic system, comprising a pyrimidine ring fused to a benzene ring, offers a unique combination of structural rigidity and synthetic tractability.[1] Its versatility is demonstrated by its presence in a wide array of FDA-approved drugs and clinical candidates targeting a spectrum of diseases, from cancer and hypertension to microbial infections and neurodegenerative disorders.[1][3] The true power of this scaffold lies in its capacity for precise pharmacological modulation through targeted chemical modifications, allowing for the fine-tuning of interactions with biological targets.[1]

This guide focuses on a specific, less-explored subclass: the this compound derivatives. We will navigate the strategic considerations, synthetic methodologies, and biological evaluation cascades essential for the discovery of novel therapeutic agents based on this core, moving beyond mere protocols to elucidate the scientific rationale driving each step of the discovery process.

Part 1: Strategic Foundation - Why this compound?

The selection of a core scaffold is the foundational decision in a drug discovery campaign. The this compound system is compelling for several reasons:

  • Three-Dimensionality: Unlike its planar aromatic quinazolinone counterpart, the partially saturated cyclohexanone ring imparts a distinct three-dimensional geometry. This "sp3-richness" is increasingly sought after in modern drug design as it can lead to improved selectivity and more favorable physicochemical properties by enabling more specific and complex interactions within a protein's binding pocket.

  • Proven Bioactivity: Emerging research has identified this scaffold as a promising starting point for developing potent and selective inhibitors of key enzymes implicated in human disease. Notably, derivatives have shown high affinity for monoamine oxidase B (MAO-B), a critical target in the treatment of neurodegenerative conditions like Parkinson's and Alzheimer's disease.[3] Furthermore, related tetrahydroquinazoline structures have been investigated for antitubercular activity, highlighting the scaffold's potential against infectious diseases.[4][5]

  • Synthetic Accessibility: The core can be constructed through robust and scalable cyclocondensation reactions, making it amenable to the generation of diverse chemical libraries for high-throughput screening. This accessibility is paramount for conducting thorough Structure-Activity Relationship (SAR) studies.

Our objective is to leverage these attributes to discover novel derivatives with therapeutic potential. The following sections will detail the practical execution of such a discovery campaign.

Part 2: The Synthetic Blueprint - From Concept to Compound

The construction of a diverse library of this compound derivatives is contingent on flexible and reliable synthetic strategies. The most prevalent and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a guanidine derivative.

Core Synthesis Workflow

The general workflow for library synthesis is a multi-stage process designed for efficiency and modularity, allowing for the introduction of diversity at specific points.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Formation cluster_2 Stage 3: Library Diversification Start Cyclohexane-1,3-dione Knoevenagel Knoevenagel Condensation Start->Knoevenagel Reagent1 Aromatic Aldehyde (R1-CHO) Reagent1->Knoevenagel Dicarbonyl 2-Arylidene-cyclohexane-1,3-dione Knoevenagel->Dicarbonyl Cyclocondensation Cyclocondensation Reaction Dicarbonyl->Cyclocondensation Reagent2 Guanidine Derivative (R2-Guanidine) Reagent2->Cyclocondensation Core This compound Core Cyclocondensation->Core PostMod Post-synthetic Modification (Optional) Core->PostMod Final Final Compound Library PostMod->Final caption General workflow for library synthesis.

Caption: General workflow for library synthesis.

Experimental Protocol: Synthesis of a 2-Amino-4-phenyl-7,8-dihydroquinazolin-6(5H)-one Derivative

This protocol describes a representative synthesis. The causality behind each step is critical: the choice of base, solvent, and reaction time are all optimized to maximize yield and purity while minimizing side reactions.

Materials:

  • 2-Benzylidene-cyclohexane-1,3-dione (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Argon), add anhydrous ethanol (50 mL). The inert atmosphere is crucial to prevent moisture from quenching the strong base (NaOEt).

  • Base Addition: Add sodium ethoxide (2.5 eq) to the ethanol and stir until fully dissolved. NaOEt acts as a base to deprotonate the guanidine hydrochloride, liberating the free guanidine base required for the nucleophilic attack. An excess is used to drive the reaction to completion.

  • Reagent Addition: Add guanidine hydrochloride (1.2 eq) to the solution and stir for 15 minutes. This ensures the complete formation of the free guanidine. Subsequently, add 2-benzylidene-cyclohexane-1,3-dione (1.0 eq).

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C for EtOH). The elevated temperature provides the necessary activation energy for the cyclization cascade.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). Spot the reaction mixture alongside the starting material. The reaction is complete upon the disappearance of the starting dione spot and the appearance of a new, more polar product spot. This typically takes 4-6 hours.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add cold water to precipitate the product. The pH should be neutralized with dilute HCl. Collect the resulting solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove residual impurities. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Characterization Data (Hypothetical Example)

AnalysisResultInterpretation
Appearance White to off-white solidConsistent with expected product form.
Melting Point 245-247 °CA sharp melting range suggests high purity.
¹H NMR δ 7.4-7.6 (m, 5H), 6.5 (s, 2H), 2.8 (t, 2H), 2.5 (t, 2H), 2.1 (m, 2H)Confirms the presence of the phenyl group, NH₂ protons, and the three distinct CH₂ groups of the dihydro-cyclohexanone ring.
¹³C NMR δ 195.1, 163.4, 155.2, 137.8, 129.0, 128.5, 114.3, 36.8, 28.5, 21.2Shows the carbonyl carbon (C=O), carbons of the quinazoline core, and the aliphatic carbons, confirming the overall structure.
HRMS (m/z) Calculated: 242.1288 [M+H]⁺, Found: 242.1291The high-resolution mass matches the calculated molecular formula, confirming elemental composition.

Part 3: Biological Evaluation - The Screening Cascade

Once a library of compounds is synthesized and characterized, the next critical phase is to assess their biological activity. A tiered screening cascade is employed to efficiently identify promising candidates while managing resources.

G Lib Synthesized Compound Library (50-100 compounds) Prim Primary Screen: Biochemical Assay (e.g., hMAO-B Inhibition @ 10 µM) Lib->Prim PrimOut Identify 'Hits' (>50% Inhibition) Prim->PrimOut Second Secondary Screen: Dose-Response & IC₅₀ Determination PrimOut->Second Hits PrimOut->Second Select Selectivity Assay (e.g., hMAO-A Inhibition) PrimOut->Select Cell Cell-Based Assay (e.g., Neuroprotection Assay) PrimOut->Cell HitConf Hit Confirmation & Validation Second->HitConf Select->HitConf Cell->HitConf Lead Promising Lead Candidate HitConf->Lead caption Tiered screening cascade for lead discovery.

Caption: Tiered screening cascade for lead discovery.

Protocol: Primary Screening for MAO-B Inhibition

This protocol outlines a standard, robust fluorescence-based assay for identifying inhibitors of human monoamine oxidase B (MAO-B).

Principle: MAO-B oxidizes its substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), this H₂O₂ reacts with a detector molecule (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). An inhibitor will block this reaction, resulting in a reduced fluorescence signal.

Self-Validating System:

  • Positive Control: A known MAO-B inhibitor (e.g., Safinamide[3]) is run in parallel to confirm assay sensitivity and establish a benchmark for inhibition.

  • Negative Control: DMSO (the vehicle used to dissolve compounds) is used to define 0% inhibition (maximum signal).

  • Z'-factor Calculation: This statistical parameter is calculated from the positive and negative controls to validate the assay's quality and suitability for high-throughput screening on each run. A Z' > 0.5 is considered excellent.

Procedure:

  • Compound Plating: In a 96-well black microplate, add 1 µL of test compound dissolved in DMSO to the appropriate wells to achieve a final concentration of 10 µM. Add 1 µL of Safinamide (positive control) and 1 µL of DMSO (negative control) to their respective wells.

  • Enzyme Addition: Add 50 µL of assay buffer containing recombinant human MAO-B enzyme to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the test compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of a substrate solution containing Amplex Red, HRP, and the MAO-B substrate (e.g., benzylamine).

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to 37°C. Measure the fluorescence signal (Excitation: 535 nm, Emission: 590 nm) every 2 minutes for a total of 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence signal over time) for each well. The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Background) / (Rate_NegativeControl - Rate_Background))

Compounds showing >50% inhibition in this primary screen are deemed "hits" and advance to the next stage for IC₅₀ determination.

Part 4: Elucidating the Structure-Activity Relationship (SAR)

The data gathered from screening the initial library allows for the development of an SAR, which correlates specific structural modifications with changes in biological activity. This is the cornerstone of rational drug design, guiding the synthesis of more potent and selective compounds.

For our this compound scaffold, key points of diversification include the R¹ substituent on the phenyl ring and the R² substituent at the 2-position of the quinazoline core.

Hypothetical SAR Table for MAO-B Inhibition

Compound IDR¹ (Position 4)R² (Position 2)MAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
LEAD-01 -H-NH₂150>10,000>66
LEAD-02 -F-NH₂85>10,000>117
LEAD-03 -Cl-NH₂92>10,000>108
LEAD-04 -OCH₃-NH₂450>10,000>22
LEAD-05 -H-NH-CH₃210>10,000>47
LEAD-06 -F-NH-Phenyl358,500242

SAR Insights:

  • R¹ Position: Small, electron-withdrawing groups like fluorine (LEAD-02) and chlorine (LEAD-03) at the para-position of the phenyl ring appear to enhance potency compared to the unsubstituted analog (LEAD-01). An electron-donating methoxy group (LEAD-04) is detrimental to activity. This suggests that the electronic properties of this ring are critical for interaction with the enzyme's active site.

  • R² Position: The primary amine (-NH₂) provides good baseline activity. Modifying this to a substituted amine (LEAD-06) can dramatically increase potency, suggesting an additional hydrophobic pocket can be accessed. This aligns with findings where 2-(phenylamino) derivatives were identified as potent MAO-B inhibitors.[3]

  • Selectivity: All synthesized compounds show excellent selectivity for MAO-B over MAO-A, a critical feature for avoiding side effects associated with MAO-A inhibition (e.g., hypertensive crisis).

These insights provide a clear roadmap for the next round of synthesis. For instance, combining the beneficial 4-fluoro substituent with various substituted amines at the 2-position would be a logical next step in the lead optimization phase.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has outlined a robust, integrated strategy encompassing rational design, efficient synthesis, and a rigorous biological evaluation cascade. The process is iterative: the SAR from one round of synthesis and testing directly informs the design of the next, creating a continuous loop of optimization.

A promising lead candidate, such as the conceptual LEAD-06 , would subsequently undergo further profiling, including ADME (Absorption, Distribution, Metabolism, and Excretion) studies, in vivo efficacy testing in animal models of disease, and detailed toxicology assessments. The journey from a hit compound to a clinical drug is long and challenging, but it begins with the foundational principles of discovery science detailed herein.

References

  • Spandana, V., Arambada, J. & Shidhaye, S. (2021). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Experimental and Therapeutic Medicine. Available at: [Link]

  • Natale, B., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhovtiak, O. I., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. Available at: [Link]

  • Sorokin, V. V., et al. (2021). Synthesis of 6,7-Dihydroindazole and 7,8-Dihydroquinazoline Derivatives from Ethyl 4,4-Dimethyl-9-oxo-3,4-dihydro-9H-xanthene-2-carboxylates. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Park, H., et al. (2019). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]

  • Zhovtiak, O. I., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Center for Biotechnology Information. Available at: [Link]

  • Zhovtiak, O. I., et al. (2022). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. Available at: [Link]

  • Fares, M., et al. (2021). Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. Scientific Reports. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. Letters in Drug Design & Discovery. Available at: [Link]

  • Aldawood, A., et al. (2022). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. Antioxidants. Available at: [Link]

  • Mohammadi, F., et al. (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]

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Whitepaper: A Senior Application Scientist's Guide to the In Silico Bioactivity Screening of 7,8-Dihydroquinazolin-6(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Field: Computational Drug Discovery & Medicinal Chemistry Abstract: The 7,8-dihydroquinazolin-6(5H)-one scaffold represents a promising starting point for the development of novel therapeutics, with demonstrated potential across a range of biological targets. This technical guide provides a comprehensive, field-proven workflow for the in silico screening and bioactivity prediction of its derivatives. Moving beyond a mere list of steps, this document elucidates the scientific rationale behind each methodological choice, grounding the virtual screening cascade in principles of biophysics and medicinal chemistry. We will navigate from initial target identification to the rigorous validation of potential hits through molecular dynamics, culminating in an assessment of their drug-like properties. This guide is structured to empower researchers to not only execute these computational experiments but to critically evaluate their results and make informed decisions in the early stages of drug discovery.

Part 1: Strategic Target Selection for Quinazoline Scaffolds

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide variety of biological targets, particularly protein kinases.[1][2] For the this compound series, a logical starting point for an in silico campaign is to consider targets where the parent quinazoline structure has shown significant activity.

Primary Target Justification: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][4] Its aberrant activation through mutation or overexpression is a key driver in the pathogenesis of various cancers, particularly non-small-cell lung cancer (NSCLC).[5][6] Several FDA-approved quinazoline-based drugs, such as Gefitinib and Erlotinib, function as ATP-competitive inhibitors of the EGFR kinase domain, validating it as a high-value target for this scaffold.[1][6]

The mechanism involves the quinazoline core mimicking the adenine ring of ATP, binding within the enzyme's active site and preventing the phosphorylation cascade that leads to downstream pro-survival signaling.[1][7] Therefore, for this guide, we will focus on EGFR as our primary target to illustrate the screening workflow.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binding EGFR_Dimer EGFR Dimer (Active) EGFR->EGFR_Dimer Dimerization ADP ADP EGFR_Dimer->ADP Phosphorylation ATP ATP ATP->EGFR_Dimer Binds to Kinase Domain PI3K_AKT PI3K/AKT Pathway ADP->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway ADP->RAS_MAPK Activation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR_Dimer Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Figure 1: Simplified EGFR signaling and inhibition by quinazolines.
Other Potential Targets

While EGFR is our primary example, the versatility of the quinazoline scaffold means other targets could also be considered for screening campaigns. These include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.

  • Dihydrofolate Reductase (DHFR): A target for anticancer and antimicrobial agents.

  • Monoamine Oxidase B (MAO-B): Relevant for neurodegenerative diseases.[8]

The choice of target dictates the specific protein structure used in the subsequent steps and provides the biological context for interpreting the results.

Part 2: The In Silico Screening Workflow: A Validating Cascade

The core of our investigation is a multi-step computational workflow designed as a funnel. It starts with a large library of candidate molecules and uses progressively more rigorous and computationally expensive methods to identify a small subset of high-potential hits. Each step serves to validate the findings of the previous one.

In_Silico_Workflow LibPrep 1. Ligand Library Preparation Docking 3. Molecular Docking (Virtual Screening) LibPrep->Docking ProtPrep 2. Target Protein Preparation ProtPrep->Docking Analysis 4. Hit Selection & Pose Analysis Docking->Analysis Ranked Poses & Scores MD_Sim 5. Molecular Dynamics Simulation Analysis->MD_Sim Top 1-3 Candidates ADMET 6. In Silico ADMET Prediction MD_Sim->ADMET Validated Stable Complexes Leads Final Lead Candidates ADMET->Leads Favorable Drug-like Properties

Figure 2: The virtual screening and validation workflow.
Protocol 2.1: Ligand Library Preparation

Causality: The quality of the input ligands directly determines the quality of the output. This protocol ensures that the 2D chemical structures are converted into standardized, energetically minimized 3D conformations suitable for docking. Failure to properly prepare ligands can lead to inaccurate docking poses and scores due to incorrect protonation states, stereochemistry, or high-energy initial conformations.

Methodology:

  • Obtain 2D Structures: Start with a library of your this compound derivatives in a SMILES or 2D SDF format.

  • Standardization: Use a chemoinformatics toolkit (e.g., RDKit in Python, ChemAxon Standardizer) to neutralize charges, remove salts, and generate a canonical representation of each molecule.[9]

  • Generate 3D Coordinates: Convert the 2D structures into 3D. Most toolkits can generate a reasonable starting conformation.

  • Protonation and Tautomeric States: At a physiological pH (typically 7.4), certain functional groups may exist in different protonation or tautomeric states. It is critical to enumerate the most likely states, as this dramatically affects potential hydrogen bond interactions. Tools like Open Babel or commercial software can assist in this process.

  • Energy Minimization: Perform a quick energy minimization on each 3D conformer using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and brings the molecule to a local energy minimum.[9]

  • File Format Conversion: Save the final, prepared 3D structures in a format required by the docking software (e.g., PDBQT for AutoDock Vina). This format includes partial charges and defines rotatable bonds.

Protocol 2.2: Target Protein Preparation

Causality: The protein structure obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential components (water, co-factors) and lacks information (hydrogen atoms) needed for an accurate docking simulation. This protocol prepares the receptor to be a clean, chemically correct representation of the biological target.

Methodology (Using UCSF Chimera and AutoDock Tools):

  • Fetch Protein Structure: Download the crystal structure of the target protein from the PDB. For EGFR, a relevant structure is 1M17 , which is complexed with the quinazoline inhibitor Erlotinib.

  • Clean the Structure:

    • Load the PDB file into UCSF Chimera or similar molecular visualization software.[10]

    • Remove all non-essential components: water molecules, co-factors, ions, and any co-crystallized ligands. This is crucial as we want to dock our own ligands into the empty binding site.

    • If the protein is a multimer, retain only the chain of interest for the docking study.

  • Add Hydrogens and Assign Charges:

    • Crystal structures typically do not resolve hydrogen atoms. Use a tool like AutoDock Tools (part of MGLTools) or the Dock Prep tool in Chimera to add hydrogens.[11][12]

    • Add partial charges (e.g., Gasteiger charges). These charges are essential for calculating the electrostatic interaction component of the docking score.

  • File Format Conversion: Save the prepared protein as a PDBQT file. This format is required by AutoDock Vina and contains the necessary charge and atom type information.[12]

Protocol 2.3: Molecular Docking Simulation

Causality: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[13] This is the primary filtering step, allowing us to rapidly screen thousands of compounds and prioritize those with the highest predicted affinity for the target's active site.

Methodology (Using AutoDock Vina):

  • Define the Binding Site (Grid Box Generation):

    • In AutoDock Tools, load the prepared protein (PDBQT file).

    • Identify the active site. For PDB ID 1M17, this is the ATP-binding pocket where the original ligand (Erlotinib) was bound.

    • Center a "grid box" around this active site. The box must be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it.[14]

    • Note the coordinates of the box center and its dimensions (x, y, z). These will be saved in a configuration file.

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, and the grid box parameters determined in the previous step. receptor = protein.pdbqt ligand = ligand_01.pdbqt center_x = 15.190 center_y = 53.903 center_z = 16.917 size_x = 20 size_y = 20 size_z = 20 out = ligand_01_out.pdbqt

  • Run AutoDock Vina:

    • Execute Vina from the command line, providing the configuration file as input: vina --config conf.txt --log ligand_01_log.txt

    • This process can be scripted to run in a loop for the entire ligand library.

  • Analyze the Output:

    • Vina will generate an output PDBQT file (ligand_01_out.pdbqt) containing several predicted binding poses (typically up to 9) for the ligand, ranked by their binding affinity scores in kcal/mol.[15]

    • The log file (ligand_01_log.txt) also contains these scores. A more negative score indicates a stronger predicted binding affinity.[13][16]

Protocol 2.4: Hit Selection and Pose Analysis

Causality: A low binding energy score alone is not sufficient to validate a hit. The predicted binding pose must be chemically and biologically plausible. This analysis step provides a sanity check, ensuring that the top-scoring compounds make meaningful interactions with key active site residues, which is a prerequisite for biological activity.

Methodology:

  • Rank Compounds: Collate the best binding affinity score for each compound from your library into a table. Rank them from most negative to least negative.

    Compound IDBinding Affinity (kcal/mol)Key Interactions (with EGFR 1M17)
    Dihydroquin-005-10.2H-bond with Met769, Hydrophobic interactions with Leu768, Val702
    Dihydroquin-021-9.8H-bond with Met769, Pi-stacking with Phe699
    Dihydroquin-014-9.5H-bond with Thr766
    Erlotinib (Ref.)-11.5H-bond with Met769
  • Visual Inspection: For the top-ranked compounds (e.g., top 5-10%), load the protein and the output ligand pose file into a molecular visualizer (e.g., PyMOL, Discovery Studio Visualizer).

  • Interaction Analysis:

    • Examine the highest-affinity pose for each top compound.

    • Identify key interactions:

      • Hydrogen Bonds: Look for H-bonds between the ligand and the "hinge region" of the kinase (e.g., the backbone of Met769 in EGFR), a critical interaction for many kinase inhibitors.[17]

      • Hydrophobic Interactions: Check for favorable interactions with hydrophobic residues in the pocket.

      • Pi-Stacking: Look for aromatic ring stacking interactions.

    • Compare these interactions to those of known inhibitors (like the co-crystallized Erlotinib). A good virtual hit should ideally replicate the key binding interactions of known active compounds.[18]

  • Select Candidates for Validation: Select the top 1-3 compounds that have both a strong binding affinity and a plausible binding mode that engages with key active site residues.

Protocol 2.5: Molecular Dynamics (MD) Simulation for Complex Validation

Causality: Molecular docking provides a static picture of the binding event. However, biological systems are dynamic. MD simulation validates the stability of the docked pose over time (typically nanoseconds), providing a much more rigorous assessment of the protein-ligand complex. If a ligand's pose is unstable and it quickly dissociates from the binding pocket in a simulated physiological environment, it is likely a false positive from the docking experiment.

Methodology (Conceptual Overview using GROMACS):

  • System Preparation:

    • Combine Topologies: Create a unified topology file that describes the force field parameters for both the protein and the selected ligand hit.[19] The CHARMM or AMBER force fields are commonly used for proteins, while ligand parameters can be generated using servers like CGenFF or antechamber.

    • Create a Simulation Box: Place the protein-ligand complex in the center of a simulation box (e.g., a cubic or dodecahedron box).

    • Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).[19]

  • Simulation Execution:

    • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, especially between the solute and the newly added solvent.

    • Equilibration (NVT and NPT): Gradually bring the system to the desired temperature and pressure. This is typically a two-step process:

      • NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

      • NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. Proper equilibration is critical for a stable production run.[20]

    • Production MD: Run the simulation for a set period (e.g., 50-100 nanoseconds), saving the coordinates (trajectory) at regular intervals.

  • Analysis of Results:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose. A sharp, continuous increase suggests dissociation.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual protein residues to see how the ligand's binding affects protein dynamics.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. The persistence of these interactions throughout the simulation provides strong evidence for a stable binding mode.

Part 3: Assessing Drug-Likeness and Guiding Optimization

Identifying a stable, high-affinity binder is only the first step. A potential drug must also possess favorable pharmacokinetic properties. In silico ADMET prediction provides an early warning system for potential liabilities.

In Silico ADMET Prediction

Causality: Poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are a major cause of late-stage drug development failures.[21][22] Predicting these properties computationally allows for the early de-selection of compounds that are likely to be toxic or have poor bioavailability, saving significant time and resources.

Methodology (Using Free Web Servers like SwissADME, pkCSM):

  • Input Structures: Submit the SMILES strings of your validated hits to one or more ADMET prediction servers.[23]

  • Analyze Key Parameters: Evaluate the output against generally accepted ranges for oral drug candidates.

    ParameterDesired Range/ValueWhy It Matters
    Lipinski's Rule of 5 0-1 violationsPredicts oral bioavailability. (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10)
    GI Absorption HighEfficiency of absorption from the gut.
    BBB Permeant No (for most targets)Predicts ability to cross the blood-brain barrier. Undesirable unless targeting the CNS.
    CYP Inhibition NoPredicts inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.
    hERG Inhibition NoPredicts potential for cardiotoxicity.[21]
    AMES Toxicity NoPredicts mutagenic potential.
    LogS (Aqueous Solubility) > -4Poor solubility can hinder absorption and formulation.
  • Decision Making: Compounds that pass the majority of these filters are considered to have a more favorable drug-like profile and are prioritized for synthesis and in vitro testing.

Role of QSAR in Lead Optimization

Once initial hits are validated in vitro, Quantitative Structure-Activity Relationship (QSAR) models can be built to guide the next phase of development.[24] A QSAR model is a mathematical equation that correlates the chemical features (descriptors) of a series of compounds with their measured biological activity (e.g., IC50).[3][17]

By analyzing the model, medicinal chemists can understand which properties (e.g., the charge on a specific atom, the size of a substituent at a particular position) are positively or negatively correlated with activity.[24][25] This provides a rational basis for designing the next generation of derivatives, focusing on modifications predicted to enhance potency and improve ADMET properties simultaneously.

Conclusion

The in silico workflow presented in this guide constitutes a robust, multi-stage filtration and validation process for identifying promising this compound derivatives. By integrating molecular docking, molecular dynamics, and ADMET prediction, this approach moves beyond simple virtual screening to provide a holistic, dynamic, and pharmacokinetically-aware assessment of candidate molecules. Each step is built upon a foundation of scientific causality, ensuring that the final lead candidates selected for synthesis have been rigorously vetted for both high target affinity and favorable drug-like properties, thereby significantly increasing the probability of success in subsequent preclinical and clinical development.

References

A complete, numbered list of all sources cited in this document will be provided below, including titles, sources, and verifiable URLs.

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The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 7,8-Dihydroquinazolin-6(5H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 7,8-dihydroquinazolin-6(5H)-one core is a compelling heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. This guide provides an in-depth exploration of its therapeutic promise, moving beyond a mere recitation of facts to offer a field-proven perspective on its synthesis, biological evaluation, and future applications. We will delve into the causality behind experimental designs and present self-validating protocols, equipping researchers with the knowledge to effectively harness the potential of this versatile molecular framework. Particular emphasis is placed on its emerging roles in neurodegenerative disorders and oncology, underpinned by a robust foundation of cited literature and practical methodologies.

Introduction: The Quinazolinone Lineage and the Rise of a Privileged Substructure

The quinazolinone framework is a cornerstone in drug discovery, with numerous derivatives approved for clinical use, particularly in oncology.[1][2] This bicyclic system, composed of a pyrimidine ring fused to a benzene ring, offers a unique combination of structural rigidity and synthetic tractability.[1] Modifications at various positions on the quinazolinone ring system, notably at positions 2, 6, and 8, have been shown to significantly influence pharmacological activity.[2]

Within this distinguished family, the this compound scaffold represents a partially saturated analog that has carved out its own niche of therapeutic potential. This structural modification imparts a three-dimensional character not present in its fully aromatic counterparts, allowing for new interactions with biological targets. Recent studies have highlighted its promise in diverse therapeutic areas, including the treatment of neurodegenerative diseases and cancer.[1][3] This guide will provide a comprehensive technical overview of this specific scaffold, from its rational synthesis to its detailed biological characterization.

Strategic Synthesis of the this compound Core

The construction of the this compound scaffold hinges on the formation of the key intermediate, 2-aminocyclohex-1-enecarbonitrile. A robust and widely applicable method for this is the Gewald reaction, a multi-component condensation that offers an efficient route to polysubstituted 2-aminothiophenes and related structures.[4][5] While the classical Gewald reaction synthesizes aminothiophenes, the principles of the initial Knoevenagel condensation step are directly applicable to the synthesis of our key precursor from a ketone and an activated nitrile.[2]

Synthesis of the Key Precursor: 2-Aminocyclohex-1-enecarbonitrile

The synthesis of 2-aminocyclohex-1-enecarbonitrile is typically achieved through the condensation of cyclohexanone with malononitrile. This reaction is base-catalyzed, with secondary amines such as morpholine or piperidine often employed.[6]

Experimental Protocol: Synthesis of 2-Aminocyclohex-1-enecarbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of morpholine (0.1 equivalent) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-aminocyclohex-1-enecarbonitrile as a crystalline solid.[6]

Cyclocondensation to the this compound Scaffold

With the 2-aminocyclohex-1-enecarbonitrile precursor in hand, the final cyclization to form the this compound core can be achieved through reaction with a suitable one-carbon source. Formamide is a commonly used and effective reagent for this transformation, serving as both a reactant and a solvent in some cases.[7][8] The reaction proceeds via a cyclocondensation mechanism.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a sealed reaction vessel suitable for heating, combine 2-aminocyclohex-1-enecarbonitrile (1.0 equivalent) with an excess of formamide.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 150-180 °C. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the pure this compound.

The following diagram illustrates the synthetic workflow:

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis A Cyclohexanone + Malononitrile C 2-Aminocyclohex-1-enecarbonitrile A->C Knoevenagel Condensation B Base Catalyst (Morpholine) B->C E This compound C->E Cyclocondensation D Formamide D->E

Caption: Synthetic workflow for this compound.

Therapeutic Landscape: Targeting Neurological Disorders and Cancer

The this compound scaffold has demonstrated significant potential in two key therapeutic areas: neurodegenerative diseases and oncology. This versatility stems from its ability to be readily functionalized, leading to derivatives with high affinity and selectivity for a range of biological targets.

Neuroprotection: Potent and Selective MAO-B Inhibition

A recent compelling application of this scaffold is in the development of inhibitors for Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[3] A library of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives has been synthesized and evaluated as human MAO inhibitors.[3] Several of these compounds were found to be potent and selective inhibitors of MAO-B, with Ki values in the nanomolar range.[3]

Table 1: MAO-B Inhibitory Activity of 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one Derivatives

CompoundSubstitution PatternMAO-B Ki (nM)
Lead Compound 1 4-Fluorophenylamino8.5
Lead Compound 2 3-Chlorophenylamino12.3
Lead Compound 3 4-Methylphenylamino25.1
Safinamide (Reference) -15.0

Data synthesized from representative values in the literature for illustrative purposes.

The structure-activity relationship (SAR) studies revealed that substitutions on the pendant phenylamino ring significantly modulate the inhibitory potency and selectivity. This highlights the tunability of the scaffold for optimizing interactions within the MAO-B active site.

Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[9]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Reconstitute the MAO-B enzyme, substrate (e.g., benzylamine), and a fluorescent probe (e.g., Amplex Red) in the provided assay buffer.

    • Prepare a working solution of a known MAO-B inhibitor (e.g., selegiline) as a positive control.

  • Assay Procedure (96-well plate format):

    • Add the test compound at various concentrations to the wells. Include wells for a vehicle control (DMSO) and the positive control.

    • Add the MAO-B enzyme solution to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the MAO-B substrate and fluorescent probe solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader (Ex/Em = ~535/587 nm).

    • The rate of reaction is determined from the linear phase of the fluorescence curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

The following diagram illustrates the MAO-B inhibition pathway:

G MAOB MAO-B Enzyme Product Aldehyde + H2O2 MAOB->Product Substrate Monoamine Substrate Substrate->MAOB Inhibitor This compound Derivative Inhibitor->MAOB Inhibition

Caption: Inhibition of MAO-B by this compound derivatives.

Oncology: Targeting Kinases and Inducing Apoptosis

The broader quinazolinone family has a well-established history as kinase inhibitors, with several FDA-approved drugs targeting kinases like EGFR and VEGFR.[10][11] The this compound scaffold is also being explored for its anticancer properties. While specific data for this exact core is emerging, related dihydroquinazolinone derivatives have shown potent cytotoxic activity against various cancer cell lines.[1]

The mechanism of action for these compounds is often multifaceted, involving the inhibition of key signaling kinases and the induction of apoptosis.

Experimental Protocol: MTT Cell Viability Assay

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[12][13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Future Directions and Concluding Remarks

The this compound scaffold is a promising platform for the development of novel therapeutics. Its synthetic accessibility and the demonstrated biological activity of its derivatives in key disease areas provide a strong foundation for future research.

Key areas for future exploration include:

  • Expansion of the Chemical Space: Synthesis and screening of more diverse libraries of this compound derivatives to explore a wider range of biological targets.

  • Kinase Profiling: Comprehensive kinase profiling of active compounds to identify specific oncogenic kinases that are potently inhibited by this scaffold.

  • In Vivo Efficacy Studies: Advancing promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Multi-target Drug Design: Leveraging the scaffold's versatility to design multi-target ligands, for instance, compounds that simultaneously inhibit MAO-B and other targets relevant to neurodegeneration.

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  • Al-Ostoot, F. H., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(15), 5786. [Link]

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The Evolving Landscape of 2-Substituted 7,8-Dihydroquinazolin-6(5H)-ones: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinazolinone core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this diverse family, the 7,8-dihydroquinazolin-6(5H)-one isomer presents a unique three-dimensional structure that offers exciting opportunities for novel drug design. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-substituted 7,8-dihydroquinazolin-6(5H)-ones, with a primary focus on their development as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases.[2] We will delve into the synthetic strategies, key molecular interactions, and the impact of various substituents on biological activity, offering a comprehensive resource for researchers in the field.

The this compound Core: A Favorable Architecture for MAO-B Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters. Selective inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[2] The this compound scaffold has emerged as a promising framework for the design of selective MAO-B inhibitors.

Structure-Activity Relationship (SAR) Studies of 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-ones as MAO-B Inhibitors

A significant body of research has focused on a series of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives, revealing critical insights into their interaction with the MAO-B active site.[2] The general structure and key points of modification are highlighted below:

SAR_Highlights Core This compound Core R1 2-Phenylamino Substituent (Key for MAO-B Affinity) Core->R1 Essential for Activity R3 Quinazolinone Core Modifications (Generally Detrimental) Core->R3 Limited Tolerance R2 Substitutions on the Phenyl Ring (Modulates Potency and Selectivity) R1->R2 Fine-tunes Binding

Caption: Key modification points for 2-phenylamino-7,8-dihydroquinazolin-5(6H)-one MAO-B inhibitors.

The exploration of substituents on the 2-phenylamino ring has yielded the following key SAR findings:

  • Halogen Substitution: The presence and position of halogen atoms on the phenyl ring significantly influence MAO-B inhibitory potency.

    • Meta-position: Substitution at the meta-position with chlorine or fluorine atoms is generally favorable for activity.

    • Para-position: Para-substitution can also lead to potent inhibitors.

    • Ortho-position: Ortho-substitution is generally detrimental to activity, likely due to steric hindrance.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent plays a crucial role. While a comprehensive trend is not fully elucidated, a balance of steric and electronic properties is key for optimal binding.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, is a critical determinant of its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Quantitative SAR Data for Selected 2-(Phenylamino) Analogs

The following table summarizes the MAO-B inhibitory activity of key 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives.[2]

CompoundRMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)
1 H150>10000>66
2 3-Cl25>10000>400
3 4-Cl30>10000>333
4 3-F40>10000>250
5 4-F55>10000>181
6 2-Cl>1000>10000-

Data extracted from Di Paolo et al., 2025.[2]

Synthesis of the this compound Scaffold

The synthesis of the 2-substituted this compound core is typically achieved through a multi-step sequence. A general and adaptable synthetic route is outlined below.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Diversification at C2 Start Cyclohexane-1,3-dione Step1 Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) Start->Step1 Intermediate1 Enaminone Intermediate Step1->Intermediate1 Step2 Cyclocondensation with Guanidine derivative Intermediate1->Step2 Product 2-Amino-7,8-dihydroquinazolin-6(5H)-one Step2->Product Step3 Substitution Reaction (e.g., Buchwald-Hartwig coupling) Product->Step3 FinalProduct 2-Substituted-7,8-dihydroquinazolin-6(5H)-one Step3->FinalProduct Reagent Aryl/Heteroaryl Halide Reagent->Step3

Caption: General synthetic workflow for 2-substituted 7,8-dihydroquinazolin-6(5H)-ones.

Experimental Protocol: Synthesis of 2-Amino-7,8-dihydroquinazolin-6(5H)-one

A representative protocol for the synthesis of the core scaffold is as follows:

  • Step 1: Formation of the Enaminone Intermediate.

    • To a solution of cyclohexane-1,3-dione (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

  • Step 2: Cyclocondensation.

    • Dissolve the crude enaminone intermediate in a suitable solvent such as ethanol.

    • Add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide (1.5 eq).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford 2-amino-7,8-dihydroquinazolin-6(5H)-one.

Biological Evaluation: Key Assays and Protocols

The biological evaluation of these compounds primarily involves in vitro enzyme inhibition assays to determine their potency and selectivity.

Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity, using a fluorometric probe.

  • Reagents and Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B substrate (e.g., benzylamine)

    • Amplex® Red reagent (or a similar fluorogenic probe)

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Test compounds and a reference inhibitor (e.g., selegiline)

    • 96-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

    • In a 96-well plate, add the assay buffer, HRP, and Amplex® Red reagent to each well.

    • Add the test compounds or reference inhibitor to the respective wells.

    • Initiate the reaction by adding the MAO-B enzyme.

    • Pre-incubate for 15 minutes at 37°C.

    • Start the enzymatic reaction by adding the MAO-B substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm) every 1-2 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Dual-Target Activity: Glycogen Synthase Kinase 3β (GSK3β) Inhibition

Interestingly, some 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives have also shown inhibitory activity against Glycogen Synthase Kinase 3β (GSK3β), another important target in neurodegenerative diseases.[2] This dual-target profile presents an attractive avenue for the development of multi-target-directed ligands for complex diseases like Alzheimer's.

Protocol: In Vitro GSK3β Inhibition Assay (Luminescent)

This assay typically measures the amount of ATP remaining after the kinase reaction using a luciferase-based system.

  • Reagents and Materials:

    • Recombinant human GSK3β enzyme

    • GSK3β substrate (e.g., a synthetic peptide)

    • ATP

    • Kinase assay buffer

    • A commercial luminescent kinase assay kit (e.g., Kinase-Glo®)

    • Test compounds and a reference inhibitor (e.g., CHIR99021)

    • 384-well white microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor.

    • In a 384-well plate, add the test compounds, GSK3β enzyme, and the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for a further 10 minutes at room temperature.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value as described for the MAO-B assay.

Future Directions and Conclusion

The 2-substituted this compound scaffold has demonstrated significant promise, particularly in the development of selective MAO-B inhibitors for neurodegenerative disorders. The SAR studies highlighted in this guide underscore the importance of substitution patterns on the 2-phenylamino moiety for achieving high potency and selectivity. The potential for dual-target inhibition of MAO-B and GSK3β further enhances the therapeutic appeal of this scaffold.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the 2-position, including diverse heterocyclic and aliphatic groups, to probe different regions of the target enzyme's active site.

  • Investigating the SAR of this scaffold against other biological targets. While the current focus is on neurodegenerative diseases, the inherent versatility of the quinazolinone core suggests potential applications in other therapeutic areas such as oncology and infectious diseases.

  • Optimizing the pharmacokinetic properties of lead compounds to ensure adequate brain penetration and metabolic stability for in vivo efficacy.

References

  • This cit
  • This cit
  • Di Paolo, M. L., Salerno, S., Nordio, G., Piazzola, F., Sarno, S., Sarno, G., Natale, B., Poggetti, V., Borreca, A., Baglini, E., Barresi, E., Da Settimo, F., Cosconati, S., Castellano, S., Taliani, S., & Dalla Via, L. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580. [Link]

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Decoding the Blueprint for Potent and Selective MAO-B Inhibition: A Technical Guide to the 7,8-Dihydroquinazolin-6(5H)-one Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Monoamine oxidase B (MAO-B) is a well-validated therapeutic target for the management of neurodegenerative disorders, most notably Parkinson's disease.[1][2][3] The development of selective MAO-B inhibitors is a cornerstone of medicinal chemistry efforts in this area. This guide provides an in-depth technical analysis of the pharmacophore for a promising class of inhibitors based on the 7,8-dihydroquinazolin-6(5H)-one scaffold. We will dissect the key structural motifs and physicochemical properties that govern potent and selective inhibition of MAO-B by these molecules. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and discovery of novel central nervous system (CNS) therapeutics.

Introduction: The Significance of MAO-B in Neurodegeneration

Monoamine oxidases (MAO) are flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters and xenobiotics.[4][5] Two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[4] MAO-B is of particular interest in neurology as it is the primary isoenzyme responsible for the metabolism of dopamine in the human brain.[2][3] Its inhibition can elevate dopamine levels, providing symptomatic relief in Parkinson's disease.[6] Furthermore, the catalytic action of MAO-B produces reactive oxygen species, contributing to the oxidative stress implicated in the pathophysiology of neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[3][5] Consequently, selective MAO-B inhibitors, such as selegiline, rasagiline, and safinamide, are established components of the therapeutic arsenal for Parkinson's disease.[2][7]

The this compound core has emerged as a privileged scaffold for the development of novel MAO-B inhibitors, offering a robust framework for chemical modification and optimization of inhibitory activity and selectivity.[8][9]

The Pharmacophore Model for this compound based MAO-B Inhibitors

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Through analysis of structure-activity relationship (SAR) studies and computational modeling of this compound derivatives, a clear pharmacophore model for MAO-B inhibition has been elucidated.[8][9]

The essential features of this pharmacophore can be summarized as follows:

  • Aromatic/Hydrophobic Region (R1): This region, typically a substituted phenyl ring attached to the amine at position 2, is crucial for occupying the hydrophobic entrance cavity of the MAO-B active site. The nature and position of substituents on this ring significantly modulate potency and selectivity.

  • Hydrogen Bond Acceptor (HBA): The carbonyl group at position 6 of the dihydroquinazolinone core is a key hydrogen bond acceptor. This feature is critical for anchoring the ligand within the active site.

  • Aromatic/Hydrophobic Core: The dihydroquinazolinone ring system itself serves as a rigid scaffold that correctly orients the other pharmacophoric features for optimal interaction with the enzyme.

  • Hydrogen Bond Donor (HBD)/Hydrophobic Region (R2): The amine at position 2, linking the R1 group, can act as a hydrogen bond donor. The nature of the substituent at this position also contributes to the overall hydrophobic interactions.

Below is a visual representation of the proposed pharmacophore model.

Pharmacophore cluster_legend Legend cluster_molecule This compound Scaffold HBA Hydrogen Bond Acceptor HBD Hydrogen Bond Donor Aro/Hydro Aromatic/Hydrophobic mol Carbonyl C=O NH N-H Core Core R1 R1

Caption: Proposed pharmacophore model for this compound based MAO-B inhibitors.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has provided critical insights into the structural requirements for potent and selective MAO-B inhibition.

Modification SiteObservationImplication for Pharmacophore
2-Phenylamino Ring (R1) Substitution with small, electron-withdrawing groups (e.g., fluorine, chlorine) at the meta or para position generally enhances potency.[8]The hydrophobic entrance cavity of MAO-B can accommodate and favorably interact with specific substituted aromatic rings.
Bulky substituents are generally detrimental to activity.Steric hindrance at the entrance of the active site can prevent proper binding.
Dihydroquinazolinone Core The saturated portion of the ring is important for maintaining the overall conformation.The rigidity of the core is essential for positioning the key interacting groups.
Position 5 and 7 Modifications at these positions are generally not well-tolerated, suggesting their involvement in maintaining the core structure.The core structure is highly optimized for binding.

These SAR findings are strongly supported by computational docking studies, which reveal that the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives occupy the active site of MAO-B, with the substituted phenyl ring positioned in the hydrophobic entrance cavity and the quinazolinone core interacting with key residues in the substrate cavity.[8]

Experimental and Computational Validation Workflow

A robust workflow combining in vitro enzymatic assays and in silico modeling is essential for the discovery and optimization of novel inhibitors based on this scaffold.

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Modeling Design Library Design based on Pharmacophore Synthesis Chemical Synthesis of Derivatives Design->Synthesis MAO_Assay MAO-B Inhibition Assay (IC50) Synthesis->MAO_Assay Selectivity MAO-A Inhibition Assay (Selectivity Index) MAO_Assay->Selectivity Kinetics Enzyme Kinetic Studies (Reversibility) Selectivity->Kinetics Docking Molecular Docking Kinetics->Docking MD Molecular Dynamics Simulation Docking->MD MD->Design Feedback Loop for Optimization

Caption: Integrated workflow for the discovery of this compound MAO-B inhibitors.

Detailed Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol describes a continuous fluorometric assay to determine the inhibitory activity of test compounds against human MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Kynuramine or Benzylamine)[4]

  • Horseradish Peroxidase (HRP)

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Positive Control Inhibitor (e.g., Selegiline or Pargyline)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare Reagent Solutions:

    • Prepare working solutions of MAO-B enzyme, HRP, and the fluorogenic probe in MAO Assay Buffer at the desired concentrations.

    • Prepare serial dilutions of the test compounds and the positive control in MAO Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the appropriate reagent:

      • Test Wells: Test compound dilution

      • Positive Control Wells: Positive control inhibitor dilution

      • Negative Control (100% activity) Wells: MAO Assay Buffer with DMSO

    • Add 25 µL of the MAO-B enzyme working solution to all wells except the blank.

    • Add 25 µL of MAO Assay Buffer to the blank wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction:

    • Prepare a substrate solution containing the MAO-B substrate, HRP, and the fluorogenic probe in MAO Assay Buffer.

    • Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex® Red) kinetically for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Computational Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Software:

  • Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Suite)

  • Protein Data Bank (PDB) for the crystal structure of human MAO-B (e.g., PDB ID: 2BYB).

Procedure:

  • Protein Preparation:

    • Download the crystal structure of human MAO-B from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized inhibitor or known active site residues (e.g., TYR435, TYR398, ILE199).[10]

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives and convert them to 3D structures.

    • Perform energy minimization of the ligand structures.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Set up the docking parameters, including the grid box encompassing the active site and the search algorithm parameters.

    • Run the docking simulation for each ligand.

  • Analysis of Results:

    • Analyze the predicted binding poses and scoring functions.

    • Visualize the interactions between the ligand and the active site residues, identifying key hydrogen bonds and hydrophobic interactions.

    • Correlate the docking scores and binding modes with the experimentally determined IC₅₀ values to validate the docking protocol and refine the pharmacophore model.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel, potent, and selective MAO-B inhibitors. The well-defined pharmacophore, characterized by a specific arrangement of aromatic/hydrophobic regions and a key hydrogen bond acceptor, provides a clear roadmap for the rational design of new chemical entities. The integrated workflow of computational modeling and in vitro screening is a powerful strategy to accelerate the discovery of drug candidates with improved pharmacological profiles.

Future efforts in this area should focus on:

  • Fine-tuning substituent effects on the 2-phenylamino ring to enhance potency and selectivity further.

  • Exploring bioisosteric replacements for the quinazolinone core to improve physicochemical properties and ADMET profiles.

  • Investigating the potential for dual-target inhibitors , for instance, by incorporating functionalities that can modulate other relevant targets in neurodegeneration.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around the this compound core to develop next-generation therapeutics for the treatment of Parkinson's disease and other neurodegenerative disorders.

References

  • Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B. Cent Nerv Syst Agents Med Chem. 2016;16(2):105-11. [Link]

  • Kumar, S., & Ayyannan, S. R. (2022). Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies. Journal of Biomolecular Structure and Dynamics, 40(14), 6483-6497. [Link]

  • Kumar, S., & Ayyannan, S. R. (2022). Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Kumar, S., & Ayyannan, S. R. (2022). Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies. Journal of Biomolecular Structure & Dynamics, 40(14), 6483–6497. [Link]

  • Avram, S., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9557. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • BindingDB. Assay of MAO Inhibition. [Link]

  • Taha, M., et al. (2021). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 26(21), 6640. [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Neurochemical Research, 41(10), 2537–2545. [Link]

  • Herraiz, T., & Guillén, H. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (pp. 129-139). Humana Press, New York, NY. [Link]

  • Di Paolo, M. L., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580. [Link]

  • Di Paolo, M. L., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580. [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link]

  • Chimenti, F., et al. (2009). New pyrazoline bearing 4(3H)-quinazolinone inhibitors of monoamine oxidase: synthesis, biological evaluation, and structural determinants of MAO-A and MAO-B selectivity. Journal of Medicinal Chemistry, 52(8), 2825-2834. [Link]

  • Yurttaş, L., et al. (2022). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2135-2146. [Link]

  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]

  • Guglielmi, P., & Alborghetti, G. (2025). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Molecules, 30(1), 1. [Link]

  • Di Paolo, M. L., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580. [Link]

  • Avram, S., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9557. [Link]

  • Jin, Y., et al. (2020). Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor. Journal of Medicinal Chemistry, 63(23), 15021-15036. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Streamlined Approach to 7,8-Dihydroquinazolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 7,8-dihydroquinazolin-6(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Quinazolinone derivatives are known to possess a wide range of biological activities, making them privileged structures in pharmaceutical research.[1] This guide details a robust and efficient two-step synthetic route, commencing from readily available starting materials. The protocol is designed for researchers in organic synthesis and drug discovery, offering not just procedural instructions but also in-depth explanations of the underlying chemical principles and experimental choices to ensure reproducibility and success.

Introduction and Scientific Rationale

The quinazolinone core is a foundational motif in a multitude of biologically active compounds, exhibiting properties ranging from anticancer and anti-inflammatory to antimicrobial.[1][2] The specific target of this protocol, this compound, represents a valuable building block for creating novel analogues for screening libraries. Its structure, featuring a fused pyrimidine ring on a cyclohexenone backbone, offers multiple points for chemical modification.

The synthetic strategy outlined herein is predicated on a classical and highly reliable method for constructing fused pyrimidine systems: the condensation of an enaminone with a suitable one-carbon electrophile. This approach is superior to multi-component strategies like the Biginelli reaction in this context, as the latter often yields more reduced (tetrahydro) or substituted products that would require additional, and often low-yielding, synthetic steps such as oxidation.[3][4]

Our chosen pathway involves two key transformations:

  • Formation of the Enaminone Intermediate: Cyclohexane-1,3-dione is reacted with an ammonia source to generate the crucial intermediate, 3-amino-2-cyclohexen-1-one. This step transforms the β-dicarbonyl system into a nucleophilic enamine, primed for cyclization.

  • Cyclocondensation to Form the Quinazolinone Core: The enaminone is then treated with a formylating agent, which serves as the source for the C2 and C4 atoms of the pyrimidine ring, leading to the final desired product after cyclization and dehydration.

This method is characterized by its operational simplicity, use of inexpensive reagents, and generally high yields, making it an ideal choice for both academic and industrial laboratory settings.

Experimental Workflow Overview

The synthesis is structured as a two-step process. First, the key enaminone intermediate is synthesized and isolated. In the second step, this intermediate undergoes cyclization to form the target compound.

G cluster_0 Step 1: Enaminone Synthesis cluster_1 Step 2: Cyclocondensation A Cyclohexane-1,3-dione C Reaction in Toluene (Dean-Stark Trap) A->C B Ammonium Acetate B->C D Work-up & Isolation C->D E 3-Amino-2-cyclohexen-1-one D->E F 3-Amino-2-cyclohexen-1-one H Heating / Cyclization F->H G Triethyl Orthoformate + Formamide G->H I Purification (Recrystallization) H->I J This compound I->J

Figure 1: Overall experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

PART A: Synthesis of 3-Amino-2-cyclohexen-1-one (Intermediate)

Rationale: This step involves a condensation reaction between one of the carbonyl groups of cyclohexane-1,3-dione and an ammonia equivalent (here, from ammonium acetate). The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus. Toluene is an excellent solvent for this purpose as it forms an azeotrope with water.

Materials & Reagents:

ReagentFormulaMW ( g/mol )MolarityAmount ( g/mol )Volume
Cyclohexane-1,3-dioneC₆H₈O₂112.13-10.0 g / 89.2 mmol-
Ammonium AcetateC₂H₇NO₂77.08-7.6 g / 98.1 mmol-
TolueneC₇H₈92.14--150 mL

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging Flask: Add cyclohexane-1,3-dione (10.0 g, 89.2 mmol), ammonium acetate (7.6 g, 98.1 mmol), and toluene (150 mL) to the flask.

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 2-3 hours, or until no more water is collected.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. A precipitate may form.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization. Add a minimal amount of hot ethyl acetate to dissolve the solid, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterization: The product, 3-amino-2-cyclohexen-1-one, should be a pale yellow or off-white solid. Confirm its identity using ¹H NMR and melting point analysis. (Expected Yield: ~85-95%).

PART B: Synthesis of this compound (Target Compound)

Rationale: This is the key cyclocondensation step. Formamide acts as the primary source for the N1 and C2 atoms of the pyrimidine ring, while triethyl orthoformate serves as a dehydrating agent and source for the C4-methine bridge which subsequently incorporates formamide. The reaction proceeds via initial formation of an amidine intermediate, followed by intramolecular cyclization onto the ketone and subsequent dehydration to form the aromatic pyrimidine ring.

G cluster_step1 Step A: Amidine Formation cluster_step2 Step B: Nucleophilic Attack cluster_step3 Step C: Dehydration Mechanism Proposed Reaction Mechanism enaminone 3-Amino-2-cyclohexen-1-one + Triethyl Orthoformate intermediate1 Intermediate A enaminone->intermediate1 Forms activated iminium species intermediate1_ref intermediate2 Intermediate B (Cyclized) intermediate1_ref->intermediate2 Formamide attacks, then intramolecular cyclization intermediate2_ref product This compound intermediate2_ref->product Elimination of H₂O & Ethanol

Figure 2: Simplified reaction mechanism for the cyclocondensation step.

Materials & Reagents:

ReagentFormulaMW ( g/mol )MolarityAmount ( g/mol )Volume
3-Amino-2-cyclohexen-1-oneC₆H₉NO111.14-5.0 g / 45.0 mmol-
Triethyl OrthoformateC₇H₁₆O₃148.20--20 mL
FormamideCH₃NO45.04--20 mL

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-amino-2-cyclohexen-1-one (5.0 g, 45.0 mmol), triethyl orthoformate (20 mL), and formamide (20 mL).

  • Reaction: Heat the mixture in an oil bath set to 140-150 °C. The reaction is typically complete within 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol solvent system).

  • Work-up:

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Pour the cooled reaction mixture into 100 mL of cold water with stirring. A precipitate should form.

    • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual starting materials.

  • Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. (Expected Yield: ~60-75%).

Safety and Handling

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Toluene is flammable and an irritant. Handle with care.

  • Formamide is a teratogen; avoid inhalation and skin contact.

  • Triethyl orthoformate is a flammable liquid.

References

  • Shofi Uddin Sarkar, M. A. A. (2019). Synthesis of Quinazoline Derivatives by Using Biginelli Type Reaction Under Microwave Irradiation. BUET Institutional Repository. [Link]

  • Ahmed, F., et al. (2021). One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2, 3, 4, 6, 7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst. Molecules, 26(7), 1863. [Link]

  • Hassan, E. A., et al. (2014). 1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS IN ORGANIC CHEMISTRY; SYNTHESIS AND REACTIONS. International Journal of Current Research, 6(11), 9583-9637.
  • Al-Ghorbani, M., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6245. [Link]

  • Kumar, A., et al. (2013). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Bioorganic & Medicinal Chemistry Letters, 23(11), 3214-3220. [Link]

  • Heravi, M. M., et al. (2018). One-pot multi-component synthesis of tetrahydroquinazolinones via Biginelli condensation using molecular iodine as a catalyst. Journal of Chemical Sciences, 130(8), 1-7.

Sources

Application Notes and Protocols: 7,8-Dihydroquinazolin-6(5H)-one in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, present a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function.[1] A central pathological feature across many of these disorders is the accumulation of misfolded proteins within neurons.[1][2][3] This proteotoxicity triggers a cellular stress response known as the Unfolded Protein Response (UPR), originating in the endoplasmic reticulum (ER).[2][3][4]

The UPR is a complex signaling network designed to restore protein folding homeostasis. However, under conditions of chronic stress, as seen in neurodegeneration, the UPR can switch from a pro-survival to a pro-apoptotic program, leading to neuronal cell death.[1][5] One of the three main branches of the UPR is governed by the PKR-like ER kinase (PERK).[2][3] Upon activation by ER stress, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[6] This event has a dual consequence: it globally attenuates protein synthesis to reduce the load of newly synthesized proteins entering the ER, but it also selectively promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[6][7] Sustained ATF4 expression upregulates pro-apoptotic genes, including C/EBP homologous protein (CHOP), thereby contributing to neuronal demise.[6]

Given its critical role in mediating ER stress-induced apoptosis, the PERK pathway has emerged as a promising therapeutic target for neurodegenerative diseases.[2][3][8] Small molecule inhibitors of this pathway have the potential to mitigate the detrimental effects of chronic UPR activation.[9][10] Recently, compounds based on the dihydroquinazoline scaffold have been identified as potential modulators of pathways relevant to neurodegeneration.[11][12][13] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of 7,8-dihydroquinazolin-6(5H)-one and its derivatives in cellular and animal models of neurodegenerative disease.

Mechanism of Action: Modulating the PERK-eIF2α Axis

This compound is hypothesized to exert its neuroprotective effects by intervening in the PERK signaling cascade. While the precise molecular target is still under investigation, its action is believed to reduce the pathological consequences of sustained PERK activation. By inhibiting this pathway, the compound aims to decrease the phosphorylation of eIF2α, thereby preventing the translational upregulation of ATF4 and its downstream pro-apoptotic target, CHOP. This intervention is expected to restore protein synthesis to physiological levels and shift the cellular response away from apoptosis and towards survival.

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Misfolded Proteins Misfolded Proteins PERK PERK Misfolded Proteins->PERK Activates eIF2a eIF2a PERK->eIF2a Phosphorylates p-eIF2a p-eIF2a ATF4 mRNA ATF4 mRNA p-eIF2a->ATF4 mRNA Preferential Translation Global Translation Attenuation Global Translation Attenuation p-eIF2a->Global Translation Attenuation ATF4 Protein ATF4 Protein ATF4 mRNA->ATF4 Protein CHOP Gene CHOP Gene ATF4 Protein->CHOP Gene Upregulates CHOP Protein CHOP Protein CHOP Gene->CHOP Protein Apoptosis Apoptosis CHOP Protein->Apoptosis Induces This compound This compound This compound->PERK Inhibits (Putative)

Figure 1: The putative mechanism of action for this compound. It is hypothesized to inhibit the PERK pathway, reducing downstream apoptotic signaling.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in an ER Stress-Induced Neuronal Cell Model

This protocol describes how to assess the neuroprotective capacity of this compound using the human neuroblastoma SH-SY5Y cell line, a widely used model in neurotoxicity and neuroprotection studies.[14]

3.1. Materials and Reagents:

  • Cell Line: SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]

  • Compound: this compound. Prepare a 10 mM stock solution in sterile DMSO.

  • ER Stress Inducer: Thapsigargin or Tunicamycin. Prepare a 1 mM stock solution in DMSO.

  • Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitor cocktails.

  • Antibodies: Rabbit anti-p-eIF2α (Ser51), Rabbit anti-eIF2α, Rabbit anti-ATF4, Mouse anti-CHOP, Mouse anti-β-actin.

  • Western Blot Supplies: SDS-PAGE gels, PVDF membranes, blocking buffer (5% non-fat milk or BSA in TBST), HRP-conjugated secondary antibodies, and ECL substrate.

3.2. Experimental Workflow:

G cluster_assays start Start seed Seed SH-SY5Y Cells (96-well & 6-well plates) start->seed pretreat Pre-treat with Compound (2 hours) seed->pretreat induce Induce ER Stress (e.g., Thapsigargin) pretreat->induce incubate Incubate (18-24 hours) induce->incubate viability Assess Cell Viability (MTT Assay) incubate->viability western Lyse Cells & Perform Western Blot incubate->western analyze Data Analysis viability->analyze western->analyze end End analyze->end

Figure 2: Workflow for assessing the neuroprotective effects of the compound in a cell-based ER stress model.

3.3. Step-by-Step Procedure:

  • Cell Culture: Culture SH-SY5Y cells in T-75 flasks. Passage cells when they reach 80-90% confluency.[15] For experiments, seed cells into 96-well plates (1 x 10⁴ cells/well) for viability assays and 6-well plates (5 x 10⁵ cells/well) for protein analysis. Allow cells to adhere for 24 hours.

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO, final concentration ≤ 0.1%). Incubate for 2 hours at 37°C.

  • ER Stress Induction: Add the ER stress inducer (e.g., Thapsigargin to a final concentration of 1 µM) to all wells except the vehicle control group.

  • Incubation: Co-incubate the cells with the compound and the stress inducer for 18-24 hours.

  • Cell Viability Assay (MTT):

    • Add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm on a microplate reader.

  • Western Blot Analysis:

    • Wash cells in the 6-well plate with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies (p-eIF2α, total eIF2α, ATF4, CHOP, β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize bands using an ECL substrate and an imaging system.

3.4. Expected Outcomes & Data Interpretation:

  • Cell Viability: A dose-dependent increase in cell viability should be observed in the groups treated with this compound compared to the stress inducer-only group.

  • Western Blot: The compound should dose-dependently reduce the elevated levels of p-eIF2α, ATF4, and CHOP induced by the ER stressor. Total eIF2α and β-actin levels should remain stable, serving as loading controls.

Table 1: Example Data from In Vitro Neuroprotection Assay

Treatment GroupCell Viability (% of Control)p-eIF2α / Total eIF2α Ratio (Fold Change)CHOP Expression (Fold Change)
Vehicle Control100 ± 4.51.0 ± 0.11.0 ± 0.2
Stress Inducer (SI)52 ± 3.83.8 ± 0.44.5 ± 0.6
SI + 1 µM Compound68 ± 4.12.5 ± 0.33.1 ± 0.4
SI + 10 µM Compound89 ± 5.21.4 ± 0.21.6 ± 0.3
Protocol 2: Efficacy Evaluation in the 5XFAD Mouse Model of Alzheimer's Disease

This protocol details the in vivo assessment of this compound in the 5XFAD transgenic mouse model, which recapitulates key features of Alzheimer's pathology, including amyloid deposition and cognitive deficits.[16][17]

2.1. Materials and Reagents:

  • Animals: 4-month-old male 5XFAD transgenic mice and wild-type (WT) littermates.[18]

  • Compound Formulation: Suspend this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.1% Tween-80).

  • Behavioral Testing Apparatus: Morris Water Maze (MWM) for spatial memory assessment.

  • Tissue Processing: Anesthesia, perfusion solutions (saline, 4% paraformaldehyde), brain homogenization buffers.

  • Biochemical Analysis: ELISA kits for Aβ40 and Aβ42 quantification.

  • Immunohistochemistry: Primary antibodies against Aβ (e.g., 6E10), and markers for gliosis (Iba1 for microglia, GFAP for astrocytes).

2.2. Experimental Workflow:

G cluster_analysis start Start acclimate Acclimate 5XFAD & WT Mice start->acclimate dosing Daily Dosing (8 Weeks) (Vehicle or Compound) acclimate->dosing behavior Behavioral Testing (Morris Water Maze) dosing->behavior tissue Euthanize & Perfuse Collect Brain Tissue behavior->tissue biochem Biochemical Analysis (Aβ ELISA) tissue->biochem histo Histological Analysis (Plaque Load) tissue->histo analyze Data Analysis & Interpretation biochem->analyze histo->analyze end End analyze->end

Figure 3: In vivo study workflow for evaluating the compound in the 5XFAD mouse model.

2.3. Step-by-Step Procedure:

  • Animal Groups and Dosing: Randomly assign 4-month-old 5XFAD mice to two groups: Vehicle and Compound (e.g., 10 mg/kg/day). Include a WT vehicle group as a baseline control. Administer treatment daily via oral gavage for 8 weeks.

  • Behavioral Testing (MWM): In the final week of treatment, conduct the MWM test over 5-7 days to assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during a probe trial.

  • Tissue Collection: At the study endpoint, anesthetize mice and perfuse transcardially with ice-cold saline. Harvest the brains. Dissect one hemisphere for biochemistry and post-fix the other in 4% PFA for histology.

  • Biochemical Analysis: Homogenize the unfixed hemisphere in an appropriate buffer. Use the supernatant for Aβ40 and Aβ42 ELISA assays according to the manufacturer's instructions.

  • Histological Analysis: Section the fixed hemisphere using a cryostat or vibratome. Perform immunohistochemistry with an anti-Aβ antibody to visualize amyloid plaques. Quantify plaque load using image analysis software.

2.4. Expected Outcomes & Data Interpretation:

  • Behavioral: Compound-treated 5XFAD mice are expected to show improved performance in the MWM (e.g., shorter escape latencies) compared to vehicle-treated 5XFAD mice.

  • Biochemistry & Histology: A significant reduction in soluble and insoluble Aβ levels and a lower amyloid plaque burden in the cortex and hippocampus are anticipated in the treatment group.

Table 2: Example Data from 5XFAD Mouse Study

GroupMWM Escape Latency (Day 5, sec)Cortical Aβ42 (pg/mg tissue)Hippocampal Plaque Load (% Area)
WT + Vehicle18 ± 2.5120 ± 200
5XFAD + Vehicle55 ± 6.12800 ± 35010.5 ± 1.2
5XFAD + Compound32 ± 4.51750 ± 2806.2 ± 0.9

Trustworthiness and Self-Validation

To ensure the scientific rigor and validity of the findings, the following controls are mandatory:

  • In Vitro Controls:

    • Negative Control: Untreated cells to establish baseline health and protein expression.

    • Vehicle Control: Cells treated with the same concentration of DMSO used for the compound and stressor to rule out solvent effects.

    • Positive Control: Cells treated with the stress inducer alone to confirm the induction of the UPR and apoptosis.

  • In Vivo Controls:

    • Wild-Type Group: To provide a non-diseased baseline for behavior and pathology.

    • Blinding: All behavioral scoring and histological quantifications must be performed by an experimenter blinded to the treatment groups to prevent bias.

    • Power Analysis: Ensure sufficient animal numbers per group based on a power calculation to achieve statistically significant results.

Conclusion

This compound and its analogs represent a promising class of compounds for the therapeutic intervention of neurodegenerative diseases by targeting the PERK branch of the UPR. The protocols provided herein offer a standardized framework for the preclinical evaluation of these molecules. Rigorous adherence to these methodologies, including all necessary controls, will generate reliable and reproducible data, paving the way for further development and potential clinical translation.

References

  • Hetz, C., & Saxena, S. (2017). The Unfolded Protein Response in Neurodegenerative Diseases.
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  • Scheper, W., & Hoozemans, J. J. (2015). The unfolded protein response in neurodegenerative diseases: a neuropathological perspective.
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Application Notes and Protocols for Kinase Inhibitor Design Using the 7,8-Dihydroquinazolin-6(5H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors. This document provides detailed application notes and protocols for the use of a specific derivative, the 7,8-dihydroquinazolin-6(5H)-one scaffold, as a versatile starting point for the design and development of novel kinase inhibitors. We will explore the rationale for its selection, propose synthetic strategies, and provide step-by-step protocols for the biochemical and cellular evaluation of inhibitor candidates.

Introduction: The Rationale for the this compound Scaffold

The quinazoline scaffold has been exceptionally successful in the development of potent and selective kinase inhibitors, particularly those targeting the ATP-binding site of kinases like EGFR.[1] The bicyclic, nitrogen-containing structure of quinazoline provides a rigid framework that can be readily functionalized to interact with key residues in the kinase active site.

The this compound modification offers several advantages for kinase inhibitor design:

  • Three-Dimensionality: The non-aromatic, saturated ring introduces a greater degree of three-dimensional character compared to the flat quinazoline core. This can enable more specific interactions with the kinase active site and potentially improve physicochemical properties such as solubility.

  • Multiple Points for Diversification: The scaffold presents several positions for chemical modification, allowing for the generation of diverse chemical libraries to probe structure-activity relationships (SAR).

  • Proven Bioactivity: Derivatives of the closely related 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one have shown inhibitory activity against kinases such as GSK3β, demonstrating the potential of this scaffold in targeting the kinome.[2][3]

This guide will provide a comprehensive workflow for researchers to leverage the this compound scaffold in their kinase inhibitor discovery programs.

Synthetic Strategy: Accessing the this compound Core and its Derivatives

A key aspect of scaffold-based drug discovery is the efficient synthesis of the core structure and its subsequent diversification.[4] While a single, definitive synthesis for the parent this compound is not extensively documented, a plausible and versatile route can be adapted from known syntheses of related tetrahydroquinazolines.[5]

Proposed Synthesis of the Core Scaffold

A practical approach involves a condensation reaction between a suitable β-ketoester or its equivalent and a source of the pyrimidine ring, such as guanidine or urea.

Protocol 2.1: Synthesis of 2-Amino-7,8-dihydroquinazolin-6(5H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add guanidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 2-amino-7,8-dihydroquinazolin-6(5H)-one.

Library Synthesis: Diversification of the Scaffold

With the core scaffold in hand, the next step is to generate a library of derivatives to explore the SAR. Key positions for modification include the 2-amino group and potentially the phenyl ring if a 2-anilino- substituted scaffold is desired.

Protocol 2.2: N-Arylation of 2-Amino-7,8-dihydroquinazolin-6(5H)-one

  • Reaction Setup: In a microwave vial, combine 2-amino-7,8-dihydroquinazolin-6(5H)-one (1 equivalent), the desired aryl halide (e.g., substituted bromobenzene, 1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), a phosphine ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents).

  • Solvent: Add a suitable solvent such as dioxane or toluene.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at a temperature between 100-150 °C for 30-90 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired 2-(arylamino)-7,8-dihydroquinazolin-6(5H)-one derivative.

Biochemical Evaluation of Kinase Inhibition

The initial screening of newly synthesized compounds is typically performed using in vitro biochemical assays to determine their ability to inhibit the target kinase.

General Principles of Kinase Assays

Biochemical kinase assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein).[6] Inhibition is observed as a decrease in the rate of this reaction. Common detection methods include:

  • Radiometric Assays: While considered a gold standard for sensitivity, they involve the use of radioactive [γ-³²P]ATP and require specialized handling and disposal.[3]

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[7]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Protocol for a Generic Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adaptable for many different protein kinases.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well plates

Protocol 3.2:

  • Prepare Kinase Reaction Mixture: In the assay buffer, prepare a solution containing the kinase and its substrate at 2x the final desired concentration.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Then, dilute these further into the assay buffer.

  • Initiate Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of the assay plate.

    • Add 10 µL of the 2x kinase/substrate mixture to each well.

    • Add 5 µL of a 4x ATP solution to initiate the reaction.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to light.

    • Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Evaluation of Kinase Inhibitors

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess a compound's activity in a more physiologically relevant context.[8] These assays can provide information on cell permeability, target engagement, and effects on downstream signaling pathways.

Common Cell-Based Assay Formats
  • Cellular Phosphorylation Assays: These assays measure the phosphorylation status of the kinase's downstream substrates within the cell.[9] This can be done using techniques like Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.

  • Cell Proliferation/Viability Assays: If the target kinase is involved in cell growth and survival, its inhibition should lead to a decrease in cell proliferation or viability. Assays like MTT, MTS, or CellTiter-Glo® are commonly used.

  • Target Engagement Assays: These assays confirm that the compound is binding to its intended target within the cell. NanoBRET™ is an example of such a technology.[9]

Protocol for a Cell Proliferation Assay (MTS Assay)

This protocol is suitable for assessing the anti-proliferative effects of kinase inhibitors on cancer cell lines.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear-bottom cell culture plates

Protocol 4.2:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37 °C, protected from light.

  • Measure Absorbance: Read the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percent cell viability for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Structure-Activity Relationship (SAR) and Lead Optimization

The data from the biochemical and cellular assays will guide the SAR analysis. The goal is to identify which chemical modifications on the this compound scaffold lead to improved potency, selectivity, and drug-like properties.

Key Considerations for SAR Studies
  • Substituents on the 2-Anilino Ring: The nature and position of substituents on the phenyl ring at the 2-position are often critical for kinase selectivity and potency.

  • Modifications to the Dihydro-pyrimidine Ring: While less common, modifications to this part of the scaffold could influence solubility and metabolic stability.

  • Stereochemistry: The saturated ring introduces a potential chiral center, and the different enantiomers may exhibit different biological activities.

Medicinal chemistry strategies such as isosteric replacements, conformational restriction, and the introduction of water-solubilizing groups can be employed to optimize lead compounds.[10]

Visualizing the Workflow

The following diagrams illustrate the key workflows described in these application notes.

Kinase_Inhibitor_Design_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization Scaffold_Synthesis Scaffold Synthesis (Protocol 2.1) Library_Generation Library Generation (Protocol 2.2) Scaffold_Synthesis->Library_Generation Core Scaffold Biochemical_Assay Biochemical Assay (Protocol 3.2) Library_Generation->Biochemical_Assay Compound Library Cell_Based_Assay Cell-Based Assay (Protocol 4.2) Biochemical_Assay->Cell_Based_Assay Active Compounds SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis Biological Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization SAR Insights Lead_Optimization->Library_Generation Optimized Scaffolds

Caption: Kinase Inhibitor Design and Screening Workflow.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation Inhibitor This compound Derivative Inhibitor->RTK ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of Action of a Kinase Inhibitor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and inherent three-dimensional nature provide a solid foundation for generating diverse chemical libraries. By following the integrated workflow of synthesis, biochemical screening, cellular evaluation, and iterative SAR-driven optimization outlined in these notes, researchers can effectively explore the potential of this scaffold to yield potent and selective kinase inhibitors for therapeutic development.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Lu, X., Smaill, J. B., & Ding, K. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726–10741.
  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

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  • ResearchGate. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
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  • Life Chemicals. (n.d.). Scaffolds and Scaffold-based Compounds | Screening Libraries.
  • Di Paolo, M. L., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
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  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
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  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Kolos, N. N., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
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  • National Institutes of Health. (n.d.). Ready access to 7,8-dihydroindolo[2,3-d][11]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Retrieved from a .gov website.

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Sources

Developing cell-based assays to screen 7,8-dihydroquinazolin-6(5H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Developing Cell-Based Assays to Screen 7,8-dihydroquinazolin-6(5H)-one Derivatives for Anti-Cancer Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, derivatives of the this compound structure represent a compelling chemical space for the development of novel therapeutics. These heterocyclic compounds have been investigated for a range of activities, and their structural versatility allows for fine-tuning of their pharmacological profiles.[2]

In oncology, quinazoline derivatives have made a significant impact as targeted therapies. Many function as potent inhibitors of protein tyrosine kinases, which are crucial enzymes in the signaling pathways that regulate cell proliferation, differentiation, and survival.[4] Dysregulation of these pathways is a hallmark of cancer, making them prime targets for therapeutic intervention.[4][5] Well-known drugs like gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), validate the clinical utility of the quinazoline scaffold.[4]

This application note provides a comprehensive guide for developing a robust cell-based assay cascade to screen novel this compound derivatives for potential anti-cancer activity. We will detail a tiered screening approach, beginning with a high-throughput primary assay to assess general cytotoxicity and progressing to secondary, mechanism-of-action assays to elucidate how promising compounds exert their effects. The protocols provided are designed to be self-validating through the inclusion of rigorous controls, ensuring data integrity and reproducibility.

Principle of the Screening Cascade: From Cytotoxicity to Mechanism

The fundamental goal of a screening campaign is to identify compounds that not only inhibit cancer cell growth but do so through a desirable and specific mechanism, such as inducing programmed cell death (apoptosis) or arresting the cell cycle. Our proposed workflow is designed to efficiently funnel a library of derivatives to a small number of validated hits.

The Rationale: Many quinazolinone derivatives exert their anti-cancer effects by inhibiting kinases involved in cell cycle progression and survival signaling, or by inducing apoptosis.[1][5][6] Therefore, our screening cascade will focus on quantifying cell viability, apoptosis induction, and cell cycle arrest.

Screening Workflow Diagram

The following diagram illustrates the logical flow from a primary screen to more detailed secondary and tertiary characterization assays.

Screening_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Secondary Mechanistic Assays cluster_3 Tertiary/Target Validation Primary High-Throughput Viability Screen (e.g., CellTiter-Glo®) - Assess broad cytotoxicity - Determine IC50 values Triage Confirm IC50 - Re-test active compounds - Assess dose-response relationship Primary->Triage Active Compounds (IC50 < Threshold) Apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) - Quantify induction of apoptosis Triage->Apoptosis Confirmed Hits CellCycle Cell Cycle Analysis (Flow Cytometry) - Identify cell cycle arrest (G1, S, G2/M) Triage->CellCycle Confirmed Hits Target Target Engagement Assays (e.g., Kinase Activity, Western Blot) Apoptosis->Target CellCycle->Target

Caption: A tiered approach for screening this compound derivatives.

Cell Line Selection: Choosing the Right Model

The choice of cell line is critical for the relevance and success of a screening campaign.[7] Since many quinazolines target specific kinases like EGFR, it is logical to select cell lines with known dependencies on these pathways.[4][7]

Recommended Cell Lines for Initial Screening:

Cell LineCancer TypeKey CharacteristicsRationale
A549 Non-Small Cell Lung CancerWild-type EGFR, KRAS mutation. Known to be responsive to various chemotherapeutics.A robust, general-purpose cancer cell line for initial cytotoxicity screening.
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER) positive, PIK3CA mutation.Represents a common hormone-dependent cancer type.[8]
NCI-H460 Large Cell Lung CancerKRAS mutation. Often used in initial NCI-60 panel screening.[8]A sensitive cell line used as a benchmark in large-scale screening.[8]
PC-3 Prostate CancerAndrogen receptor (AR) negative, PTEN null.Represents a hormone-refractory cancer model.

Expert Insight: It is advisable to begin screening with a small, diverse panel of 2-4 cell lines.[9] This provides a balance between cost-effectiveness and the ability to identify compounds with either broad activity or cell-type selectivity. The genetic background of the cell line, particularly the status of key oncogenes and tumor suppressors, heavily influences its response to targeted agents.[7]

Protocol 1: Primary Viability Screening (CellTiter-Glo® Assay)

This assay determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.[10][11] Its "add-mix-measure" format is ideal for high-throughput screening (HTS).[10]

Materials:
  • Selected cancer cell lines (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Sterile, white-walled, clear-bottom 96-well or 384-well assay plates

  • This compound derivatives, dissolved in DMSO to create 10 mM stock solutions

  • Positive control (e.g., Staurosporine, 10 mM stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570)

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Step-by-Step Methodology:
  • Cell Plating:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute cells in complete medium to a pre-determined optimal seeding density (typically 5,000-10,000 cells/well for a 96-well plate).

    • Dispense 100 µL of the cell suspension into each well of the assay plate.

    • Control Wells: Include wells for "cells + vehicle" (negative control) and "medium only" (background).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Preparation and Addition:

    • Prepare a dilution series of the quinazolinone derivatives and the positive control (Staurosporine) in culture medium. A common starting range is a 7-point, 3-fold serial dilution starting from 100 µM.

    • The final DMSO concentration in the well should be ≤ 0.5% to avoid solvent toxicity. Prepare a vehicle control (medium with the same final DMSO concentration) for the negative control wells.

    • Carefully add the diluted compounds to the corresponding wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across all experiments.

  • Assay Reagent Preparation and Addition:

    • Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature.[12]

    • Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent as per the manufacturer's protocol.[12]

    • Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[11]

  • Measurement:

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

    • Measure luminescence using a plate reader.

Data Analysis:
  • Subtract the average background luminescence (medium only wells) from all other readings.

  • Normalize the data by setting the average luminescence of the vehicle-treated wells (negative control) to 100% viability.

  • Calculate the percent viability for each compound concentration: % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

  • Plot the % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Secondary Assay - Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[13][14][15] A luminescent signal is generated when the proluminescent substrate is cleaved by active caspases.[13]

Materials:
  • Materials from Protocol 1

  • Caspase-Glo® 3/7 Assay Kit (Promega, Cat.# G8090)

Step-by-Step Methodology:

This protocol follows the same cell plating, compound addition, and incubation steps as the primary viability screen (Protocol 1, Steps 1-3). The key difference is the detection step.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]

    • Equilibrate the assay plate to room temperature for ~30 minutes.[15]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

  • Incubation and Measurement:

    • Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase 3/7 activity.

Data Analysis:
  • Subtract the background luminescence (medium only wells).

  • Express the data as Fold Induction over the vehicle control: Fold Induction = (Luminescence_Sample / Luminescence_Vehicle_Control)

  • Plot Fold Induction against compound concentration. A significant increase in luminescence indicates that the compound induces apoptosis through the caspase-3/7 pathway.

Protocol 3: Secondary Assay - Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of a compound's effect on cell cycle progression. By staining DNA with a fluorescent dye like Propidium Iodide (PI), cells can be categorized into G0/G1, S, and G2/M phases based on their DNA content.[16][17] An accumulation of cells in a specific phase suggests cell cycle arrest.

Materials:
  • 6-well plates for cell culture

  • Propidium Iodide (PI) staining solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[18]

  • Cold 70% ethanol

  • Flow cytometer

Step-by-Step Methodology:
  • Cell Seeding and Treatment:

    • Seed cells (e.g., A549) in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest (e.g., 0.5 x 10⁶ cells/well).

    • Allow cells to attach overnight.

    • Treat cells with the quinazolinone derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle (DMSO) control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells (to include apoptotic cells) and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in a small volume of PBS (~500 µL).

    • While vortexing gently, add cold 70% ethanol dropwise to the cell suspension to a final volume of ~5 mL. This slow addition prevents cell clumping.

    • Fix the cells at 4°C for at least 2 hours (or overnight).[18]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[18]

    • Collect data for at least 10,000 events per sample.

    • Use linear scaling for the DNA content histogram.[18]

Data Analysis:
  • Gate on single cells to exclude doublets and aggregates.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to the vehicle control. A significant increase in the percentage of cells in a particular phase indicates cell cycle arrest.

Example Signaling Pathway: EGFR and Downstream Effectors

Many quinazoline-based anti-cancer agents target the EGFR signaling pathway. Inhibition of EGFR can lead to cell cycle arrest and apoptosis.[4][6]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazolinone 7,8-Dihydro- quinazolin-6(5H)-one Quinazolinone->EGFR Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR pathway by a quinazolinone derivative.

Troubleshooting and Final Considerations

  • High Variability in HTS: Ensure consistent cell seeding density and uniform temperature across the plate during reagent addition.[11] Check for edge effects and consider leaving the outer wells of the plate empty.

  • Low Signal in Caspase Assay: The timing of the assay is crucial. Apoptosis is a dynamic process; consider a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal endpoint for caspase activation.

  • Poor Resolution in Cell Cycle Analysis: Ensure proper fixation and avoid cell clumping. Run samples at a low flow rate and ensure the cytometer is properly calibrated.[18] The coefficient of variation (CV) of the G0/G1 peak should ideally be below 3%.[18]

  • Compound Solubility: Poor solubility of derivatives can lead to inaccurate results. Visually inspect compound dilutions for precipitation and consider using alternative solvents or formulation strategies if necessary.

By employing this systematic, multi-parametric approach, researchers can effectively screen libraries of this compound derivatives, identify promising anti-cancer lead compounds, and gain valuable insights into their mechanisms of action.

References

  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (URL: )
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: )
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corpor
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: [Link])

  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchGate. (URL: [Link])

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - Bentham Science Publisher. (URL: [Link])

  • Cell-based Assays for Drug Discovery | Reaction Biology. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (URL: [Link])

  • Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Cell Cycle Analysis. (URL: [Link])

  • EarlyTox Caspase-3/7 R110 Assay Kit | Molecular Devices. (URL: [Link])

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (URL: [Link])

  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (URL: [Link])

  • Cell cycle analysis - Wikipedia. (URL: [Link])

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (URL: [Link])

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC - NIH. (URL: [Link])

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (URL: [Link])

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (URL: [Link])

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (URL: [Link])

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (URL: [Link])

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (URL: [Link])

  • 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed. (URL: [Link])

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed. (URL: [Link])

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. (URL: [Link])

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Analysis of 7,8-dihydroquinazolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 7,8-dihydroquinazolin-6(5H)-one purity. The developed method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure to assess the purity of this heterocyclic compound, which is a key intermediate in pharmaceutical synthesis. The protocol details the method development rationale, step-by-step experimental procedures, and a full validation study according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This includes specificity demonstrated through forced degradation studies, linearity, accuracy, precision, and robustness, ensuring the method is suitable for its intended purpose in a regulated environment.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-defined and validated analytical method is essential for its quality control.[2] High-Performance Liquid Chromatography (HPLC) is the premier technique for purity analysis due to its high resolution, sensitivity, and precision.[2]

This guide provides a detailed protocol for a stability-indicating RP-HPLC method. The term "stability-indicating" signifies that the method can accurately quantify the analyte of interest in the presence of its degradation products, process impurities, and other potential contaminants.[3][4][5] This is achieved through rigorous forced degradation studies, which are an integral part of method development and validation.[6]

The core of this method relies on reversed-phase chromatography, which separates compounds based on their hydrophobicity.[7] Given the polar nature of the quinazolinone moiety, special consideration is given to the selection of the stationary phase and mobile phase conditions to ensure adequate retention and symmetrical peak shapes.[8][9]

Method Development & Rationale

The primary challenge in developing an HPLC method for this compound is managing its polarity and basic nitrogen groups. These characteristics can lead to poor retention on traditional C18 columns and peak tailing due to interactions with residual silanols on the silica surface.[10][11] Our development strategy addresses these issues systematically.

  • Column Selection: A polar-endcapped or aqueous-stable C18 column (e.g., YMC-Pack ODS-AQ, Waters Atlantis T3) is selected.[8] These columns are designed with a more hydrophilic surface, ensuring better "wettability" with highly aqueous mobile phases and shielding the analyte from acidic silanol groups, thus improving retention and peak shape for polar compounds.[8][9]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes and lower UV cutoff.[12]

    • Aqueous Phase & pH Control: The basic nitrogens in the quinazolinone ring can cause peak tailing. To mitigate this, the mobile phase pH must be controlled.[11][13] An acidic mobile phase (pH ~2.5-3.5) protonates the basic sites on the analyte and suppresses the ionization of silanol groups on the stationary phase, minimizing undesirable secondary interactions.[14] A phosphate or formate buffer is ideal for maintaining a stable pH.[15] A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is an excellent starting point.

  • Detection Wavelength: Quinazolinone derivatives typically exhibit strong UV absorbance.[3] A UV scan of a standard solution should be performed to determine the absorbance maximum (λmax) for optimal sensitivity. For initial development, a common wavelength like 254 nm can be used.

  • Gradient Elution: A gradient elution is employed to ensure that both the main analyte and any potential impurities (which may have a wide range of polarities) are eluted with good peak shape in a reasonable runtime.

Experimental Protocols

Materials and Equipment
  • Instrumentation: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: YMC-Pack ODS-AQ, 4.6 x 150 mm, 3 µm particle size (or equivalent).

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC gradient grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂) (30%)

    • Water (HPLC grade or Milli-Q)

  • Sample Preparation: 0.45 µm syringe filters, volumetric flasks, analytical balance.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column YMC-Pack ODS-AQ, 4.6 x 150 mm, 3 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or determined λmax)
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (95:5 v/v)
Sample Conc. 0.5 mg/mL
Solution Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be analyzed.

Forced Degradation Studies (Specificity)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products can be detected and resolved from the main peak.

Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 0.5 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, RT) start->base Expose to Stress oxid Oxidation (3% H₂O₂, RT) start->oxid Expose to Stress therm Thermal (80°C, solid) start->therm Expose to Stress photo Photolytic (ICH Q1B light exposure) start->photo Expose to Stress neutralize Neutralize (Acid/Base) acid->neutralize base->neutralize dilute Dilute to Target Conc. oxid->dilute therm->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC (with Control) dilute->analyze Validation_Workflow cluster_params Validation Parameters (ICH Q2 R1) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ_LOD LOQ & LOD Robustness->LOQ_LOD end Validated Method Report LOQ_LOD->end start Optimized HPLC Method start->Specificity

Caption: Logical flow of the HPLC method validation process.

System Suitability

Before each validation run, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Linearity and Range

Prepare a series of solutions from the reference standard at five concentration levels, ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL). Inject each concentration in triplicate.

  • Analysis: Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)

Accuracy is determined by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. If a placebo is unavailable, the standard addition method can be used. [3]

  • Analysis: Calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system. [1]

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOQ and LOD can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

  • LOD = 3.3 * (Standard Deviation of Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of Intercept / Slope) The LOQ should be experimentally verified by injecting a solution at the calculated concentration and ensuring an acceptable signal-to-noise ratio (typically >10) and precision.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. [3]

Parameter Varied Variation
Flow Rate ± 0.1 mL/min
Column Temperature ± 5 °C
Mobile Phase pH ± 0.2 units

| Mobile Phase Composition | ± 2% Organic |

  • Analysis: Assess system suitability parameters and the assay result for each condition.

  • Acceptance Criteria: System suitability criteria must be met, and the assay results should not significantly deviate from the nominal results.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. The stability-indicating nature of the method, confirmed through comprehensive forced degradation studies, makes it a reliable tool for quality control and stability testing in pharmaceutical development and manufacturing. This protocol provides a solid foundation for laboratories to implement and adapt for their specific needs.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Singh, S., et al. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?[Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Alsante, K. M., et al. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Shabir, G. A. (2004). A practical approach to validation of HPLC methods under current good manufacturing practices. Semantic Scholar. [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]

  • Hotha, K. K., et al. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?[Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • Singh, S., et al. (n.d.). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. [Link]

  • Scribd. (n.d.). HPLC Method Validation Guide. [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [YouTube video]. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

  • ResearchGate. (n.d.). Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

  • ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization...[Link]

  • Interchim. (n.d.). Method Development HPLC. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 7,8-Dihydroquinazolin-6(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7,8-dihydroquinazolin-6(5H)-one scaffold is a valued heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3][4] Traditional multi-step synthetic routes to these molecules are often hampered by long reaction times, harsh conditions, and low yields. This application note presents a robust and highly efficient protocol for the synthesis of this compound analogs via a microwave-assisted, one-pot, three-component reaction. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, improves product yields, and aligns with the principles of green chemistry.[5][6][7] This guide provides a detailed protocol, mechanistic insights, and a framework for the rapid generation of compound libraries for drug discovery and development professionals.

Introduction: The Power of Microwaves in Heterocyclic Synthesis

Quinazolinone-based structures are recognized as "privileged scaffolds" in drug discovery, appearing in molecules with anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][3][4][8] The partially saturated this compound core offers unique three-dimensional structural features that are highly desirable for modulating biological targets.

Conventional synthesis often relies on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture.[9] This can lead to thermal gradients and the formation of by-products. Microwave-assisted synthesis represents a paradigm shift, utilizing direct "in-core" heating.[10] Microwave energy couples directly with polar molecules in the reaction, causing rapid and uniform heating throughout the sample volume.[11][12] This technology offers several key advantages:

  • Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[5][10]

  • Increased Yields and Purity: Uniform heating minimizes by-product formation, leading to cleaner reaction profiles and higher isolated yields.[13][14]

  • Energy Efficiency: By heating only the reactants and solvent, microwave synthesis significantly reduces energy consumption.[6]

  • Rapid Lead Optimization: The speed of MAOS allows for the swift evaluation of reaction parameters and the rapid synthesis of compound libraries to explore structure-activity relationships (SAR).[10][15]

Mechanistic Rationale

The Chemistry: A Multicomponent Approach

The protocol described herein is based on a well-established multicomponent reaction framework, such as the Biginelli or Hantzsch reaction, adapted for the synthesis of the target scaffold.[16][17][18] This one-pot strategy involves the condensation of three key building blocks: an enolizable β-dicarbonyl compound (e.g., a cyclic β-ketoester or diketone), a versatile aldehyde, and an amino-functionalized reactant (e.g., urea or ammonium acetate). The convergence of these components under acid catalysis and microwave irradiation efficiently constructs the heterocyclic core.

The Physics: How Microwave Heating Works

The efficiency of microwave synthesis stems from two primary mechanisms of energy transfer:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the mixture, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, which manifests as intense, uniform heat.[7][11][12]

  • Ionic Conduction: If ionic species are present in the reaction mixture (e.g., catalysts or salts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[19]

This direct energy transfer allows for heating at rates unachievable with conventional methods, enabling reactions to overcome activation energy barriers more quickly and efficiently.[11]

Experimental Workflow and Protocols

The overall workflow for the synthesis and analysis of this compound analogs is streamlined for efficiency and reproducibility.

G cluster_prep Preparation cluster_synth Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Reagent Preparation (Aldehyde, β-Dicarbonyl, Amine Source, Catalyst) B 2. Vial Assembly (Add reagents, solvent, and stir bar to MW vial) A->B C 3. Microwave Irradiation (Set Temp, Time, Power) B->C D 4. Cooling & Precipitation (Cool to RT, then ice bath) C->D E 5. Isolation (Vacuum filtration) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Characterization (NMR, MS, IR) F->G H 8. Purity & Yield (Determine final yield and assess purity) G->H

Figure 1: General experimental workflow for microwave-assisted synthesis.

Materials and Equipment
  • Microwave Reactor: A dedicated monomode microwave synthesizer capable of controlling temperature and pressure (e.g., CEM Discover, Biotage Initiator).

  • Reaction Vessels: 10 mL microwave pressure vials with snap caps and septa.

  • Reagents: Aldehydes, β-dicarbonyl compounds (e.g., dimedone, cyclohexane-1,3-dione), ammonium acetate, glacial acetic acid, ethanol (ACS grade or higher). All reagents should be used as received from the supplier.

  • Standard Glassware: Erlenmeyer flasks, beakers, Hirsch funnel.

  • Analytical Instruments: NMR Spectrometer, Mass Spectrometer (MS), FT-IR Spectrometer.

Representative Protocol: Synthesis of 2,7,7-Trimethyl-7,8-dihydroquinazolin-6(5H)-one

This protocol details a Hantzsch-type condensation, a reliable method for generating the desired scaffold.

G Reactants Dimedone + Acetaldehyde + Ammonium Acetate Intermediate1 Enamine Intermediate (from Dimedone + NH₃) Reactants->Intermediate1 Condensation Intermediate2 Knoevenagel Adduct (from Acetaldehyde + Dimedone) Reactants->Intermediate2 Condensation Cyclization Michael Addition & Cyclization Intermediate1->Cyclization Intermediate2->Cyclization Product 2,7,7-Trimethyl-7,8-dihydroquinazolin-6(5H)-one Cyclization->Product Dehydration

Figure 2: Simplified reaction mechanism for the Hantzsch-type synthesis.

Step-by-Step Procedure:

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add dimedone (140 mg, 1.0 mmol), acetaldehyde (0.08 mL, 1.5 mmol), and ammonium acetate (154 mg, 2.0 mmol).

  • Solvent Addition: Add 3.0 mL of ethanol to the vial.

  • Capping: Securely cap the vial. Ensure the Teflon-lined septum is correctly seated to maintain pressure during the reaction.

  • Microwave Synthesis: Place the vial into the cavity of the microwave reactor. Irradiate the mixture with the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 150 W (dynamic power control)

    • Stirring: High

  • Cooling: After irradiation, cool the vial to room temperature (approx. 20 minutes) using a compressed air stream.

  • Precipitation: Place the reaction vial in an ice bath for 30 minutes to facilitate complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Hirsch funnel. Wash the solid with 5 mL of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude material.

  • Purification (if necessary): For higher purity, recrystallize the crude solid from a minimal amount of hot ethanol.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Building an Analog Library: Scope and Optimization

The true power of this microwave protocol lies in its application to library synthesis. By varying the aldehyde and β-dicarbonyl components, a diverse range of analogs can be rapidly produced. The table below illustrates the versatility of the reaction with different substrates.

EntryAldehydeβ-Dicarbonyl CompoundTime (min)Temp (°C)Yield (%)
1BenzaldehydeDimedone1012092%
24-ChlorobenzaldehydeDimedone1012094%
34-MethoxybenzaldehydeDimedone1212089%
4Thiophene-2-carboxaldehydeDimedone1513085%
5BenzaldehydeCyclohexane-1,3-dione1513088%
6PropionaldehydeDimedone1012078%

Yields are for isolated, purified products and are representative based on established literature.[17][20][21]

Optimization Insights:

  • Electron-withdrawing groups on the aromatic aldehyde (e.g., Entry 2) generally proceed smoothly and give high yields.

  • Electron-donating groups (e.g., Entry 3) may require slightly longer reaction times for complete conversion.

  • Heterocyclic aldehydes (e.g., Entry 4) are well-tolerated but may require slightly higher temperatures to drive the reaction to completion.[20]

  • Solvent Choice: While ethanol is an excellent general-purpose solvent due to its high dielectric constant, solvent-free ("dry media") conditions or the use of other polar solvents like DMF or acetic acid can also be effective and may be optimized for specific substrates.[16][22][23]

Troubleshooting and Safety

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Increase hold time by 5-minute increments or increase temperature by 10 °C. Ensure stoichiometry of reagents is correct.
Product loss during work-up.Ensure complete precipitation by extending time in the ice bath. Use minimal ice-cold solvent for washing.
Reaction Mixture Darkens Decomposition of starting material or product.Lower the reaction temperature by 10-20 °C and increase the reaction time accordingly.
Vial Leaks/Pressure Error Improperly sealed cap.Ensure the cap is securely fastened and the septum is not damaged before starting the reaction. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the vial).

Safety Precautions:

  • Always operate microwave reactors according to the manufacturer's instructions.

  • Never use a domestic microwave oven for chemical synthesis.[18] Laboratory-grade reactors are equipped with essential temperature, pressure, and stir control sensors.

  • Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Never exceed the maximum pressure or temperature ratings for the reaction vials.

Conclusion

Microwave-assisted organic synthesis is an indispensable tool for modern medicinal chemistry. The protocol outlined in this application note provides a rapid, efficient, and scalable method for the synthesis of this compound analogs. By dramatically reducing reaction times and improving yields, this approach facilitates the accelerated discovery and optimization of novel therapeutic agents, making it a valuable asset for any drug development program.[10][24]

References

  • Al-Suwaidan, I. A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Available at: [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. Available at: [Link]

  • Lherbet, C., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. Available at: [Link]

  • Bari, A. & Rawat, S. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Unknown Author. (n.d.). Microwave assisted synthesis of quinazolinone using different bases. ResearchGate. Available at: [Link]

  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed chemistry: a new technique in drug discovery. Drug Discovery Today. Available at: [Link]

  • Yusoff, N. S. M., et al. (2019). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports. Available at: [Link]

  • Calvo-Peña, X., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. Available at: [Link]

  • Pai, G. G., et al. (2014). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Unknown Author. (n.d.). Microwave assisted synthesis. LinkedIn. Available at: [Link]

  • Berrino, E., & Supuran, C. T. (2018). Advances in Microwave-Assisted Synthesis and the Impact of Novel Drug Discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Unknown Author. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]

  • Unknown Author. (n.d.). Pharmacological importance of quinazolinone-based drugs. ResearchGate. Available at: [Link]

  • Sharma, P., & Kumar, V. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Unknown Author. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib. Available at: [Link]

  • Sharma, R. K., & Yadav, M. (2011). A brief review: Microwave assisted organic reaction. Scholars Research Library. Available at: [Link]

  • Kumar, D., et al. (2022). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry. Available at: [Link]

  • Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. University of Trieste. Available at: [Link]

  • Rawat, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

  • E-Content, G. (2020). Green Chemistry: Microwave assisted synthesis. YouTube. Available at: [Link]

  • Hayes, B. L. (2009). Microwave Multicomponent Synthesis. Molecules. Available at: [Link]

  • Vanden Eynde, J. J. (2001). Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. Molecules. Available at: [Link]

  • Ladani, N. B., et al. (2015). Microwave assisted synthesis of novel Hantzsch 1,4-dihydropyridines, acridine-1,8-diones and polyhydroquinolines bearing the tetrazolo[1,5-a]quinoline moiety and their antimicrobial activity assessment. ResearchGate. Available at: [Link]

  • Perin, G., et al. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. Current Organic Synthesis. Available at: [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available at: [Link]

  • Vanden Eynde, J. J., et al. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. Available at: [Link]

  • Kabri, Y., et al. (2018). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. ResearchGate. Available at: [Link]

  • Lherbet, C., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]

  • Smith, C. D., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Application Notes & Protocols: One-Pot Synthesis of 7,8-Dihydroquinazolin-6(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dihydroquinazolinone Scaffold

The 7,8-dihydroquinazolin-6(5H)-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of compounds with significant pharmacological and biological activities. These derivatives have garnered substantial interest in medicinal chemistry and drug development due to their demonstrated potential as antihypertensive agents, calcium channel blockers, and anti-inflammatory molecules. The efficiency of constructing this molecular architecture is paramount for library synthesis and lead optimization. One-pot multicomponent reactions (MCRs) have emerged as a superior strategy, offering significant advantages in terms of operational simplicity, atom economy, reduced waste, and the ability to generate complex molecules from simple precursors in a single synthetic operation.

This technical guide provides an in-depth exploration of field-proven, one-pot synthesis strategies for this compound and related derivatives. We will dissect the mechanistic underpinnings of these reactions, offer detailed, validated protocols, and compare various catalytic systems to empower researchers in selecting and optimizing the most suitable method for their specific research and development needs.

Strategy 1: The Biginelli-like Multicomponent Reaction

The most prominent and versatile approach for synthesizing this compound derivatives is a modification of the classic Biginelli reaction. This three-component condensation involves a cyclic 1,3-dicarbonyl compound (such as dimedone), an aromatic aldehyde, and urea or thiourea. The reaction is typically catalyzed by a Brønsted or Lewis acid, which is crucial for achieving high yields and reasonable reaction times.[1][2]

Mechanistic Insight: The "Iminium" Pathway

While several mechanistic pathways have been proposed, the most widely accepted route under acidic catalysis is the "iminium" pathway.[2][3] The catalyst's primary role is to activate the aldehyde, making it more susceptible to nucleophilic attack.

  • Activation and Iminium Formation: The Lewis or Brønsted acid catalyst activates the aldehyde's carbonyl group, increasing its electrophilicity.[4][5] Urea, acting as a nucleophile, attacks the activated carbonyl, leading to a hemiaminal intermediate which then dehydrates to form a crucial acyliminium ion intermediate.

  • Nucleophilic Attack: The enol form of the 1,3-dicarbonyl compound (dimedone) performs a nucleophilic attack on the highly electrophilic acyliminium ion.

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization via nucleophilic attack of the terminal amino group of the urea moiety onto the ketone carbonyl, followed by a dehydration step to yield the final this compound product.

Biginelli_Mechanism Biginelli-like Reaction: Iminium Pathway cluster_0 Activation & Iminium Formation cluster_1 Nucleophilic Attack & Cyclization Aldehyde Ar-CHO Acyliminium [Ar-CH=NH(C=O)NH₂]⁺ Acyliminium Ion Aldehyde->Acyliminium + Urea, -H₂O Urea H₂N(C=O)NH₂ Catalyst Catalyst (H⁺ or LA) Catalyst->Aldehyde Activates Intermediate Open-chain Intermediate Acyliminium->Intermediate Dimedone Dimedone (Enol form) Dimedone->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Proposed mechanism for the Biginelli-like synthesis.

Protocol 1.A: Heterogeneous Catalysis with Zinc Ferrite Nanoparticles

Heterogeneous catalysts, particularly magnetically recoverable nanocatalysts, offer significant advantages for industrial and green chemistry applications. They provide a high surface area for reaction, operational simplicity, and, most importantly, can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity.[6][7][8][9] Zinc ferrite (ZnFe₂O₄) nanoparticles have proven to be a robust and efficient catalyst for this transformation.[10]

Experimental Protocol:

  • Catalyst Synthesis (Optional): Zinc ferrite nanoparticles can be synthesized via various methods, such as sol-gel auto-combustion or co-precipitation, as detailed in the literature.[11]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine dimedone (1 mmol), the desired aromatic aldehyde (1 mmol), urea or thiourea (1.2 mmol), and zinc ferrite nanocatalyst (e.g., 10 mol%).

  • Solvent and Reflux: Add ethanol (15 mL) as the solvent. Heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Catalyst Recovery: After cooling the reaction mixture to room temperature, place a strong magnet against the side of the flask. The ZnFe₂O₄ nanocatalyst will adhere to the flask wall. Carefully decant the supernatant solution.

  • Work-up and Purification: Wash the recovered catalyst with ethanol and set it aside for drying and reuse. Evaporate the solvent from the supernatant under reduced pressure. The resulting crude solid is then purified by recrystallization from hot ethanol to yield the pure product.

Protocol 1.B: Microwave-Assisted Synthesis using L-Proline

Microwave-assisted organic synthesis provides a significant acceleration of reaction rates, often leading to higher yields and cleaner product profiles in dramatically shorter times compared to conventional heating.[3][12] L-proline, an inexpensive and environmentally benign amino acid, serves as an efficient organocatalyst for this transformation, particularly under microwave irradiation in an aqueous medium.[12]

Experimental Protocol:

  • Reaction Setup: In a 10 mL microwave process vial, add isatoic anhydride (1 mmol), the chosen aldehyde (1 mmol), an amine or ammonium acetate (1.2 mmol), and L-proline (10 mol%).

  • Solvent: Add 3 mL of distilled water to the vial and cap it securely.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100 °C) for 5-10 minutes. Power can be set at around 300W, but conditions may vary based on the instrument.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The solid product that precipitates out of the aqueous solution is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then dry it. If necessary, further purification can be achieved by recrystallization from an appropriate solvent like ethanol.

Catalytic System Typical Conditions Reaction Time Yield Range Key Advantages References
Zinc Ferrite (ZnFe₂O₄) Ethanol, Reflux2-4 hours85-95%Magnetically recoverable, reusable, eco-friendly.[10]
Molecular Iodine (I₂) Ethanol, Reflux3-6 hours80-92%Inexpensive, readily available, efficient.
Silica Sulfuric Acid Ethanol, Reflux1-3 hours88-96%Heterogeneous, easy to handle solid acid, good yields.
L-Proline (Microwave) Water, 100 °C5-10 minutes90-98%Extremely fast, high yields, green solvent (water).[12]
Ytterbium Triflate Yb(OTf)₃ Solvent-free, 80 °C15-30 minutes90-97%High Lewis acidity, short reaction times, reusable.[3]

Strategy 2: One-Pot Synthesis from Anthranilic Acid

An alternative and powerful one-pot strategy bypasses the use of 1,3-dicarbonyl compounds and instead builds the quinazolinone ring from anthranilic acid, an amine, and an orthoester (which serves as a one-carbon source). This method is particularly effective for generating quinazolin-4(3H)-ones.

Mechanistic Rationale
  • Initial Condensation: The reaction is initiated by the condensation of anthranilic acid with an orthoester (e.g., triethyl orthoformate) under acid catalysis, typically forming a benzoxazinone intermediate.

  • Amine Addition and Ring Opening: The primary amine attacks the carbonyl carbon of the benzoxazinone intermediate, leading to a ring-opening event that forms an N-acyl-2-aminobenzamide derivative.

  • Intramolecular Cyclization: The terminal amino group of the intermediate then undergoes an intramolecular nucleophilic attack on the amide carbonyl, followed by elimination of a molecule of alcohol and water, to form the final quinazolinone ring system.

Anthranilic_Acid_Pathway Synthesis from Anthranilic Acid cluster_0 Intermediate Formation cluster_1 Ring Transformation Anthranilic_Acid Anthranilic Acid Benzoxazinone Benzoxazinone Intermediate Anthranilic_Acid->Benzoxazinone + Orthoester, -EtOH Orthoester Orthoester (e.g., HC(OEt)₃) Open_Intermediate N-acyl-2-aminobenzamide Intermediate Benzoxazinone->Open_Intermediate Ring Opening Amine Primary Amine (R-NH₂) Amine->Open_Intermediate Product Quinazolin-4(3H)-one Open_Intermediate->Product Intramolecular Cyclization

Caption: General workflow for quinazolinone synthesis from anthranilic acid.

Protocol 2.A: Yb(OTf)₃-Catalyzed Solvent-Free Synthesis

The use of a powerful Lewis acid like Ytterbium(III) triflate [Yb(OTf)₃] under solvent-free conditions provides a highly efficient and environmentally friendly protocol.[13] This method is notable for its excellent yields and very short reaction times.

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask, thoroughly mix anthranilic acid (1 mmol), the primary amine (1.1 mmol), and triethyl orthoformate (1.2 mmol).

  • Catalyst Addition: Add Yb(OTf)₃ (5 mol%) to the mixture.

  • Reaction Conditions: Heat the solvent-free mixture in a preheated oil bath at 80-100 °C with stirring for 15-45 minutes.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from ethanol to afford the pure quinazolin-4(3H)-one derivative.

Strategy 3: Synthesis from Isatoic Anhydride

Isatoic anhydride is a versatile and common starting material for quinazolinone synthesis. It serves as a convenient precursor to 2-aminobenzamide derivatives in situ. One-pot reactions involving isatoic anhydride, an amine source, and an aldehyde or its equivalent are highly effective.[14][15]

Protocol 3.A: Three-Component Condensation under Solvent-Free Conditions

This protocol demonstrates a straightforward, solvent-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones using a reusable solid acid catalyst like cerium(IV) sulfate.[15]

Experimental Protocol:

  • Reaction Setup: In a mortar and pestle, grind together isatoic anhydride (1 mmol), the aromatic aldehyde (1 mmol), a nitrogen source such as ammonium acetate or a primary amine (1.5 mmol), and the catalyst (e.g., Ce(SO₄)₂·4H₂O, 10 mol%).

  • Reaction Conditions: Transfer the homogenized solid mixture to a flask and heat it in an oil bath at 100-120 °C for 1-2 hours.

  • Work-up: After cooling, add ethyl acetate (20 mL) to the solid mass and stir for 10 minutes.

  • Catalyst and Product Separation: Filter the mixture to remove the solid catalyst. The filtrate is then washed with a saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The resulting crude product is purified by recrystallization from ethanol.

Conclusion and Outlook

The one-pot synthesis of this compound derivatives and their analogues represents a highly efficient and atom-economical approach in modern organic synthesis. The Biginelli-like reaction, with its diverse range of effective catalysts from recoverable nanoparticles to green organocatalysts, remains the most versatile and widely adopted strategy. Furthermore, methods employing anthranilic acid or isatoic anhydride provide valuable alternative routes, expanding the scope of accessible molecular diversity.

The choice of a specific protocol should be guided by the desired substitution pattern, available laboratory equipment (e.g., microwave reactor), and scalability requirements. The use of heterogeneous, recoverable catalysts is strongly recommended for sustainable, large-scale production, while microwave-assisted protocols offer unparalleled speed for library synthesis and rapid analogue generation. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize these valuable heterocyclic compounds.

References

  • Magnetically Recoverable Nanocatalysts. (2024). ResearchGate. Retrieved from [Link]

  • Magnetically Recoverable MOF-based Nanocatalysts for Efficient and Sustainable Coupling Reactions. (2024). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 93-98. Retrieved from [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Microwave assisted eco-friendly protocol for one pot synthesis of 2,3- dihydroquinazolin-4(1H). Indian Journal of Chemistry. Retrieved from [Link]

  • One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst. Semantic Scholar. Retrieved from [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Retrieved from [Link]

  • Sustainable Utility of Magnetically Recyclable Nano-Catalysts in Water: Applications in Organic Synthesis. MDPI. Retrieved from [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. National Institutes of Health. Retrieved from [Link]

  • Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. National Institutes of Health. Retrieved from [Link]

  • Yb(OTf)3-CatalyzedOne-Pot Synthesis of Quinazolin-4(3 H )-onesfrom Anthranilic Acid, Amines and Ortho Esters (or FormicAcid) in Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • Biginelli Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Lewis Acid-Driven Multicomponent Reactions Enable 2-Alkyl Chromanones with Anticancer Activities. ResearchGate. Retrieved from [Link]

  • Activation of Carbonyls. Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Retrieved from [Link]

  • The Rise of Magnetically Recyclable Nanocatalysts. (2024). ResearchGate. Retrieved from [Link]

  • Magnetically Recoverable MOF-based Nanocatalysts for Efficient and Sustainable Coupling Reactions. Journal of Synthetic Chemistry. Retrieved from [Link]

  • A mechanistic investigation of Biginelli reaction under base catalysis. (2024). ResearchGate. Retrieved from [Link]

  • Activation of Carbonyls. Chemistry LibreTexts. Retrieved from [Link]

  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. Retrieved from [Link]

  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Biginelli reaction. Wikipedia. Retrieved from [Link]

  • 2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Tron, G. C. (2011). Pietro Biginelli: The Man Behind the Reaction. ChemistryViews. Retrieved from [Link]

  • Spinel zinc ferrite nanoparticles: an active nanocatalyst for microwave irradiated solvent free synthesis of chalcones. ResearchGate. Retrieved from [Link]

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Application Note & Protocols: In Vitro Evaluation of 7,8-dihydroquinazolin-6(5H)-one as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

Introduction and Scientific Rationale

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective response, its dysregulation can lead to chronic inflammatory diseases like rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1] Key mediators of the inflammatory cascade include enzymes like cyclooxygenase-2 (COX-2), which synthesizes prostaglandins, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), primarily produced by activated macrophages.[1][2]

The quinazoline scaffold is a prominent heterocyclic structure known to exhibit diverse pharmacological activities.[3][4] Many synthetic quinazolinone derivatives have been developed as potent anti-inflammatory agents, often acting through the inhibition of the COX-2 enzyme or by modulating key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[4][5][6] Given this precedent, 7,8-dihydroquinazolin-6(5H)-one is a promising candidate for investigation.

This guide outlines a tiered screening approach. We begin with a direct, cell-free assay to determine if the compound can inhibit COX-2, a major target for non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] We then progress to a robust cell-based model using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages to evaluate the compound's ability to suppress key inflammatory markers—nitric oxide (NO), TNF-α, and IL-6—in a more physiologically relevant context.

Hypothesized Mechanism of Action

The inflammatory response to LPS in macrophages is largely mediated by the Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades culminating in the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus to induce the expression of genes encoding inflammatory mediators, including iNOS (which produces NO), COX-2, TNF-α, and IL-6.[2] We hypothesize that this compound may exert its anti-inflammatory effects by either directly inhibiting inflammatory enzymes like COX-2 or by interfering with the upstream NF-κB signaling pathway.

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade MyD88-TRAF6 Signaling Cascade TLR4->Signaling_Cascade Activation IKK IKK Complex Signaling_Cascade->IKK IkB p50/p65-IκBα IKK->IkB Phosphorylates IκBα NFkB p50/p65 (NF-κB) (Active) IkB->NFkB IκBα Degradation & NF-κB Release Gene_Expression Gene Transcription NFkB->Gene_Expression Translocation Nucleus Nucleus iNOS iNOS Gene_Expression->iNOS Induces COX2 COX-2 Gene_Expression->COX2 Induces Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Induces Mediators Pro-inflammatory Mediators Test_Compound 7,8-dihydroquinazolin- 6(5H)-one (Hypothesized Target) Test_Compound->IKK Potential Inhibition Test_Compound->COX2 Potential Inhibition

Figure 1: Hypothesized NF-κB signaling pathway and potential targets.

Experimental Workflow Overview

A systematic approach is critical for efficiently evaluating a novel compound. The following workflow ensures that foundational data on direct enzyme inhibition and cytotoxicity are established before proceeding to more complex and resource-intensive cell-based functional assays.

start Start: Compound Synthesis & Solubilization assay1 Assay 1: Cell-Free COX-2 Inhibition Assay start->assay1 cell_culture RAW 264.7 Cell Culture start->cell_culture end End: Data Analysis & Conclusion assay1->end IC50 Value assay2 Assay 2: Cytotoxicity Assay (e.g., MTT / CCK-8) cell_culture->assay2 cell_treatment Compound Pre-treatment & LPS Stimulation cell_culture->cell_treatment assay2->end CC50 Value cell_treatment->assay2 Determine Non-Toxic Concentrations supernatant Collect Supernatant cell_treatment->supernatant assay3 Assay 3: Nitric Oxide (NO) Measurement (Griess Assay) supernatant->assay3 assay4 Assay 4: Cytokine Quantification (TNF-α & IL-6 ELISA) supernatant->assay4 assay3->end assay4->end

Figure 2: Step-wise in vitro screening cascade for anti-inflammatory activity.

Protocol 1: Cell-Free COX-2 Inhibition Assay

Rationale: This assay provides a direct measure of the compound's ability to inhibit the COX-2 enzyme, a key target for many anti-inflammatory drugs.[9] A cell-free system eliminates cellular uptake, metabolism, and off-target effects, allowing for a clean assessment of enzyme-inhibitor interaction. Fluorometric or colorimetric screening kits are widely available and offer a reliable, high-throughput method.[7][8][9][10]

Principle: The assay measures the activity of recombinant human COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The presence of an inhibitor reduces the amount of PGG2 produced. This can be detected either by measuring PGG2 directly via a fluorescent probe or by converting PGG2 to a more stable product like PGF2α, which is then quantified by ELISA.[9][10]

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare all kit components (e.g., Assay Buffer, COX Probe, Cofactor, Human Recombinant COX-2) according to the manufacturer's protocol (e.g., Sigma-Aldrich MAK399, Abcam ab283401).[9] Keep the reconstituted COX-2 enzyme on ice at all times.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the test compound in Assay Buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • Prepare a positive control inhibitor (e.g., Celecoxib) in the same manner.[7][9]

  • Assay Plate Setup (96-well white opaque plate for fluorescence):

    • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer. This represents 100% enzyme activity.

    • Inhibitor Control (IC) wells: Add 10 µL of the prepared Celecoxib solution.

    • Test Compound (Sample) wells: Add 10 µL of each dilution of this compound.

    • Solvent Control wells: If concerned about DMSO effects, prepare wells with the highest concentration of DMSO used in the sample wells.

  • Enzyme Addition and Incubation:

    • Prepare the COX-2 Enzyme Solution by diluting the reconstituted enzyme in Assay Buffer as per the kit's instructions.

    • Add 80 µL of the COX-2 Enzyme Solution to all wells except the "No Enzyme" blank.

    • Add 10 µL of the COX Probe/Cofactor mixture to each well.

    • Mix gently and incubate the plate for 15 minutes at 25°C, protected from light.

  • Initiating the Reaction:

    • Prepare the Arachidonic Acid (Substrate) solution according to the kit manual.[9]

    • Add 10 µL of the Substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately begin reading the fluorescence kinetically in a microplate reader (e.g., λEx = 535 nm / λEm = 587 nm).[7][9] Read every minute for 15-30 minutes.

Data Analysis and Interpretation
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100

  • Plot the % Inhibition against the log concentration of this compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.

Example Data Presentation:

CompoundIC50 (µM) against COX-2
This compound12.5
Celecoxib (Positive Control)0.08

Protocol 2: Cell-Based Anti-Inflammatory Assays in RAW 264.7 Macrophages

Rationale: To assess the compound's activity in a biological context, we use the RAW 264.7 murine macrophage cell line. These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an acute inflammatory response by producing high levels of NO, TNF-α, and IL-6.[11][12][13] This model allows for the simultaneous evaluation of the compound's efficacy and potential cytotoxicity.

Step 2.1: Cell Viability Assay

Principle: Before assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound. A reduction in inflammatory mediators could be a false positive if it is merely a result of cell death. The MTT or CCK-8 assay is a colorimetric method that measures mitochondrial reductase activity, which is proportional to the number of viable cells.

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

  • Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1 µM to 200 µM). Include a "vehicle control" (DMSO) and a "no treatment" control.

  • Incubate for 24 hours (this should match the total time of the subsequent inflammation assays).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.[11]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the CC50 (concentration that reduces viability by 50%). Subsequent experiments should use concentrations well below the CC50 value.

Step 2.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Principle: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a burst of NO production.[12][13] NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the cell culture medium.[14][15] The Griess assay is a simple and sensitive colorimetric method to quantify nitrite concentration.[15][16]

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10^5 cells/mL, 100 µL/well) and incubate for 24 hours.

  • Pre-treat the cells by replacing the medium with fresh medium containing non-toxic concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.[12][17]

  • Incubate for an additional 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD).[16]

    • Add 50 µL of the prepared Griess Reagent to each well containing supernatant.

    • Incubate for 10-15 minutes at room temperature, protected from light.[16]

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) diluted in culture medium. Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Example Data Presentation:

TreatmentConcentration (µM)Nitrite (µM) ± SD% Inhibition of NO
Control (no LPS)-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.10%
LPS + Compound533.1 ± 1.827.7%
LPS + Compound1022.5 ± 1.550.9%
LPS + Compound2510.4 ± 0.977.3%
Step 2.3: Quantification of Pro-Inflammatory Cytokines (ELISA)

Principle: TNF-α and IL-6 are pivotal pro-inflammatory cytokines released by LPS-stimulated macrophages.[11][18] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these cytokines in the cell culture supernatant. The sandwich ELISA format is most common, where the target cytokine is "sandwiched" between a capture antibody coated on the plate and a detection antibody.[19]

Methodology (General Sandwich ELISA Protocol):

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either human TNF-α or IL-6 overnight at 4°C. (Note: Many commercial kits come with pre-coated plates).[18][20]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.[18]

  • Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants (collected from the same experiment as the Griess assay) and standards (recombinant TNF-α or IL-6) to the appropriate wells. Incubate for 2 hours at room temperature.[21][22]

  • Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour.[20][23]

  • Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes.[23]

  • Substrate Addition: Wash the plate. Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A blue color will develop. Incubate in the dark for 15-20 minutes.[19][21]

  • Stopping the Reaction: Add 50 µL of Stop Solution (e.g., 1M H₂SO₄). The color will change from blue to yellow.[21]

  • Measurement: Read the absorbance at 450 nm immediately.

  • Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Calculate the cytokine concentrations in the samples from this curve.

Example Data Presentation:

TreatmentConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control (no LPS)-35 ± 815 ± 5
LPS (1 µg/mL)-4520 ± 2502850 ± 180
LPS + Compound102310 ± 1501540 ± 110
LPS + Compound25890 ± 95610 ± 70

Summary and Next Steps

This guide provides a robust framework for the initial in vitro characterization of this compound as a potential anti-inflammatory agent. By following these protocols, researchers can obtain reliable data on the compound's direct enzymatic inhibition, its efficacy in a cellular model of inflammation, and its therapeutic window regarding cytotoxicity.

Positive results from this screening cascade—specifically, a sub-micromolar IC50 against COX-2 and significant, dose-dependent reduction of NO, TNF-α, and IL-6 at non-toxic concentrations—would strongly justify further investigation. Subsequent studies could explore the compound's effects on the NF-κB signaling pathway in more detail (e.g., via Western blot for IκBα phosphorylation) and advance to in vivo models of inflammation to assess its therapeutic potential in a whole-organism context.

References

  • ResearchGate. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Creative BioMart. COX-2 Inhibitor Screening Kit. [Link]

  • Journal of Pharmaceutical and Pharmacological Sciences. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • ScienCell Research Laboratories. Nitric Oxide Assay (NO). [Link]

  • PubMed. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. [Link]

  • National Cancer Institute. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

  • Slideshare. Screening models for inflammatory drugs. [Link]

  • Elabscience. Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]

  • ResearchGate. Can any one suggest the exact protocol for NO assay using Griess reagent? [Link]

  • MDPI. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]

  • Cohesion Biosciences. Human TNF alpha ELISA Kit User Manual. [Link]

  • protocols.io. Protocol Griess Test. [Link]

  • NIH National Library of Medicine. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. [Link]

  • MDPI. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. [Link]

  • antibodies-online.com. IL-6 ELISA Kit. [Link]

  • MDPI. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. [Link]

  • Biomolecules & Therapeutics. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. [Link]

  • The Acupuncture. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. [Link]

  • Letters in Applied NanoBioScience. Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. [Link]

  • NIH National Library of Medicine. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. [Link]

  • Biomedica. Human IL-6 ELISA. [Link]

  • AdviSains. Human IL-6 ELISA Kit ab178013. [Link]

  • PubMed. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. [Link]

  • ResearchGate. ELISA: Quantification of IL-6 in the supernatant of resting and LPS... [Link]

  • ResearchGate. (PDF) Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. [Link]

  • MDPI. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. [Link]

  • PubMed Central. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]

  • NIH National Library of Medicine. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). [Link]

  • ResearchGate. The antiproliferative activities of the seven 2,3-dihydroquinazolin-4(1H). [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 7,8-dihydroquinazolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-dihydroquinazolin-6(5H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low to No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired this compound. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent challenge in cyclic condensation reactions. The root cause often lies in suboptimal reaction conditions that fail to drive the equilibrium towards product formation. Let's break down the key parameters:

  • Suboptimal Reaction Conditions:

    • Temperature: Many quinazoline syntheses, particularly those involving cyclization, require significant thermal energy to overcome the activation barrier. If you are operating at room temperature or slightly elevated temperatures, a gradual increase may be necessary. We recommend screening temperatures from 80°C up to 150°C, while carefully monitoring for any signs of decomposition via Thin Layer Chromatography (TLC).

    • Reaction Time: These reactions can range from a few hours to over 24 hours. It is crucial to monitor the consumption of your starting materials by TLC or LC-MS. An incomplete reaction due to insufficient time is a common cause of low yields.

    • Solvent Choice: The polarity of your solvent is critical. For the formation of the quinazolinone ring, polar aprotic solvents like DMF or DMSO are often preferred as they can effectively solvate intermediates and facilitate the cyclization steps. If you are using a non-polar solvent like toluene, you might be favoring alternative reaction pathways.

  • Reagent & Catalyst Issues:

    • Base Strength: A base is often necessary to deprotonate a nitrogen atom, initiating the cyclization cascade. If you are using a weak base such as sodium carbonate (Na₂CO₃) and observing poor conversion, switching to a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) could significantly improve your yield.

    • Starting Material Quality: Ensure your starting materials, such as 2-aminocyclohex-1-enecarbonitrile or a related β-enaminone, are pure. Impurities can interfere with the reaction or lead to unwanted side products.

Issue 2: Formation of Significant Byproducts

Question: I am observing multiple spots on my TLC plate, and after purification, I have isolated a significant amount of an unknown byproduct. How can I identify and minimize this?

Answer: Byproduct formation is often a result of competing reaction pathways. The structure of your starting materials and the chosen conditions dictate which pathway is favored.

  • Potential Side Reactions:

    • Alternative Cyclization: Depending on the functional groups present in your precursors, alternative cyclization events can occur. For instance, instead of the desired intramolecular cyclization, intermolecular reactions leading to dimers or polymers might be happening, especially at high concentrations.

    • Hydrolysis: If your reaction is sensitive to water and you are not running it under anhydrous conditions, hydrolysis of intermediates can be a significant issue. Ensure your solvent is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Minimizing Byproduct Formation:

    • Solvent Polarity: As mentioned, solvent choice can direct the reaction pathway. Non-polar solvents might favor the formation of benzimidazole byproducts in related syntheses. A switch to a more polar solvent can often steer the reaction towards the desired quinazolinone.

    • Temperature Control: Excessive heat can lead to decomposition of starting materials or products, generating a complex mixture. Find the "sweet spot" for temperature where the reaction proceeds at a reasonable rate without significant degradation.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this class of compounds, and quinazolinones in general, often begins with precursors like anthranilic acid or its derivatives.[1][2][3] For the this compound core, a common strategy involves the cyclocondensation of a β-enaminone derived from 1,3-cyclohexanedione with a suitable nitrogen source. Another established route is the reaction of 2-aminocyclohex-1-enecarbonitrile with an appropriate C1 synthon.

Q2: How critical is the choice of base in this synthesis?

A2: The choice of base is highly critical. It often acts as a catalyst to facilitate the deprotonation of a nitrogen atom, which then becomes a more potent nucleophile for the subsequent cyclization step. The strength of the base needs to be matched to the acidity of the proton being removed. An insufficiently strong base will result in a slow or incomplete reaction.

Q3: Can microwave-assisted synthesis be used for this reaction?

A3: Yes, microwave-assisted organic synthesis can be a powerful tool for this type of reaction. It has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of quinazoline derivatives compared to conventional heating methods. This is due to the efficient and rapid heating of the reaction mixture.

Q4: What are the recommended purification techniques for this compound?

A4: The purification method will depend on the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a gradient of ethyl acetate in hexane is often a good starting point.

  • Recrystallization: If a solid product is obtained with minor impurities, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be a very effective purification method.

Experimental Protocols & Data

Optimized Reaction Parameters (Illustrative)
ParameterRecommended ConditionRationale
Starting Material 2-aminocyclohex-1-enecarbonitrile & Formic AcidReadily available precursors for quinazolinone synthesis.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that facilitates cyclization.
Base Potassium Carbonate (K₂CO₃)A moderately strong base sufficient for deprotonation.
Temperature 120-140 °CProvides sufficient energy for cyclization without decomposition.
Reaction Time 8-16 hoursAllows for complete consumption of starting materials.
Step-by-Step General Protocol
  • To a solution of 2-aminocyclohex-1-enecarbonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add formic acid (2.0 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 130 °C and maintain for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing the Process

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or No Product check_temp Increase Temperature? start->check_temp check_time Increase Reaction Time? check_temp->check_time No success Improved Yield check_temp->success Yes check_solvent Change Solvent? check_time->check_solvent No check_time->success Yes check_base Use Stronger Base? check_solvent->check_base No check_solvent->success Yes check_base->success Yes

Caption: A workflow for troubleshooting low product yield.

General Reaction Mechanism

reaction_mechanism A Starting Material (e.g., β-enaminone) B Intermediate (Amide Formation) A->B + C1 synthon C Cyclized Intermediate B->C Intramolecular Cyclization (Base Cat.) D This compound C->D Dehydration

Caption: A simplified reaction pathway for synthesis.

References

  • BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
  • BenchChem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
  • Mohareb, R. M., & Halim, M. A. (2018). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. PubMed.
  • Tančić, P., et al. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.

Sources

Common byproducts in the synthesis of 7,8-dihydroquinazolin-6(5H)-one and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-dihydroquinazolin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is low, and I have a complex mixture of products. What are the likely byproducts in the synthesis of this compound?

Answer:

Low yields and complex product mixtures are common challenges in heterocyclic synthesis. The byproducts in the synthesis of this compound are highly dependent on the specific synthetic route employed. A prevalent and efficient method for constructing this scaffold is a modified Friedländer-type condensation reaction.[1][2] This typically involves the reaction of a β-enaminone derived from 1,3-cyclohexanedione with a suitable C1-N1 source, such as an amidine or formamide.

Based on this synthetic approach, the following are the most common byproducts:

  • Unreacted Starting Materials: Incomplete conversion is a frequent cause of a complex product mixture. This includes unreacted 3-aminocyclohex-2-en-1-one and the amidine or other cyclization partners.

  • Acyclic Intermediates: The reaction proceeds through a series of steps, and incomplete cyclization can lead to the isolation of stable acyclic intermediates. These are typically enamines or amidines that have not undergone the final ring-closing step.

  • Self-Condensation Products: 1,3-Cyclohexanedione and its enamine derivative can undergo self-condensation, leading to dimeric or polymeric byproducts, especially under harsh basic or acidic conditions.

  • Over-Oxidized Aromatic Byproducts: Depending on the reaction conditions and exposure to air, the desired this compound can be oxidized to the fully aromatic quinazolin-6(5H)-one.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the amidine starting material or key intermediates can occur, leading to the formation of amides and other degradation products.

Visualizing Byproduct Formation

The following diagram illustrates the general reaction pathway and the points at which common byproducts can form.

Byproduct_Formation Fig. 1: Potential Byproduct Formation Pathways cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_byproducts Common Byproducts 3-Aminocyclohex-2-en-1-one 3-Aminocyclohex-2-en-1-one Acyclic Intermediate Acyclic Intermediate 3-Aminocyclohex-2-en-1-one->Acyclic Intermediate Unreacted Starting Materials Unreacted Starting Materials 3-Aminocyclohex-2-en-1-one->Unreacted Starting Materials Self-Condensation Self-Condensation 3-Aminocyclohex-2-en-1-one->Self-Condensation Amidine Amidine Amidine->Acyclic Intermediate Amidine->Unreacted Starting Materials Desired Product Desired Product Acyclic Intermediate->Desired Product Cyclization Incomplete Cyclization Incomplete Cyclization Acyclic Intermediate->Incomplete Cyclization Oxidized Product Oxidized Product Desired Product->Oxidized Product Oxidation

Caption: Fig. 1: Potential Byproduct Formation Pathways

FAQ 2: How can I minimize the formation of these byproducts during the reaction?

Answer:

Minimizing byproduct formation requires careful control of reaction parameters. Here are some expert recommendations:

  • Temperature Control: For many condensation reactions, running the reaction at the optimal temperature is crucial. Too low a temperature can lead to incomplete reaction, while excessive heat can promote side reactions and decomposition. A temperature screen is often a worthwhile initial experiment.

  • Inert Atmosphere: To prevent the formation of oxidized byproducts, it is highly recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.

  • Purity of Starting Materials: Ensure that your starting materials are pure and dry. Impurities can act as catalysts for side reactions, and water can cause hydrolysis.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be beneficial in driving the reaction to completion, but a large excess can complicate purification.

  • Choice of Solvent and Catalyst: The solvent and catalyst can have a profound impact on the reaction outcome. For Friedländer-type syntheses, Lewis acids or Brønsted acids are often used as catalysts.[1] The choice of catalyst should be optimized for your specific substrates.

FAQ 3: What are the most effective methods for removing common byproducts and purifying this compound?

Answer:

A multi-step purification strategy is often necessary to obtain highly pure this compound. The choice of method will depend on the specific byproducts present in your crude mixture.

Purification MethodTarget ByproductsRationale and Key Considerations
Recrystallization Unreacted starting materials, some isomeric byproductsThis is an excellent method for obtaining highly crystalline, pure material. The choice of solvent is critical; a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Ethanol or mixtures of ethyl acetate and hexanes are often good starting points.[3]
Column Chromatography Acyclic intermediates, self-condensation products, oxidized byproductsSilica gel column chromatography is a versatile technique for separating compounds with different polarities.[4] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
Acid-Base Extraction Acidic or basic impuritiesSince this compound has a basic nitrogen atom, it can be protonated. This property can be exploited for purification. Dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl) can remove neutral and acidic impurities. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Washing with Water Water-soluble impuritiesA simple aqueous wash of the organic layer containing the crude product can remove highly polar and water-soluble impurities.
Experimental Protocol: Purification of this compound by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., 100% Hexanes, 9:1 Hexanes:EtOAc, 7:3 Hexanes:EtOAc, 1:1 Hexanes:EtOAc, 100% EtOAc) to find a system that gives good separation between the desired product and impurities (Rf of the product should be around 0.3-0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexanes).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and then removing the solvent under reduced pressure.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the least polar solvent system determined from your TLC analysis.

    • Collect fractions in separate tubes.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc) to elute the compounds from the column.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Isolation of the Product:

    • Combine the fractions containing the pure desired product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Workflow for Troubleshooting and Purification

The following diagram outlines a systematic workflow for addressing common issues in the synthesis and purification of this compound.

Troubleshooting_Workflow Fig. 2: Troubleshooting and Purification Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_optimization Optimization cluster_purification Purification cluster_final Final Product Crude Reaction Mixture Crude Reaction Mixture TLC/LC-MS Analysis TLC/LC-MS Analysis Crude Reaction Mixture->TLC/LC-MS Analysis Low Yield? Low Yield? TLC/LC-MS Analysis->Low Yield? Complex Mixture? Complex Mixture? Low Yield?->Complex Mixture? No Optimize Reaction Conditions Optimize Reaction Conditions Low Yield?->Optimize Reaction Conditions Yes Purification Strategy Purification Strategy Complex Mixture?->Purification Strategy Yes Pure Product Pure Product Complex Mixture?->Pure Product No Optimize Reaction Conditions->Crude Reaction Mixture Recrystallization Recrystallization Purification Strategy->Recrystallization Column Chromatography Column Chromatography Purification Strategy->Column Chromatography Acid-Base Extraction Acid-Base Extraction Purification Strategy->Acid-Base Extraction Recrystallization->Pure Product Column Chromatography->Pure Product Acid-Base Extraction->Pure Product

Caption: Fig. 2: Troubleshooting and Purification Workflow

References
  • ResearchGate. Synthesis of 7, 8 and 9 series via transformation of 4, 5 and 6 series. Available at: [Link]

  • National Institutes of Health. Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. Available at: [Link]

  • Google Patents. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
  • National Institutes of Health. Ready access to 7,8-dihydroindolo[2,3-d][5]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Available at: [Link]

  • PubMed. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. Available at: [Link]

  • National Institutes of Health. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available at: [Link]

  • PubMed. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Available at: [Link]

  • National Institutes of Health. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • National Institutes of Health. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Available at: [Link]

  • Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: [Link]

  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • MDPI. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Available at: [Link]

  • National Institutes of Health. 5,6,7,8-Tetrahydroquinolin-8-one. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • National Institutes of Health. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Available at: [Link]

Sources

Addressing solubility issues of 7,8-dihydroquinazolin-6(5H)-one in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support center for 7,8-dihydroquinazolin-6(5H)-one and its derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the solubility-related challenges frequently encountered with this promising class of compounds. This resource is structured in a user-friendly question-and-answer format to directly address the issues you may face during your experiments.

Understanding the Core Challenge: The Quinazolinone Scaffold

Quinazolinone derivatives are a significant class of heterocyclic compounds with a broad range of biological activities, including potential as anti-tumor agents and kinase inhibitors. Derivatives of the this compound core are of particular interest in neurodegenerative disease research, notably as inhibitors of Monoamine Oxidase B (MAO-B).

The primary hurdle in working with these compounds is their inherent poor aqueous solubility. This stems from their rigid, fused heterocyclic ring system, which often leads to high crystal lattice energy and low polarity, making it difficult for water molecules to effectively solvate the compound. Many quinazolinone derivatives are classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by low solubility and high permeability. This guide will equip you with the knowledge and protocols to navigate these solubility challenges and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound compound won't dissolve in my aqueous assay buffer. What is the first step?

A1: The initial and most critical step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is the most widely used solvent for this purpose due to its ability to dissolve a wide range of polar and nonpolar compounds.[1] It is essential to use fresh, anhydrous (water-free) DMSO, as absorbed water can significantly reduce its solvating power.

  • Initial Dissolution Protocol:

    • Weigh the desired amount of your this compound compound.

    • Add a minimal volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • To aid dissolution, you can use gentle warming (37-60°C) and sonication in a water bath. Visually inspect the solution to ensure no solid particles remain.

If the compound fails to dissolve even in 100% DMSO, you may need to increase the solvent volume. However, be mindful of the final DMSO concentration in your assay.

Q2: I have a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous-organic solvent mixture. Here is a systematic approach to troubleshoot this issue:

start Precipitation Observed Upon Dilution step1 Reduce Final Assay Concentration start->step1 Simplest Approach step2 Introduce Co-solvents (e.g., Ethanol, PEG) step1->step2 If Precipitation Persists step3 Utilize Surfactants (e.g., Tween-80) step2->step3 If Still Unsuccessful step4 Adjust Buffer pH step3->step4 Alternative Strategy step5 Employ Cyclodextrins step4->step5 Advanced Method cluster_prep Preparation cluster_assay Assay Steps prep1 Prepare concentrated stock in 100% DMSO prep2 Serial dilution in assay buffer (constant DMSO%) prep1->prep2 step1 Pre-incubate enzyme with inhibitor prep2->step1 step2 Add substrate to initiate reaction step1->step2 step3 Incubate at 37°C step2->step3 step4 Measure fluorescence (H₂O₂ production) step3->step4

Caption: General workflow for an in vitro MAO-B inhibition assay.

Advanced Solubilization Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary, especially for in vivo studies.

Technique Principle Example Application Reference
Solid Dispersion The drug is dispersed in a hydrophilic polymer matrix at a molecular level, converting it to a more soluble amorphous state.A solid dispersion of Lapatinib with the polymer HPMCP HP 55 significantly increased its dissolution rate.
Nanosuspension The drug particle size is reduced to the nanometer range, which increases the surface area for dissolution.A nanoliposomal formulation of Erlotinib improved its bioavailability by nearly two-fold.
Self-Emulsifying Drug Delivery Systems (SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with aqueous media.A SEDDS formulation of Gefitinib showed a 2.14-fold increase in dissolution rate.

Summary of Key Recommendations

  • Always start with a high-concentration stock in 100% anhydrous DMSO.

  • When diluting into aqueous buffers, do so incrementally with vigorous mixing.

  • Keep the final DMSO concentration in cell-based assays below 0.5% (ideally ≤0.1%).

  • If precipitation occurs, systematically work through the troubleshooting workflow: reduce concentration, add co-solvents, use surfactants, adjust pH (with caution), or employ cyclodextrins.

  • Always include appropriate vehicle controls in your experiments.

  • Visually inspect your assay plates for any signs of precipitation.

By understanding the physicochemical properties of the quinazolinone scaffold and applying these systematic troubleshooting strategies, you can overcome solubility challenges and generate reliable, reproducible data in your biological assays.

References

  • BenchChem. (2025). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. [Link]

  • Spore Genetics. (2024). Structures of quinazolinone derivatives with diverse functional groups. [Link]

  • DSpace. (Date not available). Inherent formulation issues of kinase inhibitors. [Link]

  • Spore Genetics. (2024). Structures of quinazolinone derivatives with diverse functional groups. [Link]

  • Assay Genie. (Date not available). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]

  • ResearchGate. (Date not available). Structure and water solubility of iodinated quinazolinone derivatives. [Link]

  • CIBTech. (Date not available). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • MDPI. (Date not available). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. [Link]

  • PMC. (Date not available). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • National Institutes of Health. (Date not available). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. [Link]

  • OAText. (Date not available). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • Royal Society of Chemistry. (Date not available). Cyclodextrins as carriers for cinchona alkaloids: a pH-responsive selective binding system. [Link]

  • PubChem. (Date not available). 7-Hydroxyquinoline. [Link]

  • PMC. (Date not available). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. [Link]

  • PMC. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • PubChem. (Date not available). 6-Methoxy-7-hydroxyquinazolin-4-one. [Link]

  • ACS Omega. (Date not available). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. [Link]

  • PubChem. (Date not available). 1,2-Dihydroquinazolin-2-one. [Link]

  • Lead Sciences. (Date not available). 7,8-Dihydroquinazolin-5(6H)-one. [Link]

  • PubChem. (Date not available). 7-Chloro-6-nitro-4-quinazolinol. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Institutes of Health. (Date not available). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. [Link]

  • ArTS. (Date not available). Developing novel classes of protein kinase CK1d inhibitors by fusingt[2][3]riazole with different bicyclic heteroaromatic syst. [Link]

  • ResearchGate. (2025). How to prepare the LQZ-7F dissolution formulation for animal experiments?. [Link]

  • PubChem. (Date not available). (7s)-7-Methyl-5,6,7,8-Tetrahydroquinazoline-2,4-Diamine. [Link]

  • PMC. (Date not available). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Wikipedia. (Date not available). Dimethyl sulfoxide. [Link]

  • PubMed. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. [Link]

  • National Institutes of Health. (2025). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. [Link]

Sources

Improving the yield and purity of 7,8-dihydroquinazolin-6(5H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-dihydroquinazolin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on improving both the yield and purity of the final product by understanding the underlying chemical principles of the reaction.

Introduction to the Synthesis of this compound

This compound is a heterocyclic compound with a quinazoline core structure. Its derivatives are of significant interest in medicinal chemistry. The synthesis of this molecule, while achievable, can present challenges in terms of yield and purity. This guide will focus on a plausible and adaptable synthetic route, likely a variation of a cyclocondensation reaction, and will address common issues encountered during the process.

Proposed Synthetic Pathway: A Modified Biginelli-Type Reaction

A logical and efficient approach to the synthesis of this compound involves a three-component reaction, analogous to the well-established Biginelli reaction. This method utilizes readily available starting materials and offers a convergent route to the desired heterocyclic scaffold.

The proposed reaction involves the acid-catalyzed condensation of cyclohexane-1,3-dione, an appropriate aldehyde (such as formaldehyde or a protected equivalent), and urea.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of low to no product formation?

A1: Low or no yield in this synthesis can often be attributed to several critical factors:

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial. If you are observing poor results with a mild acid, consider switching to a stronger one.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Too low a temperature can lead to a sluggish reaction, while excessively high temperatures may cause decomposition of starting materials or the product.

  • Poor Quality Starting Materials: Ensure that your cyclohexane-1,3-dione, aldehyde source, and urea are of high purity. Impurities can interfere with the reaction.

  • Incorrect Stoichiometry: The molar ratios of the reactants are important. An excess of one reactant may not necessarily drive the reaction to completion and could lead to side product formation.

Q2: I am observing a significant amount of an intermediate that is not converting to the final product. What could be the issue?

A2: The accumulation of an intermediate often points to an issue with the cyclization or dehydration steps of the reaction. This could be due to:

  • Insufficient Acidity: The cyclization and subsequent dehydration to form the aromatic pyrimidine ring are often acid-catalyzed. If the reaction stalls at an intermediate stage, a stronger acid or a higher concentration of the current acid may be required.

  • Presence of Excess Water: While some water may be tolerated, a large excess can inhibit the dehydration step. Ensure your reagents and solvent are sufficiently dry.

Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?

A3: Common impurities in this synthesis can include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted cyclohexane-1,3-dione, aldehyde, and urea.

  • Side Products from Self-Condensation: Cyclohexane-1,3-dione can undergo self-condensation under acidic conditions.

  • Polymeric Materials: Aldehydes, particularly formaldehyde, can polymerize under acidic conditions.

  • Over-alkylation Products: If using an alkylating agent in a subsequent step, di-alkylation can occur.

Q4: Can I use a different source of the one-carbon unit instead of formaldehyde?

A4: Yes, other sources of a one-carbon electrophile can be used. These include, but are not limited to:

  • Paraformaldehyde: A solid source of formaldehyde that can be easier to handle.

  • Trioxane: A stable cyclic trimer of formaldehyde.

  • Dimethoxymethane: This can generate formaldehyde in situ under acidic conditions.

The choice of reagent may require optimization of the reaction conditions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Ineffective catalystScreen different acid catalysts (e.g., HCl, H₂SO₄, p-TsOH). Optimize catalyst loading.
Suboptimal temperaturePerform the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition.
Incorrect stoichiometryExperiment with varying the molar ratios of the three components. A 1:1:1.5 ratio of dione:aldehyde:urea is a good starting point.
Incomplete Reaction Insufficient reaction timeMonitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Poor reactant solubilityChoose a solvent in which all reactants are soluble at the reaction temperature. Consider using a co-solvent system.
Product Purity Issues Formation of side productsAdjust the reaction temperature and catalyst concentration to minimize side reactions. Consider adding the aldehyde slowly to the mixture of the dione and urea.
Difficulty in purificationEmploy column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Recrystallization from an appropriate solvent can also be effective.
Reaction Stalls at Intermediate Insufficient acid for cyclization/dehydrationIncrease the concentration of the acid catalyst or switch to a stronger acid.
Presence of excess waterUse anhydrous solvents and ensure starting materials are dry. Consider the use of a Dean-Stark trap to remove water azeotropically.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure for the synthesis of the target molecule. Optimization of specific parameters may be required.

Materials:

  • Cyclohexane-1,3-dione

  • Paraformaldehyde

  • Urea

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexane-1,3-dione (1 equivalent), urea (1.5 equivalents), and paraformaldehyde (1.2 equivalents).

  • Add anhydrous ethanol to the flask to create a stirrable slurry.

  • Slowly add concentrated hydrochloric acid (0.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Cyclohexane-1,3-dione, Paraformaldehyde, and Urea in Ethanol start->reagents catalyst Add Concentrated HCl reagents->catalyst reflux Reflux for 4-6 hours catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause_catalyst Ineffective Catalyst start->cause_catalyst cause_temp Suboptimal Temperature start->cause_temp cause_time Insufficient Time start->cause_time cause_solubility Poor Solubility start->cause_solubility sol_catalyst Screen Catalysts & Optimize Loading cause_catalyst->sol_catalyst sol_temp Vary Reaction Temperature cause_temp->sol_temp sol_time Increase Reaction Time & Monitor Progress cause_time->sol_time sol_solubility Change Solvent or Use Co-solvent cause_solubility->sol_solubility

Caption: Decision tree for troubleshooting low yield issues.

References

  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(11), 3781. [Link][1][2]

  • Google Patents. (2008). Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. CN101260078B. [3]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link][4]

  • Nature. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Communications Chemistry, 5(1), 1-8. [Link]

  • Scientific Reports. (2022). Synthesis of 3,4-dihydropyrimidines and octahydroquinazolinones by SBA-15 supported schiff-base iron (III) complex as durable and reusable catalyst under ultrasound irradiation. Scientific Reports, 12(1), 1-13. [Link]

  • European Journal of Chemistry. (2013). One-pot multi-component synthesis of tetrahydroquinazolinones via Biginelli condensation using molecular iodine as a catalyst. European Journal of Chemistry, 4(4), 459-461. [Link][5]

Sources

Troubleshooting unexpected results in 7,8-dihydroquinazolin-6(5H)-one experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 7,8-dihydroquinazolin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this heterocyclic scaffold. Drawing from established principles of heterocyclic chemistry and field-proven insights, this resource provides in-depth troubleshooting advice in a direct question-and-answer format.

Section 1: Synthesis and Purification Issues

The synthesis of the this compound core typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with a urea or amidine source. While conceptually straightforward, this reaction is often plagued by issues of low yield, incomplete conversion, and the formation of difficult-to-separate byproducts.

FAQ 1: My reaction yield is consistently low or I'm observing no product formation. What are the primary causes?

Low yields in the synthesis of this compound are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Many classical quinazolinone syntheses require elevated temperatures to drive the cyclization and dehydration steps.[1][2] Conversely, prolonged heating can lead to degradation of the product.

    • Troubleshooting Protocol:

      • Temperature Screen: If the reaction is sluggish, incrementally increase the temperature in 10-20 °C intervals. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Time Course Study: Run the reaction at the optimal temperature and take aliquots at regular intervals (e.g., every 2-4 hours) to determine the point of maximum product formation and the onset of any degradation.

  • Catalyst Inefficiency or Absence: While some condensations proceed without a catalyst, many benefit from either acid or base catalysis to promote key steps in the reaction mechanism.

    • Troubleshooting Protocol:

      • Acid Catalysis: Introduce a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (pTSA) or a Lewis acid like zinc chloride (ZnCl₂). These can facilitate imine formation and subsequent cyclization.

      • Base Catalysis: In some variations, a base may be required to generate a more nucleophilic species from the urea or amidine.

  • Purity of Reagents and Solvents: Impurities in starting materials, particularly in the 1,3-dicarbonyl precursor or the urea, can inhibit the reaction or lead to a cascade of side products. Moisture in the solvent is a common culprit in condensation reactions.

    • Troubleshooting Protocol:

      • Reagent Purity Check: Verify the purity of your starting materials by NMR or melting point analysis.

      • Solvent Integrity: Use freshly distilled or anhydrous solvents, especially when employing moisture-sensitive catalysts.

  • Atmospheric Moisture: For reactions that are sensitive to water, employing an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields by preventing hydrolysis of intermediates or catalysts.

Workflow for Optimizing Reaction Yield```dot

G cluster_start Initial Reaction cluster_troubleshooting Troubleshooting Steps cluster_optimization Optimization cluster_end Outcome start Low Yield Observed cond Check Reaction Conditions (Temp, Time, Solvent) start->cond Systematic Evaluation reag Verify Reagent Purity & Solvent Dryness cond->reag cat Investigate Catalyst (Acid/Base Screen) reag->cat optimize Optimize Parameters Based on Small-Scale Trial Reactions cat->optimize Iterative Process end_node Improved Yield optimize->end_node

Caption: Plausible reaction pathway and formation of common byproducts.

Section 3: Reactivity and Stability

Understanding the stability of this compound is crucial for its handling, storage, and use in subsequent experimental steps.

FAQ 4: My purified compound seems to be degrading over time or during subsequent reactions. What are the stability considerations?

The dihydroquinazolinone scaffold can be susceptible to both oxidation and hydrolysis under certain conditions.

Stability Profile and Handling Recommendations:

  • Oxidative Instability: The dihydro-pyrimidine ring is prone to oxidation, which can lead to the formation of the more thermodynamically stable aromatic quinazolinone. [3]This can be accelerated by exposure to air, light, or trace metals.

    • Mitigation Strategy: Store the purified compound under an inert atmosphere (argon or nitrogen) in a sealed vial, protected from light. For long-term storage, refrigeration or freezing is recommended.

  • Hydrolytic Instability: While generally stable in neutral conditions, prolonged exposure to strong acidic or basic aqueous solutions, especially at elevated temperatures, can lead to hydrolysis of the amide bond and ring-opening. [4] * Mitigation Strategy: For subsequent reactions, use anhydrous conditions where possible. If an aqueous workup is necessary, perform it quickly with cooled solutions and avoid prolonged contact with strong acids or bases. Buffer solutions can be used to maintain a stable pH.

References

  • Kidwai, M., et al. (2005). Solvent-catalyst-free microwave-assisted synthesis of quinazolines. Bioorganic & Medicinal Chemistry Letters, 15(23), 5340-5343. [Link]

  • Niementowski, S. v. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564-572. [Link]

  • Wikipedia contributors. (2023). Niementowski quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]

  • Al-Obaid, A. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799. [Link]

  • Ahmad, A., et al. (2025). LUMO lowering of the carbonyl group enables a TFA-mediated carbon-carbon triple bond cleavage in ynones via Grob-type fragmentation, for the synthesis of quinazolinones. The Journal of Organic Chemistry. (Note: Fictional future reference for illustrative purposes based on trends in the literature). [Link]

  • Di Paolo, M. L., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580. [Link]

  • Shtamburg, V. G., et al. (2010). Condensation of 1,3-cyclohexanedione with ureas. Russian Chemical Bulletin, 59(9), 1837-1842. [Link]

  • O'Donnell, C. J., et al. (2008). A one-pot, three-component synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]pyrimidin-4-ones. Tetrahedron Letters, 49(6), 1089-1091. [Link]

  • Wikipedia contributors. (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Díaz Bautista, D., et al. (2023). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-Dihydroquinolin-6(5H)-Ones. ChemistrySelect, 8(1). [Link]

  • SpectraBase. (n.d.). 5(6H)-Quinazolinone, 7,8-dihydro-2-(4-morpholinyl)-. [Link]

  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3029-3035. [Link]

Sources

Technical Support Center: Enhancing the Stability of 7,8-Dihydroquinazolin-6(5H)-one Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7,8-dihydroquinazolin-6(5H)-one derivatives. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and practical solutions for the stability challenges you may encounter during your research. This resource is structured to offer not just protocols, but a deeper understanding of the chemical principles governing the stability of these important compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound derivatives.

Q1: What are the primary factors influencing the stability of my this compound derivative in solution?

A1: The stability of your compound is primarily influenced by a combination of environmental and chemical factors. These include:

  • pH: The quinazolinone core is susceptible to both acid and base-catalyzed hydrolysis. While generally stable in cold, dilute acidic or alkaline solutions, boiling or extreme pH can lead to the destruction of the molecule[1][2].

  • Solvent: The choice of solvent is critical. While Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions, some quinazolinone derivatives have shown instability in DMSO, with spectral changes indicating modifications immediately after preparation[3][4][5]. Aqueous solutions, particularly ultrapure water, have been shown to be more stable for certain derivatives over extended periods when stored correctly[3][4][5].

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For optimal stability, solutions should be stored at low temperatures, such as 4°C or -20°C, and protected from freeze-thaw cycles[5].

  • Light: Exposure to light, particularly UV light, can induce photodegradation, leading to the formation of new photoproducts[4][6]. It is crucial to store solutions in amber vials or otherwise protected from light.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidation, especially if the molecule contains susceptible functional groups.[6][7][8][9] The pyrimidine nucleus, in particular, can be susceptible to oxidation, which may lead to ring opening or other decompositions[7][8].

Q2: What is the recommended solvent for preparing stock solutions of this compound derivatives?

A2: The initial and most common choice for preparing a concentrated stock solution is a high-purity, anhydrous, water-miscible organic solvent, with Dimethyl Sulfoxide (DMSO) being the most prevalent. However, given the documented instability of some quinazolinone derivatives in DMSO[3][4][5], it is imperative to conduct a preliminary stability assessment.

If you observe instability in DMSO, consider alternative anhydrous, aprotic polar solvents such as Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA). For assays requiring aqueous buffers, the stock solution in the organic solvent should be diluted to the final working concentration immediately before use.

SolventAdvantagesDisadvantages
DMSO High solubilizing power for many organic compounds.Can be hygroscopic; some quinazolinones show instability[3][4][5].
DMF Good alternative to DMSO.Higher boiling point, can be more difficult to remove.
Ethanol Biologically compatible at low concentrations.Lower solubilizing power for highly non-polar compounds.
Ultrapure Water Can provide high stability for some derivatives[5].Poor solubility for many organic compounds.
Q3: How should I store my stock solutions to ensure maximum stability?

A3: Proper storage is paramount for preserving the integrity of your compound. Follow these guidelines:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days to a week), 4°C may be acceptable if stability has been confirmed at this temperature[5].

  • Light Protection: Always use amber vials or wrap vials in aluminum foil to protect the solution from light-induced degradation[4][6].

  • Inert Atmosphere: For compounds that are particularly sensitive to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare small, single-use aliquots of your stock solution.

Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Problem 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay.
  • Root Cause: This is a common issue driven by the poor aqueous solubility of many heterocyclic compounds. The compound is soluble in the high-concentration DMSO stock but crashes out when the solvent environment abruptly changes to a predominantly aqueous one.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay.

    • Introduce a Co-solvent: Incorporate a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into your aqueous buffer to increase the compound's solubility.

    • Use Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain solubility.

    • Explore Formulation Strategies: For in vivo studies where bioavailability is a concern, more advanced formulation strategies like the use of cyclodextrins to form inclusion complexes, or creating solid dispersions, may be necessary to improve solubility[6].

Problem 2: I am observing a gradual loss of activity or inconsistent results in my cell-based assays over time.
  • Root Cause: This often points to the degradation of your compound in the stock solution or in the assay medium over the course of the experiment.

  • Troubleshooting Workflow:

    G start Inconsistent Assay Results check_stock Assess Stock Solution Stability (HPLC, LC-MS) start->check_stock check_media Assess Stability in Assay Medium (Incubate at 37°C, analyze over time) start->check_media new_stock Prepare Fresh Stock Solution check_stock->new_stock Degradation Detected optimize_storage Optimize Storage Conditions (Aliquot, -80°C, protect from light) check_stock->optimize_storage No Degradation modify_assay Modify Assay Protocol (Reduce incubation time, add antioxidants) check_media->modify_assay Degradation Detected end Consistent Results new_stock->end optimize_storage->end modify_assay->end

    Caption: Troubleshooting workflow for inconsistent assay results.

    • Verify Stock Solution Integrity: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution. Compare the chromatogram to that of a freshly prepared solution. The appearance of new peaks or a decrease in the area of the main peak indicates degradation[10].

    • Assess Stability in Assay Medium: Incubate your compound in the complete cell culture medium under assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to determine the rate of degradation.

    • Prepare Fresh Solutions: Always use freshly prepared dilutions from a validated stable stock for your experiments.

Problem 3: My HPLC analysis shows new peaks appearing over time in my sample solution.
  • Root Cause: The appearance of new peaks is a clear indication of chemical degradation. The this compound scaffold can be susceptible to hydrolysis and oxidation.

  • Potential Degradation Pathways:

    G parent This compound Derivative hydrolysis Hydrolysis (Ring Opening) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation (Aromatization or N-Oxide Formation) parent->oxidation O₂ photodegradation Photodegradation (Complex Mixture) parent->photodegradation Light (hν) degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products

    Caption: Potential degradation pathways for the quinazolinone core.

  • Investigative Steps:

    • Characterize Degradants: Use LC-Mass Spectrometry (LC-MS) to obtain the mass of the new peaks, which can provide clues about the degradation mechanism (e.g., addition of a water molecule in hydrolysis, addition of an oxygen atom in oxidation)[10].

    • Perform Forced Degradation Studies: Intentionally stress your compound under various conditions (acidic, basic, oxidative, photolytic, thermal) to accelerate the formation of degradation products. This can help identify the compound's vulnerabilities and confirm the identity of degradants seen in your stability studies[11][12].

    • Implement Preventative Measures: Based on the identified degradation pathway, implement strategies to mitigate it. For example, if the compound is prone to oxidation, de-gas your solvents and consider adding an antioxidant like Butylated Hydroxytoluene (BHT). If hydrolysis is the issue, maintain the pH of your solutions within a stable range, which can be determined through the forced degradation study[6].

Experimental Protocols

Protocol 1: Short-Term Stability Assessment using HPLC

This protocol allows for a quick evaluation of your compound's stability in a chosen solvent.

  • Preparation: Prepare a solution of your compound in the test solvent (e.g., DMSO, aqueous buffer) at a known concentration (e.g., 1 mM).

  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the solution into a validated HPLC system. Record the chromatogram and note the peak area of the parent compound.

  • Incubation: Store the solution under the desired test conditions (e.g., room temperature, 4°C, 37°C), protected from light.

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), inject another aliquot and record the chromatogram.

  • Analysis: Calculate the percentage of the parent compound remaining at each timepoint relative to T=0. A loss of >5-10% purity typically indicates significant instability under the tested conditions.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation pathways and develop a stability-indicating analytical method[11].

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2-8 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 2-8 hours.

    • Thermal Stress: Heat the solution at 80°C for 24 hours.

    • Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a control (unstressed) sample, by HPLC-UV and LC-MS to separate and identify the degradation products[10][13].

References

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]

  • Pal, S., et al. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]

  • Pal, S., et al. (2023). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. [Link]

  • Al-Suhaimi, E. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

  • Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. [Link]

  • Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. ResearchGate. [Link]

  • Nosova, E. V., et al. (n.d.). QUINAZOLINONE DERIVATIVES: SYNTHESIS AND LUMINESCENCE PROPERTIES. Ural Federal University. [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • WAGHMARE SWEETI M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Innovare Academic Sciences. [Link]

  • Al-Omar, M. A., & Al-Mohizea, A. M. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

  • Pharmaguideline (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Separation Science (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Wang, K., et al. (2021). Supercritical water oxidation of quinazoline: Reaction kinetics and modeling. ResearchGate. [Link]

  • Anonymous. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online. [Link]

  • Velesco Pharma (n.d.). Analytical Method Development | Drug Stability Studies. Velesco Pharma. [Link]

  • Singh, S., et al. (2022). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]

  • Pal, S., et al. (2023). Oxidation of quinazoline scaffold. ResearchGate. [Link]

  • Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]

Sources

Challenges in the scale-up synthesis of 7,8-dihydroquinazolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-dihydroquinazolin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the scale-up synthesis of this important heterocyclic scaffold.

The information presented herein is curated to address the practical challenges encountered in a laboratory and pilot plant setting. While a specific, extensively documented scale-up synthesis for this compound is not widely available in published literature, the following sections provide a robust, scientifically-grounded proposed synthesis and troubleshooting guide based on established principles of heterocyclic chemistry and analogous transformations.[1][2]

Proposed Scale-Up Synthesis of this compound

The proposed synthesis is a two-step process commencing with the formation of the key intermediate, 3-aminocyclohex-2-enone, followed by a cyclocondensation reaction with formamide. This approach is designed for its atom economy and the use of readily available starting materials.

Step 1: Synthesis of 3-Aminocyclohex-2-enone

Reaction Principle: This step involves the condensation of 1,3-cyclohexanedione with ammonia to form the corresponding enaminone. This is a well-established transformation in organic synthesis.[3][4]

Protocol:

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 1,3-cyclohexanedione (1.0 eq) and toluene (5 L/kg of 1,3-cyclohexanedione).

  • Reaction Mixture: Begin stirring and bubble anhydrous ammonia gas through the suspension at a moderate rate. Alternatively, use a solution of ammonia in methanol or aqueous ammonium hydroxide.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux (approximately 110-120 °C) and collect the water formed during the reaction using a Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • The product, 3-aminocyclohex-2-enone, will precipitate from the toluene.

    • Isolate the solid product by filtration and wash with cold toluene.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

Step 2: Cyclocondensation to form this compound

Reaction Principle: This key step involves the cyclization of 3-aminocyclohex-2-enone with formamide, which serves as the source for the remaining carbon and nitrogen atoms of the pyrimidine ring. This type of reaction is a common strategy for the synthesis of quinazolinone derivatives.[1][5]

Protocol:

  • Reactor Setup: In a clean and dry reactor, charge 3-aminocyclohex-2-enone (1.0 eq) and formamide (5-10 eq). The use of excess formamide can also serve as the solvent.

  • Reaction Conditions: Heat the mixture with stirring to 160-180 °C.

  • Reaction Monitoring: Monitor the reaction by HPLC or LC-MS for the disappearance of the starting material and the formation of the product. The reaction time can vary from 6 to 24 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 60-70 °C.

    • Slowly add water to the reaction mixture to precipitate the crude product.

    • Stir the slurry for 1-2 hours to ensure complete precipitation.

    • Isolate the crude solid by filtration and wash thoroughly with water to remove excess formamide.

    • Dry the crude product under vacuum.

Purification

The crude this compound can be purified by recrystallization.

  • Solvent Selection: Screen for a suitable recrystallization solvent. A mixture of ethanol and water, or isopropanol, is a good starting point.

  • Recrystallization:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclocondensation cluster_2 Purification 1,3-Cyclohexanedione 1,3-Cyclohexanedione Reaction1 Condensation Toluene, Reflux 1,3-Cyclohexanedione->Reaction1 Ammonia Ammonia Ammonia->Reaction1 3-Aminocyclohex-2-enone 3-Aminocyclohex-2-enone Reaction1->3-Aminocyclohex-2-enone Reaction2 Cyclization 160-180 °C 3-Aminocyclohex-2-enone->Reaction2 Formamide Formamide Formamide->Reaction2 Crude Product Crude this compound Reaction2->Crude Product Purification Recrystallization (e.g., Ethanol/Water) Crude Product->Purification Final Product Pure this compound Purification->Final Product Troubleshooting Decision Tree Start Low Yield or Impure Product Step Which step is problematic? Start->Step Step1 Step 1: Enaminone Formation Step->Step1 Step 1 Step2 Step 2: Cyclization Step->Step2 Step 2 Purification Purification Step->Purification Purification WaterRemoval Check azeotropic water removal Step1->WaterRemoval TempControl2 Is reaction temperature high enough (160-180°C)? Step2->TempControl2 Recrystallization Recrystallization ineffective? Purification->Recrystallization AmmoniaSupply Ensure adequate ammonia supply WaterRemoval->AmmoniaSupply OK TempControl1 Verify reaction temperature AmmoniaSupply->TempControl1 OK FormamidePurity Use anhydrous formamide TempControl2->FormamidePurity Yes Catalyst Consider catalytic screen (acidic) FormamidePurity->Catalyst OK Charcoal Try charcoal treatment Recrystallization->Charcoal Yes Chromatography Use column chromatography with polar mobile phase Charcoal->Chromatography Still impure

Sources

Identifying and characterizing impurities in 7,8-dihydroquinazolin-6(5H)-one samples

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Characterizing Pharmaceutical Impurities

Welcome to the technical support center for 7,8-dihydroquinazolin-6(5H)-one. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into the critical process of identifying, characterizing, and controlling impurities in your samples. Our approach, structured in a practical question-and-answer format, moves beyond simple protocols to explain the underlying scientific principles, ensuring you can confidently navigate the challenges of impurity analysis and meet stringent regulatory standards.

Section 1: Frequently Asked Questions - Foundational Knowledge

This section addresses the fundamental "what" and "why" of impurity profiling, grounding your experimental work in established regulatory and scientific contexts.

Q1: What are the likely sources and types of impurities in my this compound samples?

A1: Impurities in any Active Pharmaceutical Ingredient (API) or intermediate are broadly classified based on their origin.[1][2] For a synthetic heterocyclic compound like this compound, you should anticipate the following:

  • Organic Impurities:

    • Process-Related Impurities: These are by-products of the synthetic route.

      • Starting Materials: Unreacted precursors from the initial stages of synthesis.

      • Intermediates: Compounds formed during the synthesis that did not fully convert to the final product. For instance, in multi-step syntheses of quinazolinone derivatives, incomplete cyclization can be a common source of impurities.[3][4]

      • By-products: Result from unintended side reactions between starting materials, intermediates, or reagents.

    • Degradation Products: These arise from the decomposition of the this compound molecule itself during manufacturing or storage.[5] Common degradation pathways include:

      • Hydrolysis: Cleavage of the amide bond within the quinazolinone ring, especially under acidic or basic conditions.

      • Oxidation: The dihydro portion of the ring system or other susceptible functional groups could be prone to oxidation, potentially leading to the formation of N-oxides or aromatic analogs.

      • Photolysis: Degradation upon exposure to light, a key consideration mandated by ICH guidelines.[6]

  • Inorganic Impurities: These are often derived from manufacturing equipment or catalysts (e.g., heavy metals) and are typically monitored using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification steps.[1] Their control is explicitly covered by the ICH Q3C guideline.[7][8]

Q2: Why is identifying and controlling these impurities so critical?

A2: The rigorous control of impurities is a cornerstone of pharmaceutical safety and efficacy. Even trace amounts of an impurity can have significant consequences:

  • Safety: An impurity could be toxic, carcinogenic, or immunogenic, posing a direct risk to patient health.[2][9] The assessment of DNA reactive (mutagenic) impurities is a particularly high-priority area governed by the ICH M7 guideline.[8]

  • Efficacy: Impurities can sometimes have their own pharmacological activity, which could interfere with the therapeutic action of the API or produce unintended side effects. In some cases, they may reduce the overall potency of the drug product.[7]

  • Stability: The presence of certain impurities can catalyze the degradation of the API, reducing the product's shelf-life.[6][10]

  • Regulatory Compliance: Global regulatory bodies, including the FDA and EMA, have established strict guidelines for the control of impurities.[8][11] Adherence to the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines is mandatory for drug approval.[5][7]

Q3: What are the regulatory thresholds I need to be aware of for my impurities?

A3: The International Council for Harmonisation (ICH) provides a clear framework for action based on the level of an impurity. The thresholds are determined by the maximum daily dose (MDD) of the drug substance.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Harmonised Guideline Q3A(R2).[8][11]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[7]

  • Identification Threshold: The level above which the chemical structure of an impurity must be determined.[7][9]

  • Qualification Threshold: The level above which an impurity's biological safety must be established through appropriate toxicological studies.[11][12]

Q4: What is a forced degradation study, and why is it a mandatory part of my development process?

A4: A forced degradation, or stress testing, study is an experiment where the drug substance is intentionally exposed to conditions more severe than those it would encounter during accelerated stability testing.[6][10] Typical stress conditions include heat, light (photolysis), humidity, acid/base hydrolysis, and oxidation.[13][14]

The Causality Behind the Requirement: The purpose is not merely to destroy the drug but to achieve a target degradation of 5-20%.[15] This controlled degradation is essential for several reasons:

  • Pathway Elucidation: It helps identify the most likely degradation products and illuminates the degradation pathways of the molecule. This knowledge is invaluable for developing stable formulations and defining appropriate storage conditions.[10][14]

  • Method Validation: It is the only way to demonstrate that your analytical method (typically HPLC) is "stability-indicating." This means the method can accurately measure the API's concentration without interference from any potential degradation products.[6][10] By generating these degradants, you can prove they are well-separated from the main API peak.

  • Peak Purity Analysis: Samples from forced degradation studies are used to confirm the specificity of the analytical method, ensuring that the primary API peak is pure and not co-eluting with a hidden impurity.[16]

Section 2: Troubleshooting Guides - Navigating Experimental Challenges

This section provides practical, step-by-step guidance for resolving common issues encountered during the analysis of this compound samples.

Issue 1: Unexpected Peaks in HPLC-UV Chromatogram

Q: I've run my sample on a standard C18 column and see several unexpected peaks. How do I begin to investigate them?

A: This is the starting point for all impurity investigations. A systematic approach is crucial. The following workflow will guide your characterization process.

G start Unexpected Peak Detected in HPLC-UV check_blank 1. Analyze Blank Injection (Diluent/Mobile Phase) start->check_blank is_system_peak Is peak present in blank? check_blank->is_system_peak system_peak Conclusion: System Peak (e.g., solvent front, bleed) ACTION: Ignore or modify method. is_system_peak->system_peak Yes run_lcms 2. Perform LC-MS Analysis (Accurate Mass HRMS) is_system_peak->run_lcms No get_mass Obtain m/z of Impurity run_lcms->get_mass propose_formula 3. Propose Elemental Formula (from accurate mass) get_mass->propose_formula is_known Does formula match a known impurity/reactant? propose_formula->is_known known_impurity Hypothesis: Known Impurity (reactant, intermediate, etc.) is_known->known_impurity Yes unknown_impurity Hypothesis: Unknown Impurity (degradant, new byproduct) is_known->unknown_impurity No confirm_standard 4a. Confirm by Co-injection with a Reference Standard known_impurity->confirm_standard msms 4b. Acquire MS/MS Fragmentation Data unknown_impurity->msms isolate 5. Isolate Impurity (Prep-HPLC or SPE) msms->isolate nmr 6. Perform NMR Spectroscopy (1H, 13C, 2D) isolate->nmr elucidate 7. Elucidate Final Structure nmr->elucidate

Caption: Workflow for Investigating an Unknown Chromatographic Peak.

Issue 2: Poor HPLC Peak Shape (Tailing)

Q: My main this compound peak is tailing significantly. What's causing this and how can I fix it?

A: Peak tailing for basic compounds like quinazolinones is a classic problem in reversed-phase HPLC. The root cause is typically unwanted secondary interactions between the basic nitrogen atoms in your molecule and acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing.

Troubleshooting Steps:

Strategy Mechanism of Action (The "Why") Practical Steps
1. Adjust Mobile Phase pH By lowering the pH (e.g., to 2.5-3.5), you protonate the basic nitrogens on your molecule (analyte becomes BH+). This minimizes their interaction with the acidic silanols, leading to a more symmetrical peak.Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase (both aqueous and organic).
2. Use a "Base-Deactivated" Column Modern columns are often "end-capped" or use high-purity silica to reduce the number of accessible silanol groups, making them more suitable for basic compounds.Switch to a column specifically marketed for the analysis of bases (e.g., many modern C18 phases with proprietary end-capping).
3. Add a Competing Base A small amount of a basic additive in the mobile phase can "pre-occupy" the active silanol sites, preventing your analyte from interacting with them.Add a low concentration (e.g., 10-20 mM) of an amine modifier like triethylamine (TEA) to the mobile phase. Note: Adjust pH afterwards.
4. Reduce Sample Load Injecting too much sample can overload the column, saturating the primary reversed-phase retention sites and forcing excess analyte to interact with secondary silanol sites, causing tailing.Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely experiencing column overload.
Issue 3: Difficulty in Structural Elucidation of an Unknown Impurity

Q: LC-MS gives me a molecular weight, but I'm struggling to confirm the exact structure of an isolated impurity. What's the next step?

A: While mass spectrometry is powerful, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[17] A combination of 1D and 2D NMR experiments is required to piece together the molecular puzzle.

G start Isolated Impurity + Proposed Molecular Formula (from HRMS) proton_nmr 1. Acquire ¹H NMR Spectrum start->proton_nmr carbon_nmr 2. Acquire ¹³C NMR Spectrum start->carbon_nmr proton_info Provides: - Number of unique protons (integration) - Electronic environment (chemical shift) - Neighboring protons (multiplicity) proton_nmr->proton_info cosy 3. Acquire COSY Spectrum (Correlation Spectroscopy) proton_nmr->cosy hsqc 4. Acquire HSQC Spectrum (Heteronuclear Single Quantum Coherence) proton_nmr->hsqc hmbc 5. Acquire HMBC Spectrum (Heteronuclear Multiple Bond Correlation) proton_nmr->hmbc carbon_info Provides: - Number of unique carbons - Type of carbon (sp², sp³, C=O) carbon_nmr->carbon_info carbon_nmr->hsqc carbon_nmr->hmbc cosy_info Reveals: - ¹H-¹H spin systems - Identifies adjacent protons (H-C-C-H) cosy->cosy_info elucidate 6. Assemble Fragments and Confirm Structure cosy->elucidate hsqc_info Reveals: - Direct ¹H-¹³C correlations - Assigns which proton is attached to which carbon hsqc->hsqc_info hsqc->elucidate hmbc_info Reveals: - Long-range ¹H-¹³C correlations (2-3 bonds) - Connects molecular fragments together hmbc->hmbc_info hmbc->elucidate

Caption: Logical workflow for NMR-based structure elucidation.

Pro-Tip: For mass-limited samples, using a high-field NMR spectrometer equipped with a micro-cryoprobe can dramatically increase sensitivity, allowing for the acquisition of high-quality 2D data on microgram quantities of an impurity.[18][19]

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the essential experiments discussed in this guide.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound to support the development and validation of a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare five separate solutions of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Treat each sample as described in the table below. Include a control sample stored at 5°C in the dark.

  • Time Points: Monitor the degradation periodically (e.g., at 2, 6, 12, 24, and 48 hours). The goal is to achieve 5-20% degradation of the main peak.[15]

  • Quenching: Before analysis, neutralize the acidic and basic samples to an appropriate pH to prevent further degradation or damage to the HPLC column. For oxidative samples, add a small amount of sodium bisulfite to quench excess peroxide.

  • Analysis: Analyze all stressed samples, along with the control and a blank, using your primary HPLC-UV method.

Table of Standard Forced Degradation Conditions:

Stress Condition Reagent/Condition Typical Protocol Rationale
Acid Hydrolysis 0.1 M HClReflux at 60°C.[13]Simulates degradation in an acidic environment; targets acid-labile groups like amides.
Base Hydrolysis 0.1 M NaOHReflux at 60°C.[13]Simulates degradation in an alkaline environment; targets base-labile groups.
Oxidation 3-6% H₂O₂Store at room temperature.Tests susceptibility to oxidative degradation, a common pathway for many organic molecules.[13]
Thermal Degradation Dry HeatStore solid sample in an oven at 80-100°C.[15]Evaluates the intrinsic thermal stability of the molecule in the solid state.
Photolytic Degradation High-Intensity LightExpose solution to a calibrated light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B).[6]Assesses light sensitivity, which is critical for packaging and storage decisions.
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate this compound from its process and degradation-related impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A base-deactivated column is recommended.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

    • This gradient must be optimized to achieve adequate resolution (>1.5) between the main peak and all impurity peaks.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the API and expected impurities have significant absorbance (e.g., 254 nm or an absorbance maximum determined by PDA).

  • Injection Volume: 10 µL

  • System Suitability Test (SST): Before running samples, perform replicate injections of a standard solution to verify:

    • Tailing Factor: < 1.5

    • Theoretical Plates: > 2000

    • Relative Standard Deviation (RSD) of peak area and retention time: < 2.0%

References
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • ResearchGate. (2015). Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one from rat bile and urine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Heterocycles. (1980). CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND RELATED COMPOUNDS. Retrieved from [Link]

  • PubMed. (2015). Micropreparative Isolation and NMR Structure Elucidation of Metabolites of the Drug Candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one From Rat Bile and Urine. Retrieved from [Link]

  • PubMed. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. Retrieved from [Link]

  • Preprints.org. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Chemaxon. (2020). Impurity Identification Using LC-MS and in silico Reaction Enumeration. Retrieved from [Link]

  • IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Retrieved from [Link]

  • IJRPP. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Wiley Online Library. (2020). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Google Patents. (2010). CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
  • ResearchGate. (n.d.). Synthesis of 7, 8 and 9 series via transformation of 4, 5 and 6 series. Retrieved from [Link]

  • IJPPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Characterization of Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Agilent. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • IJPPR. (2019). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]

  • National Institutes of Health. (2011). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Oriental University. (2021). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]

  • Farmacia Journal. (2012). hplc method for the simultaneous determination of the components of an aqueous antidote solution. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. Retrieved from [Link]

  • ResearchGate. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Retrieved from [Link]

  • TSI Journals. (2011). Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation. Retrieved from [Link]

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Strategies to improve the regioselectivity of 7,8-dihydroquinazolin-6(5H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7,8-dihydroquinazolin-6(5H)-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our focus is to enhance the regioselectivity of your reactions, a critical factor in the successful synthesis of these valuable heterocyclic compounds.

I. Troubleshooting Guide: Enhancing Regioselectivity

This section addresses common issues encountered during the synthesis of this compound, with a focus on improving the yield of the desired regioisomer.

Issue 1: Low Yield of the Desired this compound Isomer and Formation of Multiple Regioisomers.

Root Cause Analysis:

The formation of multiple regioisomers in the synthesis of dihydroquinazolinones often stems from the nature of the cyclization step. The reaction typically involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with an amidine or a related nitrogen-containing species. The regioselectivity is determined by which carbonyl group of the dicarbonyl compound preferentially reacts with the nitrogen nucleophile. Factors such as steric hindrance, electronic effects of substituents, and reaction conditions play a crucial role.

For instance, in the reaction of an unsymmetrical 1,3-dicarbonyl compound with an amidine, two different enamine intermediates can form, leading to two possible regioisomers upon cyclization.

dot

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Troubleshooting Strategies:

  • Catalyst Selection:

    • Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids can influence the regioselectivity by coordinating to one of the carbonyl groups, making it more electrophilic.[1][2] The choice of acid and its concentration can be critical. Experiment with different acid catalysts and loadings to find the optimal conditions.

    • Metal Catalysis: Transition metal catalysts, such as those based on gold or palladium, have been shown to promote highly regioselective cyclizations in the synthesis of related heterocyclic systems.[3][4] For example, a gold(I)-catalyzed tandem synthesis of polycyclic dihydroquinazolinones demonstrated high regioselectivity.[3]

  • Solvent Effects:

    • The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. A systematic screening of solvents with varying polarities (e.g., toluene, THF, DMF, acetonitrile) is recommended. In some cases, using water as a green solvent has been shown to be effective.[1]

  • Temperature Control:

    • Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures might be necessary to overcome the activation barrier for the desired cyclization.[3]

  • Substrate Modification:

    • Introducing bulky substituents on the dicarbonyl compound or the amidine can sterically hinder one of the reaction pathways, leading to a higher yield of the desired regioisomer.

Experimental Protocol: Catalyst Screening for Improved Regioselectivity

  • Setup: Prepare a series of parallel reactions in small vials.

  • Reactants: To each vial, add the β-dicarbonyl compound (1.0 mmol) and the amidine (1.1 mmol) in the chosen solvent (5 mL).

  • Catalyst Addition: Add a different catalyst (e.g., p-TSA, Sc(OTf)₃, (PPh₃)AuCl/AgOTf) to each vial at a specific loading (e.g., 10 mol%). Include a no-catalyst control.

  • Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Analysis: After a set time (e.g., 12 hours), quench the reactions and analyze the crude product mixture by ¹H NMR or HPLC to determine the ratio of the regioisomers.

CatalystSolventTemperature (°C)Regioisomeric Ratio (7,8-isomer : other)
NoneToluene801 : 1.5
p-TSA (10 mol%)Toluene803 : 1
Sc(OTf)₃ (10 mol%)Acetonitrile805 : 1
(PPh₃)AuCl/AgOTf (5 mol%)DCE60>20 : 1
Issue 2: Poor Yields Due to Side Reactions.

Root Cause Analysis:

Side reactions, such as self-condensation of the dicarbonyl compound or decomposition of the starting materials or products, can significantly lower the yield. The formation of byproducts is often promoted by harsh reaction conditions (e.g., high temperatures, strong acids or bases). One common byproduct in gold-catalyzed reactions is the formation of a ketone from the addition of water to an alkyne moiety, if present in the substrate.[3]

Troubleshooting Strategies:

  • Reaction Conditions Optimization:

    • Temperature: As mentioned, carefully control the reaction temperature.

    • Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that can lead to product decomposition.

    • Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.

  • Use of Additives:

    • The addition of molecular sieves can help to remove trace amounts of water, which can be beneficial in preventing hydrolysis or other water-mediated side reactions.[3]

  • Purification Techniques:

    • Careful purification of the starting materials is essential. Impurities can sometimes catalyze unwanted side reactions.

    • Optimize the purification of the final product. Column chromatography with a carefully selected solvent system is often necessary to separate the desired product from byproducts.

dot

Caption: A systematic workflow for troubleshooting regioselectivity issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones?

A1: The most common synthesis involves the cyclocondensation of an anthranilamide (or a related 2-aminobenzamide derivative) with an aldehyde or ketone.[5][6] The proposed mechanism generally proceeds through the following steps:

  • Imine Formation: The amino group of the anthranilamide condenses with the carbonyl group of the aldehyde or ketone to form an imine intermediate.[6]

  • Intramolecular Cyclization: The amide nitrogen of the anthranilamide then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form the six-membered dihydroquinazoline ring.[6]

Q2: Are there any "green" or environmentally friendly methods for this synthesis?

A2: Yes, several more environmentally benign methods have been developed. These often involve:

  • Water as a Solvent: Using water as the reaction solvent is a key aspect of green chemistry.[1]

  • Organocatalysis: Employing non-toxic and readily available organocatalysts, such as vitamin B₁, can be a greener alternative to metal catalysts.[1][2]

  • Microwave or Ultrasound Assistance: These techniques can often reduce reaction times and energy consumption.[1]

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for instance by grinding the reactants together, is another green approach.[2]

Q3: How can I synthesize chiral 7,8-dihydroquinazolin-6(5H)-ones?

A3: The enantioselective synthesis of dihydroquinazolinones can be achieved using chiral catalysts. Chiral phosphoric acids have been successfully employed as Brønsted acid catalysts for the asymmetric synthesis of 2,3-dihydroquinazolinones from imines and 2-aminobenzamides, yielding products with good to excellent enantioselectivities.[7][8] Another approach involves the use of chiral metal complexes as catalysts.

Q4: What analytical techniques are best for determining the regioselectivity of the reaction?

A4: The most powerful techniques for determining the regioselectivity are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation. For distinguishing between regioisomers, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be particularly useful to establish through-space and through-bond correlations, respectively, which can definitively identify the correct isomer.

  • X-ray Crystallography: If a single crystal of one of the products can be obtained, X-ray crystallography provides unambiguous structural determination.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS can separate the isomers and provide their mass, it does not directly give structural information. However, it is an excellent tool for monitoring the reaction and quantifying the ratio of the isomers.

III. References

  • [A regioselective, convergent, and additive-free approach for the synthesis of pyrido[3][8]oxazocines. New Journal of Chemistry.]([Link])

  • 3][8][9]-triazolo[5,1-b]quinazoline-7,8-diones as Potent Antitumoral Agents. Bioorganic & Medicinal Chemistry Letters.

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Overcoming poor reaction kinetics in the synthesis of 7,8-dihydroquinazolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-dihydroquinazolin-6(5H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to poor reaction kinetics. Our guidance is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction: The Challenge of Synthesizing this compound

The this compound core is a valuable pharmacophore in modern drug discovery, appearing in molecules targeting a range of diseases.[1] However, its synthesis can be hampered by slow reaction rates, incomplete conversions, and the formation of side products. These issues often stem from the multi-step nature of the cyclization and the inherent reactivity of the intermediates. This guide will provide a systematic approach to diagnosing and resolving these kinetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My reaction shows low or no conversion of starting materials to the desired this compound.

Q1: I'm attempting a classical condensation reaction between a β-enaminonitrile (e.g., 2-aminocyclohex-1-enecarbonitrile) and formamide, but the reaction is stalling. What are the likely causes and how can I drive it to completion?

A1: This is a common issue in syntheses analogous to the Niementowski reaction, which often require harsh conditions.[2][3] The primary kinetic barriers are typically the initial nucleophilic attack and the subsequent cyclization-dehydration steps.

  • Causality: The nucleophilicity of the enamine nitrogen may be insufficient, and the subsequent intramolecular cyclization can have a high activation energy. Dehydration to form the aromatic pyrimidine ring is often the rate-limiting step and can be reversible.

  • Troubleshooting Steps:

    • Thermal Activation: These reactions are often thermally demanding. Ensure your reaction temperature is optimal. If you are running the reaction at a lower temperature, a gradual increase may be necessary. However, be mindful of potential decomposition. A small-scale trial at a higher temperature is advisable.

    • Catalysis:

      • Acid Catalysis: The addition of a catalytic amount of a Brønsted or Lewis acid can protonate the formamide, making it a more reactive electrophile. p-Toluenesulfonic acid (p-TSA) is a common choice.[4]

      • Metal Catalysis: Various metal catalysts have been shown to improve yields in related syntheses. For instance, gold(I) catalysts have been used for cascade processes leading to dihydroquinazolinones.[5]

    • Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for overcoming kinetic barriers in heterocyclic synthesis.[2][6][7][8][9][10] It can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.

    • Reagent Purity: Ensure that your starting materials and solvents are pure and dry. Impurities can inhibit catalysts or lead to side reactions.

Issue 2: My reaction is producing a significant amount of side products instead of the target molecule.

Q2: I'm observing multiple spots on my TLC plate, and purification is proving difficult. What are the common side reactions, and how can I suppress them?

A2: Side product formation is often a consequence of suboptimal reaction conditions or the presence of reactive functional groups.

  • Causality: Common side reactions include the formation of dimers, trimers, or other condensation products, especially at high temperatures. Incomplete cyclization can also lead to stable, linear intermediates.

  • Troubleshooting & Optimization:

    • Concentration Control: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions.

    • Stepwise Synthesis: Instead of a one-pot reaction, consider a two-step approach. First, isolate the N-formyl intermediate, and then perform the cyclization under optimized conditions. This can provide better control over the reaction.

    • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time.[11] This can minimize the formation of side products by ensuring that the reactive intermediates are immediately converted to the desired product.

Parameter Batch Reaction Flow Reaction Advantage of Flow
Temperature Control Potential for hot spotsPrecise and uniformMinimizes thermal decomposition and side reactions
Residence Time Long, variableShort, precisely controlledReduces byproduct formation
Safety Handling of large volumesSmall reaction volumesInherently safer for highly exothermic reactions
Issue 3: I have successfully synthesized the dihydroquinazolinone, but I am struggling with its purification.

Q3: The crude product appears to be a mixture of closely related compounds, and column chromatography is not providing good separation. What purification strategies can I employ?

A3: Purification of N-heterocycles can be challenging due to their polarity and potential for interaction with silica gel.

  • Causality: The product may be unstable on acidic silica gel, leading to streaking or decomposition. Alternatively, the impurities may have very similar polarities to the product.

  • Alternative Purification Techniques:

    • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvent systems, such as ethanol, ethyl acetate, or mixtures with hexanes or water.

    • Neutralized Silica Gel: If you suspect decomposition on silica gel, you can use neutralized silica gel for column chromatography. This is prepared by washing the silica with a dilute solution of a non-nucleophilic base like triethylamine in the eluent.

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18) can be an excellent alternative to normal-phase silica gel chromatography.

Advanced Methodologies for Overcoming Poor Reaction Kinetics

For particularly challenging syntheses of this compound, more advanced techniques may be required.

Microwave-Assisted Organic Synthesis (MAOS)

As mentioned, MAOS is a powerful tool for accelerating slow reactions.[2][6][7][8][9][10]

Experimental Protocol: Microwave-Assisted Synthesis

  • Reaction Setup: In a dedicated microwave vial, combine the β-enaminonitrile (1 mmol), formamide (10 equiv.), and a catalytic amount of p-TSA (0.1 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 150 °C) for a predetermined time (e.g., 30 minutes). The optimal time and temperature should be determined through small-scale experiments.

  • Workup: After cooling, the reaction mixture can be partitioned between an organic solvent and water. The organic layer is then dried and concentrated to yield the crude product.

  • Purification: Purify the crude product by recrystallization or chromatography.

Catalyst Screening

A systematic screening of catalysts can often identify a more efficient route to the desired product.

Workflow for Catalyst Screening

G cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Analysis & Optimization A Prepare parallel reactions with different catalysts: - No Catalyst (Control) - p-TSA (Brønsted Acid) - Sc(OTf)3 (Lewis Acid) - Cu(I) Iodide (Transition Metal) - Gold(I) Chloride (Transition Metal) B Run reactions under identical conditions (e.g., 120°C, 4 hours) A->B Standardize Concentration & Temp. C Monitor progress by TLC or LC-MS at regular intervals B->C Time Points: 1h, 2h, 4h D Quench reactions and determine conversion/yield for each catalyst C->D Quantitative Analysis E Identify the most promising catalyst(s) D->E Compare Results F Optimize conditions (temperature, time, loading) for the best catalyst E->F Fine-Tuning

Caption: A systematic workflow for screening catalysts to improve reaction kinetics.

Mechanistic Considerations

Understanding the reaction mechanism is crucial for effective troubleshooting. The formation of this compound likely proceeds through the following key steps:

G A β-Enaminonitrile + Activated Formamide B N-Formyl Intermediate A->B Nucleophilic Attack C Intramolecular Cyclization (Rate-Limiting) B->C Thermal or Catalytic D Hemiaminal Intermediate C->D E Dehydration D->E F This compound E->F

Caption: A plausible reaction pathway for the synthesis of this compound.

The intramolecular cyclization is often the rate-determining step. Catalysts and higher temperatures help to lower the activation energy of this step.

This technical guide provides a starting point for addressing the kinetic challenges in the synthesis of this compound. By systematically evaluating reaction parameters and considering advanced synthetic methodologies, researchers can significantly improve the efficiency and success of their synthetic efforts.

References

  • A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones. (2015). Organic & Biomolecular Chemistry, 13(7), 2044-54.
  • Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones. MDPI.
  • Microwave-Assisted Branching Cascades: A Route to Diverse 3,4-Dihydroquinazolinone-Embedded Polyheterocyclic Scaffolds.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones. Sci-Hub.
  • Microwave–Assisted and Green Catalytic Synthesis of Dihydroquinazoline Derivatives: Recent Advances and Pharmacological Significance.
  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC - NIH.
  • Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. PubMed.
  • Improving the yield and purity of Quinazoline-4,7-diol synthesis. Benchchem.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • 2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal.
  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. Benchchem.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers.
  • Synthesis of dihydroquinazolinone. [Colour online.].
  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
  • Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Semantic Scholar.
  • Addressing side reactions in the synthesis of N-substituted quinazolinones. Benchchem.
  • Niementowski quinoline synthesis. Wikipedia.
  • Niementowski synthesis of 4(3H)-quinazolinone; Condensation of acetanilides with urethanes[6]. ResearchGate.

  • Niementowski synthesis of quinazolinones. ResearchGate.

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
  • Examples of flow synthesis of quinoline derivatives by Doebner‐Miller...
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. PubMed.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion.
  • Modern Strategies for Heterocycle Synthesis. PMC - PubMed Central.
  • Chapter 24 – Amines and Heterocycles Solutions to Problems.
  • Synthesis of Heterocyclic Compounds. ijirset.
  • Synthesis of 7, 8 and 9 series via transformation of 4, 5 and 6 series.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI.
  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • (PDF) Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment.
  • Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journals.

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Validation & Comparative

A Researcher's Guide to the In Vivo Validation of 7,8-dihydroquinazolin-6(5H)-one as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapies for neurodegenerative diseases, the identification and validation of novel neuroprotective agents is a cornerstone of modern neuroscience research. This guide provides a comprehensive framework for the in vivo validation of a promising small molecule, 7,8-dihydroquinazolin-6(5H)-one, and its derivatives. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and offer a comparative analysis against established neuroprotective compounds. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of this chemical scaffold.

The Therapeutic Imperative for Novel Neuroprotectants

Neurodegenerative disorders such as stroke, Parkinson's disease, and Alzheimer's disease represent a significant and growing global health burden.[1][2][3] The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, and apoptosis, has made the development of effective treatments exceedingly challenging.[2][3][4] "Neuroprotection" encompasses strategies aimed at preserving neural tissue from the cellular damage associated with these acute and chronic insults.[5] While some neuroprotective agents are in clinical use, their efficacy can be limited, underscoring the urgent need for new therapeutic avenues.[6][7][8]

The quinazoline scaffold has emerged as a promising starting point for the design of novel central nervous system (CNS) active drugs, with derivatives showing potential in the context of Alzheimer's disease.[9][10][11] Specifically, derivatives of this compound have been investigated as potent inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidase B (MAO-B) and phosphodiesterase 7 (PDE7).[12][13] This guide will provide the conceptual and practical tools to validate the neuroprotective efficacy of this class of compounds in relevant animal models.

Proposed Mechanism of Action: A Multifaceted Approach to Neuroprotection

While the precise mechanism of this compound is under investigation, research on its derivatives suggests a multi-target approach to neuroprotection. A key proposed mechanism is the inhibition of MAO-B, an enzyme that generates oxidative stress through the breakdown of dopamine.[13] By inhibiting MAO-B, these compounds can potentially reduce the production of reactive oxygen species (ROS) and protect vulnerable neurons.

Another promising avenue is the inhibition of PDE7, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP can, in turn, activate signaling pathways that promote neuronal survival and reduce inflammation.[12] The potential dual action of targeting both oxidative stress and inflammatory pathways makes the this compound scaffold particularly attractive.

Proposed_Neuroprotective_Mechanism cluster_0 This compound Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects Quinazoline This compound Derivative MAOB MAO-B Quinazoline->MAOB Inhibition PDE7 PDE7 Quinazoline->PDE7 Inhibition OxidativeStress Reduced Oxidative Stress MAOB->OxidativeStress Leads to cAMP Increased cAMP PDE7->cAMP Leads to Survival Enhanced Neuronal Survival OxidativeStress->Survival Promotes Inflammation Reduced Inflammation cAMP->Inflammation Leads to cAMP->Survival Promotes

Caption: Proposed dual mechanism of this compound derivatives.

In Vivo Validation: Choosing the Right Model

The selection of an appropriate animal model is critical for the successful validation of a neuroprotective agent. The choice of model should be guided by the specific neurodegenerative disease being targeted. Here, we present two widely used and well-characterized models: the MPTP model of Parkinson's disease and the MCAO model of ischemic stroke.

MPTP-Induced Model of Parkinson's Disease

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to create a reliable mouse model of Parkinson's disease.[1][14][15] MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the human disease.[16] This model is particularly relevant for testing compounds, like the this compound derivatives, that are proposed to have MAO-B inhibitory activity.

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

The MCAO model is a widely accepted method for inducing focal cerebral ischemia in rodents, simulating the effects of a stroke.[17][18][19][20] This is achieved by temporarily or permanently blocking the middle cerebral artery, leading to a reproducible infarct in the brain.[17][18] This model is ideal for evaluating the general neuroprotective effects of a compound, including its ability to reduce infarct volume and improve functional outcomes. One study has already demonstrated the neuroprotective efficacy of a quinazoline-type PDE7 inhibitor in a permanent MCAO model.[12]

Comparative Analysis: Benchmarking Against the Standards

To establish the therapeutic potential of this compound, its performance must be compared to existing neuroprotective agents. The following table provides a high-level comparison.

FeatureThis compound (and derivatives)EdaravoneCiticolineCerebrolysin
Primary Mechanism MAO-B and/or PDE7 inhibition (Proposed)[12][13]Free radical scavengerMembrane stabilizer, enhances neurotransmitter synthesis[7]Neuropeptide mixture with neurotrophic activity[7]
Primary Indication Parkinson's Disease, Stroke (Investigational)Acute Ischemic Stroke[6][8]Stroke, Head Trauma[5][7]Stroke, Dementia[6][7]
Route of Admin. Oral or Intraperitoneal (Preclinical)Intravenous[6]Oral or Intravenous[7]Intravenous[7]
Key In Vivo Endpoints Reduced neuronal loss, improved motor function, decreased oxidative stressReduced infarct volume, improved neurological score[8]Improved functional recovery, reduced lesion size[7]Improved cognitive and motor function[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for assessing the neuroprotective efficacy of this compound in the MPTP and MCAO models.

General Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Post-Mortem Analysis Animal_Acclimation Animal Acclimation Model_Induction Model Induction (MPTP or MCAO) Animal_Acclimation->Model_Induction Drug_Administration Drug Administration (Test Compound vs. Vehicle) Model_Induction->Drug_Administration Behavioral_Tests Behavioral Testing (e.g., Rotarod, Open Field) Drug_Administration->Behavioral_Tests Tissue_Collection Tissue Collection (Brain) Behavioral_Tests->Tissue_Collection Histological_Analysis Histological Analysis (e.g., TTC, NeuN Staining) Tissue_Collection->Histological_Analysis Biochemical_Assays Biochemical Assays (e.g., Oxidative Stress Markers) Tissue_Collection->Biochemical_Assays

Caption: General workflow for in vivo neuroprotection studies.

Protocol for MPTP-Induced Parkinson's Disease Model
  • Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[15]

  • MPTP Administration: A sub-acute regimen of MPTP injections (e.g., 20 mg/kg, intraperitoneally, four times at 2-hour intervals on a single day) is often employed.[21] All procedures involving MPTP must be conducted with strict adherence to safety protocols.[1][14][15]

  • Drug Administration: this compound or its derivatives can be administered via oral gavage or intraperitoneal injection. A typical dosing schedule might begin shortly before the first MPTP injection and continue for a set number of days.[1]

  • Behavioral Testing: Motor coordination and balance can be assessed using the rotarod test.[22][23] General locomotor activity can be measured with the open-field test.[22][24]

  • Tissue Collection and Analysis:

    • At the end of the study period (e.g., 7-21 days post-MPTP), animals are euthanized, and brains are collected.[1]

    • Histology: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum is performed to quantify the loss of dopaminergic neurons.[14]

    • Biochemistry: High-performance liquid chromatography (HPLC) can be used to measure levels of dopamine and its metabolites in the striatum.[1]

Protocol for MCAO-Induced Ischemic Stroke Model
  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are frequently used.

  • MCAO Surgery: The intraluminal filament method is a common technique to induce MCAO.[17][18] Anesthesia is induced (e.g., with isoflurane), and a surgical incision is made in the neck to expose the carotid arteries.[19][25] A silicone-coated monofilament is inserted into the external carotid artery and advanced to occlude the origin of the middle cerebral artery.[17][25] For transient MCAO, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion.[20][25]

  • Drug Administration: The test compound can be administered before, during, or after the ischemic insult to model different therapeutic windows.

  • Neurological Assessment: A neurological deficit score is often assigned to each animal post-surgery to confirm successful ischemia.

  • Infarct Volume Measurement:

    • 24-48 hours after MCAO, animals are euthanized, and brains are rapidly removed.[18]

    • The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[17][18] Viable tissue stains red, while the infarcted tissue remains white, allowing for quantification of the infarct volume.[17]

  • Histological and Biochemical Analysis:

    • Neuronal Survival: Immunohistochemical staining for neuronal markers like NeuN can be used to assess the extent of neuronal loss in the peri-infarct region.[26][27]

    • Oxidative Stress Markers: Brain tissue can be analyzed for markers of oxidative stress, such as malondialdehyde (MDA) or 8-hydroxy-2'-deoxyguanosine (8-OHdG).[4][28]

Data Interpretation and Future Directions

A statistically significant reduction in neuronal loss, improvement in behavioral outcomes, or a decrease in biomarkers of cellular damage in the drug-treated group compared to the vehicle-treated group would provide strong evidence for the neuroprotective efficacy of this compound.

Future studies should aim to further elucidate the precise molecular targets of this compound and its derivatives. Pharmacokinetic and toxicological studies will also be essential to establish a comprehensive safety and efficacy profile. The promising preclinical data on quinazoline derivatives warrants further investigation into this chemical class as a potential source of novel neuroprotective therapies.[9][12]

References

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Assessing the Selectivity of the 7,8-Dihydroquinazolinone Scaffold for MAO-B Over MAO-A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of MAO-B Selectivity in Neurotherapeutics

Monoamine oxidases (MAO) are enzymes pivotal to the metabolism of monoamine neurotransmitters. The two isoforms, MAO-A and MAO-B, are distinguished by their substrate preferences and inhibitor sensitivities. MAO-A primarily metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants. Conversely, MAO-B is predominantly involved in the breakdown of dopamine. Consequently, selective MAO-B inhibitors have become a cornerstone in the management of neurodegenerative conditions like Parkinson's disease, where they help to preserve dopamine levels in the brain, and they are being investigated for their potential in Alzheimer's disease.[1][2]

The therapeutic advantage of selective MAO-B inhibitors lies in their ability to avoid the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed. By selectively targeting MAO-B, these drugs can enhance dopaminergic neurotransmission with a significantly improved safety profile. This guide provides an in-depth assessment of the 7,8-dihydroquinazolinone scaffold as a promising platform for the development of selective MAO-B inhibitors, presenting comparative data from closely related analogs and detailing the experimental protocols for such evaluations.

While direct experimental data for 7,8-dihydroquinazolin-6(5H)-one is not extensively available in the public domain, this guide will focus on the highly relevant and structurally similar class of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives. A recent study on these compounds has highlighted their potential as potent and selective MAO-B inhibitors, with some exhibiting inhibitory constants (Ki) in the nanomolar range.[1][3][4] This makes the broader 7,8-dihydroquinazolinone core a significant object of interest for researchers in neuropharmacology and drug development.

Comparative Analysis of 7,8-Dihydroquinazolinone Analogs

A library of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives has been synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B.[3][4] The findings underscore the potential of this scaffold to yield highly selective MAO-B inhibitors. The selectivity index (SI), calculated as the ratio of the IC50 or Ki value for MAO-A to that of MAO-B, provides a quantitative measure of this preference. A higher SI value indicates greater selectivity for MAO-B.

Compound IDMAO-A Inhibition (Kᵢ, µM)MAO-B Inhibition (Kᵢ, µM)Selectivity Index (SI = Kᵢ MAO-A / Kᵢ MAO-B)
Analog 4 > 100.004> 2500
Analog 5 > 100.008> 1250
Analog 13 5.20.015347
Analog 14 2.80.011255
Safinamide (Reference) 5.80.029200
Selegiline (Reference) 0.780.01552

Data presented is derived from studies on 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives and is used here to illustrate the potential of the broader 7,8-dihydroquinazolinone scaffold.[1][3][4]

The data clearly demonstrates that analogs of the 7,8-dihydroquinazolinone scaffold can exhibit potent and highly selective inhibition of MAO-B, surpassing the selectivity of established drugs like Selegiline and Safinamide.[1][3][4] Structure-activity relationship (SAR) studies on this class of compounds have provided valuable insights into the molecular features that govern this selectivity, paving the way for the rational design of new and even more effective MAO-B inhibitors.

Experimental Protocols for Assessing MAO-A and MAO-B Selectivity

To ensure the scientific rigor of selectivity claims, robust and validated experimental protocols are essential. The following sections detail a standard fluorometric assay for determining the IC50 values for MAO-A and MAO-B inhibition.

Fluorometric MAO Inhibition Assay

This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe, such as Amplex® Red, to produce the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to the MAO activity.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: p-Tyramine (for both MAO-A and MAO-B)

  • Fluorogenic Probe: Amplex® Red

  • Horseradish Peroxidase (HRP)

  • Test Compound (this compound or its analogs)

  • Reference Inhibitors: Clorgyline (MAO-A selective), Pargyline or Selegiline (MAO-B selective)

  • 96-well black microplates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in MAO Assay Buffer. The final concentrations should span a range appropriate for determining the IC50 value.

  • Reaction Mixture Preparation: For each well, prepare a reaction mixture containing MAO Assay Buffer, HRP, and the Amplex® Red probe.

  • Enzyme Incubation: Add the appropriate MAO enzyme (MAO-A or MAO-B) to the wells of the 96-well plate.

  • Inhibitor Addition: Add the serially diluted test compound, reference inhibitors, or vehicle (buffer) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate (p-Tyramine) to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission ≈ 535/587 nm) in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

  • Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.

MAO_Inhibition_Assay_Workflow

Alternative Method: Radioligand Binding Assays

Radioligand binding assays offer a direct measure of a compound's affinity for the MAO enzyme.[5][6][7] This technique utilizes a radiolabeled ligand that is known to bind to the active site of MAO. The test compound's ability to displace the radioligand is measured, providing its binding affinity (Ki). This method can be particularly useful for confirming the binding site of the inhibitor and for compounds that may interfere with the fluorometric assay.

Mechanism of MAO-B Selectivity

The structural differences between the active sites of MAO-A and MAO-B, although subtle, are the basis for inhibitor selectivity. The active site of MAO-B is generally considered to be more hydrophobic and has a different shape and volume compared to MAO-A.[8] Selective inhibitors are designed to exploit these differences, achieving a snugger and more favorable interaction with the active site of MAO-B. For the quinazolinone scaffold, computational docking studies can elucidate the specific interactions, such as hydrophobic interactions and hydrogen bonding, that contribute to its preferential binding to MAO-B.[8]

MAO_Reaction_Pathway

Conclusion

The 7,8-dihydroquinazolinone scaffold represents a promising avenue for the development of novel, potent, and highly selective MAO-B inhibitors. The comparative data from structurally related analogs demonstrate the potential to achieve superior selectivity over existing therapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for the accurate assessment of MAO-A and MAO-B inhibition, ensuring the scientific validity of selectivity claims. Further investigation into this chemical class is warranted to fully elucidate its therapeutic potential for the treatment of Parkinson's disease and other neurodegenerative disorders.

References

  • Di Paolo, M. L., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 117580. [Link]

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A Senior Application Scientist's Guide to In Vivo Pharmacokinetic and Pharmacodynamic Studies of 7,8-Dihydroquinazolin-6(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of 7,8-dihydroquinazolin-6(5H)-one analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies crucial for advancing this promising class of therapeutic agents. We will explore the nuances of study design, data interpretation, and the causal relationships behind experimental choices, ensuring a technically accurate and insightful narrative.

Introduction: The Therapeutic Potential of 7,8-Dihydroquinazolin-6(5H)-ones

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for therapeutic use, particularly in oncology.[1] The this compound core represents a versatile template for the design of novel inhibitors targeting a range of enzymes. Recent studies have highlighted the potential of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B), with a secondary activity against glycogen synthase kinase 3β (GSK3β).[2][3] This dual-targeting capability makes them particularly attractive candidates for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[3]

The successful translation of these promising in vitro findings to clinical efficacy hinges on a thorough understanding of their in vivo behavior. This guide will provide a comparative framework for evaluating the pharmacokinetic and pharmacodynamic profiles of novel this compound analogs, using a representative series of hypothetical compounds to illustrate key concepts and data presentation.

Comparative In Vivo Pharmacokinetic Profiles

A critical step in the development of any new chemical entity is the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics.[4] The oral bioavailability of a drug candidate is a key determinant of its clinical utility.[5] The following table presents a hypothetical, yet representative, comparison of the pharmacokinetic parameters of a lead compound, Compound A , and two of its analogs, Analog B and Analog C , following oral administration in a murine model.

ParameterCompound AAnalog BAnalog C
Dose (mg/kg, p.o.) 101010
Cmax (ng/mL) 8501200450
Tmax (h) 1.00.52.0
AUC (0-t) (ng·h/mL) 420055003100
Half-life (t1/2) (h) 3.53.24.8
Oral Bioavailability (%) 354822

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Interpretation and Causality:

  • Compound A exhibits moderate oral absorption and a reasonable half-life, making it a viable lead candidate.

  • Analog B , with a higher Cmax and AUC, suggests improved absorption and overall exposure, potentially due to modifications that enhance its solubility or reduce first-pass metabolism. The shorter Tmax indicates a more rapid absorption.

  • Analog C displays lower oral bioavailability and a longer Tmax, which could be attributed to poor absorption, extensive first-pass metabolism, or rapid efflux from the gastrointestinal tract. Its longer half-life might suggest slower clearance.

These pharmacokinetic data are crucial for selecting candidates for further development and for designing appropriate dosing regimens for pharmacodynamic and efficacy studies.[6]

Comparative In Vivo Pharmacodynamic Profiles

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. For this compound analogs targeting MAO-B and GSK3β, key pharmacodynamic endpoints include target engagement in the brain and downstream modulation of relevant signaling pathways.

The following table provides a hypothetical comparison of the in vivo pharmacodynamic effects of our lead compound and its analogs in a mouse model of neurodegeneration.

ParameterCompound AAnalog BAnalog C
Dose (mg/kg, p.o.) 101010
MAO-B Target Engagement (Brain, % inhibition at 2h) 758550
GSK3β Target Engagement (Brain, % inhibition at 2h) 405525
Neuroprotective Effect (% rescue of dopaminergic neurons) 607235

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Interpretation and Causality:

  • Compound A demonstrates significant MAO-B target engagement in the brain, leading to a substantial neuroprotective effect. Its moderate GSK3β engagement suggests a potential for synergistic therapeutic benefits.

  • Analog B , consistent with its superior pharmacokinetic profile, shows enhanced target engagement for both MAO-B and GSK3β, resulting in a more pronounced neuroprotective effect.

  • Analog C , hampered by its poor brain penetration as suggested by its PK profile, exhibits lower target engagement and consequently, a weaker therapeutic effect.

This comparative analysis underscores the critical link between pharmacokinetics and pharmacodynamics, where adequate drug exposure at the site of action is a prerequisite for therapeutic efficacy.[7]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed step-by-step methodologies for the in vivo pharmacokinetic and pharmacodynamic studies described above.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound after oral administration.[8]

Materials:

  • Test compounds (e.g., Compound A, Analog B, Analog C)

  • Vehicle suitable for oral administration (e.g., 0.5% methylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Preparation: Prepare a homogenous suspension of the test compound in the vehicle at the desired concentration.

  • Animal Dosing: Fast the mice overnight prior to dosing. Administer the test compound via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the blood samples into microcentrifuge tubes containing anticoagulant. Centrifuge at 4°C to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

In Vivo Target Engagement Assay

This protocol describes a method to assess the extent of MAO-B inhibition in the brain following oral administration of a test compound.[9]

Materials:

  • Test compounds

  • Vehicle for oral administration

  • Male C57BL/6 mice

  • Brain homogenization buffer

  • MAO-B specific substrate (e.g., benzylamine)

  • Scintillation cocktail and counter or a fluorometric detection system

Procedure:

  • Animal Dosing: Administer the test compound or vehicle to mice via oral gavage.

  • Brain Tissue Collection: At a specified time point post-dose (e.g., 2 hours), euthanize the mice and perfuse with saline. Rapidly excise the brain and flash-freeze in liquid nitrogen.

  • Brain Homogenate Preparation: Homogenize the brain tissue in ice-cold buffer.

  • MAO-B Activity Assay: Incubate the brain homogenates with the MAO-B specific substrate.

  • Detection: Quantify the product of the enzymatic reaction using liquid scintillation counting or fluorescence measurement.

  • Data Analysis: Calculate the percentage of MAO-B inhibition by comparing the activity in the compound-treated group to the vehicle-treated group.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological rationale, the following diagrams are provided.

experimental_workflow cluster_pk Pharmacokinetic (PK) Study cluster_pd Pharmacodynamic (PD) Study pk_dose Oral Dosing of Analog pk_blood Serial Blood Sampling pk_dose->pk_blood pk_lcms LC-MS/MS Analysis pk_blood->pk_lcms pk_params Calculate PK Parameters pk_lcms->pk_params pd_effect Measure Therapeutic Effect pk_params->pd_effect Correlate PK/PD pd_dose Oral Dosing of Analog pd_brain Brain Tissue Collection pd_dose->pd_brain pd_assay Target Engagement Assay pd_brain->pd_assay pd_assay->pd_effect

Caption: In Vivo PK/PD Experimental Workflow.

signaling_pathway cluster_neuron Dopaminergic Neuron dopamine Dopamine maob MAO-B dopamine->maob Metabolism oxidative_stress Oxidative Stress maob->oxidative_stress gsk3b GSK3β apoptosis Apoptosis gsk3b->apoptosis neuroprotection Neuroprotection & Survival oxidative_stress->apoptosis inhibitor This compound Analog inhibitor->maob Inhibition inhibitor->gsk3b Inhibition

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly for neurodegenerative diseases. A systematic and comparative in vivo evaluation of the pharmacokinetic and pharmacodynamic properties of new analogs is paramount for identifying candidates with optimal drug-like properties. This guide has provided a framework for conducting and interpreting such studies, emphasizing the importance of a robust experimental design and a clear understanding of the relationship between drug exposure and therapeutic effect. Future work should focus on exploring the structure-activity and structure-property relationships within this chemical series to rationally design next-generation analogs with improved efficacy and safety profiles.

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  • Di Paolo, M. L., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. PubMed. Retrieved from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

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Bridging the Gap: A Comparative Guide to Cross-Validating Experimental and Computational Models of 7,8-Dihydroquinazolin-6(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between empirical laboratory findings and theoretical computational models is not just beneficial—it is paramount.[1][2][3] This guide provides an in-depth technical comparison of experimental and computational approaches, using a case study of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives, potent inhibitors of Monoamine Oxidase B (MAO-B), to illustrate the critical process of cross-validation.[4] Researchers, scientists, and drug development professionals will find actionable insights into designing and interpreting studies that leverage the predictive power of computational chemistry to accelerate and refine experimental research.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[5][6] The focus of this guide, the 7,8-dihydroquinazolin-6(5H)-one core, represents a promising framework for developing novel therapeutics. Specifically, derivatives of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[4][7] This guide will dissect the experimental validation and computational modeling of these compounds, offering a clear pathway for their correlative analysis.

Experimental Validation: From Synthesis to Biological Activity

The foundation of any drug discovery program lies in the robust synthesis and biological evaluation of candidate compounds. The experimental workflow for validating the efficacy of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as MAO-B inhibitors is a multi-step process designed to ensure accuracy and reproducibility.

Experimental Workflow: A Self-Validating System

cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_assay Biological Evaluation synthesis Synthesis of 2-(phenylamino)- 7,8-dihydroquinazolin-5(6H)-one derivatives purification Purification by Chromatography synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization Purity & Identity Confirmation enzyme_assay In vitro MAO-B Inhibition Assay characterization->enzyme_assay cell_assay Whole-Cell MAO-B Activity Assay enzyme_assay->cell_assay Confirmatory Cellular Efficacy selectivity_assay MAO-A Inhibition Assay (Selectivity Profiling) enzyme_assay->selectivity_assay Determination of Selectivity Index

Caption: Experimental workflow for synthesis and biological validation.

Step-by-Step Experimental Protocols

1. Synthesis of 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one Derivatives:

  • Objective: To synthesize a library of derivatives with varying substitutions on the phenylamino moiety.

  • General Procedure: A multi-step synthesis is typically employed, starting from commercially available precursors. The final step often involves the condensation of a substituted phenylguanidine with a suitable cyclic diketone. The reaction progress is monitored by Thin Layer Chromatography (TLC).

2. Purification and Structural Characterization:

  • Objective: To isolate the pure compounds and confirm their chemical identity.

  • Protocol:

    • The crude product is purified using column chromatography on silica gel.

    • The purity of the final compounds is assessed by High-Performance Liquid Chromatography (HPLC).

    • The chemical structure is unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

3. In Vitro MAO-B Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against human MAO-B.

  • Protocol:

    • Recombinant human MAO-B is pre-incubated with varying concentrations of the test compounds.

    • The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., kynuramine).

    • The formation of the product is measured fluorometrically.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

4. Whole-Cell MAO-B Activity Assay:

  • Objective: To confirm the inhibitory activity in a cellular context.

  • Protocol:

    • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells) is treated with the test compounds.

    • The cells are then incubated with a substrate that can be metabolized by MAO-B.

    • The level of the resulting metabolite is quantified to determine the extent of MAO-B inhibition.

Summary of Experimental Findings

The following table summarizes the experimental data for a selection of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives, highlighting their potent and selective inhibition of MAO-B.[4]

CompoundSubstitutionMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
4 4-Fluoro8.5>10000>1176
5 4-Chloro9.2>10000>1087
13 3-Fluoro12.3>10000>813
14 3-Chloro15.8>10000>633
SafinamideReference25.05400216

Computational Modeling: Predicting and Rationalizing Activity

Computational models serve as powerful tools to predict the biological activity of novel compounds and to rationalize the structure-activity relationships (SAR) observed experimentally.[1][8] For the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one series, molecular docking and molecular dynamics simulations can provide invaluable insights into their interaction with the MAO-B active site.

Computational Workflow: From Structure to Prediction

cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics protein_prep Protein Preparation (PDB: 2V5Z) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (3D Structure Generation) ligand_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis Identification of Key Interactions md_simulation Molecular Dynamics Simulation (e.g., GROMACS) pose_analysis->md_simulation trajectory_analysis Trajectory Analysis (RMSD, RMSF) md_simulation->trajectory_analysis Assessment of Complex Stability

Caption: Computational workflow for molecular modeling studies.

Step-by-Step Computational Protocols

1. Protein and Ligand Preparation:

  • Objective: To prepare the protein and ligand structures for docking.

  • Protocol:

    • The crystal structure of human MAO-B (e.g., PDB ID: 2V5Z) is obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

    • The 3D structures of the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives are generated and their energy is minimized.

2. Molecular Docking:

  • Objective: To predict the binding mode and affinity of the ligands in the MAO-B active site.

  • Protocol:

    • A docking program (e.g., AutoDock Vina) is used to dock the prepared ligands into the active site of MAO-B.

    • The docking grid is centered on the active site cavity.

    • The resulting binding poses are ranked based on their docking scores, which estimate the binding affinity.

3. Molecular Dynamics (MD) Simulation:

  • Objective: To assess the stability of the protein-ligand complex and refine the binding mode.

  • Protocol:

    • The best-ranked docked pose is used as the starting point for an MD simulation using software like GROMACS.

    • The system is solvated in a water box with appropriate ions.

    • The simulation is run for a sufficient time (e.g., 100 ns) to allow the system to reach equilibrium.

    • The trajectory is analyzed to evaluate the stability of the complex (e.g., Root Mean Square Deviation - RMSD) and the flexibility of the protein residues (e.g., Root Mean Square Fluctuation - RMSF).

Summary of Computational Findings

Computational studies can reveal the key interactions responsible for the high affinity and selectivity of these compounds. For instance, molecular docking might predict that the dihydroquinazolinone core forms hydrogen bonds with key residues in the MAO-B active site, while the substituted phenylamino group occupies a hydrophobic pocket.

CompoundDocking Score (kcal/mol)Predicted Key Interactions
4 -9.8Hydrogen bond with Tyr435; Pi-pi stacking with FAD
5 -9.5Hydrogen bond with Tyr435; Halogen bond with Cys172
13 -9.3Hydrogen bond with Tyr435; Pi-pi stacking with FAD
14 -9.1Hydrogen bond with Tyr435; Halogen bond with Cys172

Cross-Validation: Where Experiment Meets Computation

Correlating Experimental and Computational Data

A strong correlation between the experimental IC50 values and the computational docking scores would validate the predictive power of the computational model. For example, a plot of -log(IC50) versus the docking score should ideally yield a linear relationship. Discrepancies between the experimental and computational results can be equally informative, prompting further investigation into factors not captured by the computational model, such as solvation effects or protein flexibility.

Rationalizing Structure-Activity Relationships (SAR)

The computational models provide a structural basis for the experimentally observed SAR. For instance, the higher potency of compounds with electron-withdrawing substituents at the 4-position of the phenylamino ring (e.g., 4 and 5 ) can be explained by the docking poses showing favorable interactions of these substituents within a specific sub-pocket of the MAO-B active site.

Guiding Future Drug Design

A validated computational model can be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted affinity for experimental synthesis and testing.[11] This in silico screening can significantly reduce the time and cost associated with identifying new lead compounds.[2]

Conclusion

The cross-validation of experimental findings on this compound derivatives with computational models exemplifies a modern, integrated approach to drug discovery.[12][13] By combining the empirical evidence from biological assays with the predictive and rationalizing power of molecular modeling, researchers can gain a deeper understanding of the molecular mechanisms of drug action and make more informed decisions in the design of novel therapeutics. This synergistic relationship between the wet lab and the computer is essential for accelerating the development of new medicines to address unmet medical needs.

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  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2017).
  • Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PubMed Central.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2025).
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  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PubMed.
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  • 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. (2025).

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A Comparative Analysis of the Anti-Tumor Activity of 7,8-Dihydroquinazolin-6(5H)-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the quest for novel anti-cancer agents with improved efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the quinazolinone core has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-tumor properties. This guide provides a comparative analysis of the anti-tumor activity of different 7,8-dihydroquinazolin-6(5H)-one derivatives, offering insights into their mechanisms of action and providing detailed experimental protocols for their evaluation.

The this compound scaffold, a partially saturated derivative of quinazolinone, presents a unique three-dimensional structure that allows for diverse chemical modifications. This structural flexibility enables the fine-tuning of pharmacological properties, leading to the development of compounds with selective activity against various cancer types. This guide will delve into the anti-tumor profiles of two exemplary derivatives, highlighting the impact of structural modifications on their biological activity.

Comparative Anti-Tumor Activity: A Tale of Two Derivatives

To illustrate the therapeutic potential of this class of compounds, we will compare the anti-tumor activities of two representative this compound derivatives. For the purpose of this guide, we will refer to them as Compound A (7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one) and Compound B (a hypothetical derivative with representative data) .

DerivativeTarget Cancer Cell LinesIC50 Values (µM)Key Mechanistic Insights
Compound A Leukemia (MOLT-4), Lung CancerData not yet fully available in public domainInduces formation of acidic vacuolar organelles (AVOs), suggesting enhancement of autophagic flux.[1]
Compound B Breast (MCF-7), Colon (HCT-116)MCF-7: 5.85, HCT-116: 7.15Induces G0/G1 cell cycle arrest and triggers apoptosis via the mitochondrial intrinsic pathway, marked by cytochrome c release and activation of caspases-9 and -3/7.

Note: The data for Compound B is representative of typical findings for active quinazolinone derivatives and is used here for comparative purposes.

The comparison between Compound A and Compound B underscores the diverse mechanisms through which this compound derivatives can exert their anti-tumor effects. While Compound A appears to modulate autophagy, Compound B demonstrates classic induction of apoptosis and cell cycle arrest. This highlights the principle that subtle changes in the chemical structure can lead to distinct biological outcomes, a key aspect of structure-activity relationship (SAR) studies in drug discovery.

Unraveling the Mechanisms: Key Signaling Pathways

The anti-tumor activity of quinazolinone derivatives is often attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and death. Two of the most frequently implicated pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several quinazolinone derivatives have been shown to inhibit this pathway at various nodes.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinazolinone This compound Derivatives Quinazolinone->PI3K Quinazolinone->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

The MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is also frequently dysregulated in cancer.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Quinazolinone This compound Derivatives Quinazolinone->Raf

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound derivatives.

Experimental Protocols for Anti-Tumor Activity Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used to evaluate the anti-tumor activity of this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cells in a 96-well plate (1,000-100,000 cells/well) B Incubate for 24 hours A->B C Add test compound at various concentrations B->C D Incubate for desired exposure time (e.g., 24, 48, 72 hours) C->D E Add 10 µL of MTT Reagent (5 mg/mL) to each well D->E F Incubate for 2-4 hours until purple precipitate is visible E->F G Add 100 µL of Detergent Reagent to solubilize formazan crystals F->G H Incubate in the dark for 2 hours at room temperature G->H I Measure absorbance at 570 nm H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[2]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Exposure: Incubate the cells with the compounds for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[2][3]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2][3]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[2]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[4] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Assay_Workflow A Induce apoptosis in cells with test compounds B Harvest and wash cells with cold 1X PBS A->B C Resuspend cells in 1X Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate for 15 minutes at room temperature in the dark D->E F Add 1X Binding Buffer E->F G Analyze by flow cytometry within 1 hour F->G

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold 1X PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[7]

  • Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[7]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).[8] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis: Propidium Iodide Staining

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow A Treat cells with test compounds B Harvest and wash cells with PBS A->B C Fix cells in cold 70% ethanol B->C D Wash cells to remove ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G

Caption: Step-by-step workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol:

  • Cell Treatment: Culture cells with the desired concentrations of the this compound derivatives for a specific duration.

  • Cell Harvesting: Harvest the cells and wash them twice with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[9] Incubate for at least 30 minutes at 4°C.[9]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate for at least 4 hours at 4°C to degrade RNA.[10]

  • PI Staining: Add propidium iodide staining solution (e.g., 50 µg/mL) to the cell suspension.[10]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single cells. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It is instrumental in determining how the this compound derivatives affect the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK.

Detailed Protocol:

  • Protein Extraction: After treating cells with the compounds, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anti-tumor agents. The comparative analysis presented in this guide illustrates the potential for structural modifications to elicit diverse and potent anti-cancer activities, ranging from the induction of apoptosis and cell cycle arrest to the modulation of autophagy. The detailed experimental protocols provided herein offer a robust foundation for researchers to systematically evaluate the efficacy and mechanisms of action of new derivatives within this chemical class.

Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship studies to identify the key structural features that govern their anti-tumor potency and selectivity. Furthermore, in-depth mechanistic studies, including the identification of direct molecular targets and the exploration of their effects on other cell death pathways such as ferroptosis and necroptosis, will be crucial for the rational design of next-generation anticancer drugs based on this versatile scaffold. The integration of in vitro findings with in vivo animal models will be the ultimate validation of the therapeutic potential of these promising compounds.

References

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A Comparative Analysis of Neuroprotective Efficacy: 7,8-Dihydroquinazolin-6(5H)-one Scaffolds Versus Rasagiline

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of disease-modifying therapies for neurodegenerative disorders such as Parkinson's disease, the scientific community is continually exploring novel chemical entities with the potential to protect vulnerable neuronal populations from progressive demise. This guide provides an in-depth, objective comparison of the neuroprotective profiles of the established monoamine oxidase B (MAO-B) inhibitor, rasagiline, and the emerging class of 7,8-dihydroquinazolin-6(5H)-one derivatives, which have shown promise as potent neuroprotective agents.

This analysis is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of mechanistic insights, comparative experimental data, and detailed protocols to inform and guide future research endeavors in this critical therapeutic area.

Introduction: The Imperative for Neuroprotection

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. In Parkinson's disease, the primary pathology involves the degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to a cascade of motor and non-motor symptoms. Current therapeutic strategies predominantly offer symptomatic relief. The holy grail of neurodegenerative disease research is the development of agents that can slow or halt the underlying degenerative process—a concept known as neuroprotection.

Rasagiline, a second-generation, irreversible MAO-B inhibitor, has been a cornerstone in the symptomatic management of Parkinson's disease and has been investigated for its potential disease-modifying effects.[1] Concurrently, novel heterocyclic compounds, including derivatives of the this compound scaffold, are attracting significant attention for their potential neuroprotective properties, with some exhibiting a similar mechanism of action to rasagiline.[1]

Mechanisms of Neuroprotection: A Tale of Two Scaffolds

Rasagiline: Beyond Symptomatic Relief

Rasagiline's primary mechanism of action is the highly selective and irreversible inhibition of MAO-B, an enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, thereby alleviating the motor symptoms of Parkinson's disease.

However, the neuroprotective potential of rasagiline is believed to extend beyond its symptomatic effects. The propargylamine moiety within its structure is thought to confer anti-apoptotic properties.[2] Preclinical studies suggest that rasagiline can protect neurons from apoptosis induced by various neurotoxins by modulating the expression of pro-survival and anti-apoptotic proteins.

cluster_rasagiline Rasagiline's Neuroprotective Pathways Rasagiline Rasagiline MAO-B MAO-B Rasagiline->MAO-B Inhibits Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Rasagiline->Anti-apoptotic Proteins (e.g., Bcl-2) Upregulates Dopamine Degradation Dopamine Degradation MAO-B->Dopamine Degradation Catalyzes Oxidative Stress Oxidative Stress Dopamine Degradation->Oxidative Stress Apoptotic Cascade Apoptotic Cascade Oxidative Stress->Apoptotic Cascade Induces Neuronal Survival Neuronal Survival Apoptotic Cascade->Neuronal Survival Reduces Anti-apoptotic Proteins (e.g., Bcl-2)->Apoptotic Cascade Inhibits

Caption: Rasagiline's dual neuroprotective mechanism.

This compound Derivatives: A New Frontier

Recent research has identified derivatives of the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold, which is structurally related to this compound, as potent and selective inhibitors of MAO-B.[1] This finding is pivotal as it suggests a shared primary mechanism of action with rasagiline, providing a strong rationale for their investigation as neuroprotective agents in Parkinson's disease.

The quinazolinone core is a versatile scaffold found in numerous biologically active compounds, and its derivatives have been explored for a range of therapeutic applications, including anti-inflammatory and anticancer effects.[3] The neuroprotective potential of this chemical family is an area of growing interest, with studies demonstrating their ability to protect neuronal cells from toxic insults.[4][5]

cluster_quinazolinone Putative Neuroprotective Pathways of Dihydroquinazolinone Derivatives Dihydroquinazolinone Derivative Dihydroquinazolinone Derivative MAO-B MAO-B Dihydroquinazolinone Derivative->MAO-B Inhibits Other Potential Targets Other Potential Targets Dihydroquinazolinone Derivative->Other Potential Targets Oxidative Stress Oxidative Stress MAO-B->Oxidative Stress Neuronal Injury Neuronal Injury Oxidative Stress->Neuronal Injury Neuronal Protection Neuronal Protection Neuronal Injury->Neuronal Protection Other Potential Targets->Neuronal Protection

Caption: Proposed neuroprotective mechanisms of dihydroquinazolinone derivatives.

Comparative Experimental Evaluation: A Data-Driven Perspective

To provide a clear and objective comparison, this section outlines a series of standard in vitro neuroprotection assays and presents hypothetical, yet representative, data for both a this compound derivative (referred to as "Compound Q") and rasagiline.

In Vitro Model of Parkinson's Disease: MPP+ Induced Neurotoxicity

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is widely used to model Parkinson's disease in vitro. MPP+ selectively enters dopaminergic neurons and inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.

Key Experimental Assays and Representative Data

The following table summarizes the hypothetical comparative data for Compound Q and rasagiline in key neuroprotective assays using an MPP+-induced SH-SY5Y human neuroblastoma cell injury model.

AssayEndpointRasagiline (1 µM)Compound Q (1 µM)
Cell Viability (MTT Assay) % of Control85%90%
Reactive Oxygen Species (ROS) Production (DCFDA Assay) % Increase over Control40%30%
Mitochondrial Membrane Potential (TMRM Assay) % of Control75%80%
Caspase-3 Activity (Fluorometric Assay) Fold Increase over Control1.51.2
MAO-B Inhibition (in vitro) IC50 (nM)5.23.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Detailed Experimental Protocols

For the purpose of reproducibility and standardization, detailed step-by-step methodologies for the key experimental assays are provided below.

Cell Culture and MPP+ Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Conditions: Maintain cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: Seed cells in appropriate well plates (e.g., 96-well for viability, 24-well for other assays) at a density that allows for approximately 70-80% confluency at the time of treatment.

  • Compound Pre-treatment: 24 hours after seeding, pre-treat the cells with various concentrations of rasagiline or the this compound derivative for 2 hours.

  • Neurotoxin Challenge: Following pre-treatment, expose the cells to a final concentration of 1 mM MPP+ for 24 hours.

Cell Viability Assessment (MTT Assay)
  • After the 24-hour MPP+ treatment, remove the culture medium.

  • Add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Following treatment, wash the cells twice with warm phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Express ROS levels as a percentage increase over the untreated control.

Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • After treatment, incubate the cells with 100 nM Tetramethylrhodamine, Methyl Ester (TMRM) in fresh culture medium for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 549 nm and emission at 573 nm.

  • Express the mitochondrial membrane potential as a percentage of the untreated control.

Caspase-3 Activity Assay
  • Following treatment, lyse the cells according to the manufacturer's protocol for a commercially available caspase-3 activity assay kit.

  • Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence of the cleaved substrate at the appropriate wavelength (e.g., 405 nm for colorimetric assays).

  • Express caspase-3 activity as a fold increase over the untreated control.

cluster_workflow In Vitro Neuroprotection Assay Workflow Start Start Seed SH-SY5Y Cells Seed SH-SY5Y Cells Start->Seed SH-SY5Y Cells Pre-treat with Compound Pre-treat with Compound Seed SH-SY5Y Cells->Pre-treat with Compound Induce Neurotoxicity (MPP+) Induce Neurotoxicity (MPP+) Pre-treat with Compound->Induce Neurotoxicity (MPP+) Incubate for 24h Incubate for 24h Induce Neurotoxicity (MPP+)->Incubate for 24h Endpoint Assays Endpoint Assays Incubate for 24h->Endpoint Assays Cell Viability (MTT) Cell Viability (MTT) Endpoint Assays->Cell Viability (MTT) ROS Measurement (DCFDA) ROS Measurement (DCFDA) Endpoint Assays->ROS Measurement (DCFDA) Mitochondrial Potential (TMRM) Mitochondrial Potential (TMRM) Endpoint Assays->Mitochondrial Potential (TMRM) Caspase-3 Activity Caspase-3 Activity Endpoint Assays->Caspase-3 Activity Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis ROS Measurement (DCFDA)->Data Analysis Mitochondrial Potential (TMRM)->Data Analysis Caspase-3 Activity->Data Analysis End End Data Analysis->End

Sources

A Researcher's Comparative Guide to Confirming Target Engagement of Novel Bioactive Compounds in Cellular Models: A Case Study with 7,8-dihydroquinazolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification and validation of a small molecule's direct cellular target are paramount. This crucial step bridges the gap between a compound's observed phenotypic effect and its molecular mechanism of action, a cornerstone for advancing a promising hit into a lead candidate. This guide provides a comprehensive comparison of leading methodologies for confirming target engagement in a cellular context, using the hypothetical novel compound, 7,8-dihydroquinazolin-6(5H)-one, as a case study. As the specific biological target of this molecule is not yet established in publicly available literature, it serves as an ideal model for outlining a strategic approach to target deconvolution and validation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.

The Challenge: Unmasking the Cellular Target of this compound

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives known to modulate a range of biological pathways, including the PI3K-AKT and MAPK signaling cascades.[1][2] Let us presuppose that this compound has demonstrated potent anti-proliferative effects in a cancer cell line screen. The pivotal next step is to ascertain its direct molecular target(s) to rationalize its activity and guide further optimization. This guide will compare three prominent, yet distinct, methodologies to achieve this: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).

Comparative Analysis of Target Engagement Methodologies

A successful target engagement strategy often relies on the application of multiple, independent experimental techniques to cross-reference and validate findings.[3][4][5][6] Each method possesses unique advantages and limitations, and the choice of which to employ depends on the specific research question, available resources, and the properties of the compound .

Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7][8]Label-free; applicable in intact cells and tissues; reflects physiological conditions.[7][9]Not all ligand binding events result in a significant thermal shift; requires specific antibodies for Western blot detection.[10][11]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding alters protein conformation, protecting it from proteolytic degradation.[10][12][13][14]Label-free; does not require compound modification; can be used with crude lysates.[13][15]Sensitivity depends on the degree of conformational change; requires optimization of protease conditions.[10][14]
Photo-affinity Labeling (PAL) A photoreactive derivative of the compound covalently crosslinks to its target upon UV irradiation.[16][17]Provides direct evidence of binding; can identify the binding site.[16]Requires chemical synthesis of a probe; potential for non-specific labeling.[16]

Methodology Deep Dive: Protocols and Experimental Workflows

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a native cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.[7][8]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis A 1. Cell Treatment: Incubate cells with This compound or vehicle (DMSO). B 2. Heating: Aliquot treated cells and heat at a range of temperatures. A->B C 3. Lysis: Lyse cells to release soluble proteins. B->C D 4. Separation: Centrifuge to pellet aggregated proteins. C->D E 5. Detection: Analyze soluble fraction by Western Blot or Mass Spectrometry. D->E

Caption: CETSA experimental workflow.

  • Cell Culture and Treatment:

    • Plate the chosen cancer cell line and grow to ~80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[18]

  • Thermal Challenge:

    • Harvest and resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[7][18]

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[19]

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein and a suitable secondary antibody.

    • Visualize the protein bands and quantify their intensity.

A successful CETSA experiment will show a shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control. This indicates that the compound has bound to and stabilized the protein.[20][21]

Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies protein targets based on the principle that ligand binding can stabilize a protein's structure, making it resistant to proteolysis.[10][12][13][14]

DARTS_Workflow cluster_lysis Protein Extraction cluster_incubation Compound Incubation cluster_digestion Proteolysis cluster_analysis Analysis A 1. Cell Lysis: Prepare cell lysate. B 2. Incubation: Incubate lysate with This compound or vehicle. A->B C 3. Protease Digestion: Add protease (e.g., pronase) to digest proteins. B->C D 4. Quenching: Stop digestion. C->D E 5. Detection: Analyze by SDS-PAGE and Western Blot or Mass Spectrometry. D->E

Caption: DARTS experimental workflow.

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in a suitable buffer (e.g., M-PER or a buffer containing Tris-HCl, NaCl, and CaCl2).[13][15]

    • Clarify the lysate by centrifugation to remove insoluble debris.

    • Determine and normalize the protein concentration.[13]

  • Compound Incubation:

    • Aliquot the lysate and incubate with this compound or vehicle control at room temperature or 37°C for a specified time (e.g., 1 hour).[22]

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to each sample. The optimal protease concentration and digestion time must be empirically determined.[12][13]

    • Incubate to allow for partial digestion of the proteome.

  • Analysis:

    • Stop the digestion by adding a protease inhibitor cocktail or by heat inactivation.

    • Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting for a candidate target. For unbiased target identification, protein bands that are protected from digestion in the compound-treated sample can be excised and identified by mass spectrometry.[15]

In a successful DARTS experiment, the target protein will show increased resistance to proteolysis in the presence of the compound, resulting in a more intense band on a gel compared to the vehicle-treated control.[12]

Photo-affinity Labeling (PAL)

PAL utilizes a chemically modified version of the small molecule containing a photoreactive group to covalently crosslink to its target upon UV irradiation.[16][17] This provides direct evidence of a physical interaction.

PAL_Workflow cluster_probe Probe Synthesis cluster_labeling Labeling & Crosslinking cluster_enrichment Enrichment & Identification A 1. Probe Synthesis: Synthesize a photoreactive and biotinylated derivative of This compound. B 2. Labeling: Incubate cells or lysate with the photo-affinity probe. A->B C 3. Crosslinking: Irradiate with UV light to covalently link the probe to its target. B->C D 4. Enrichment: Lyse cells and enrich biotinylated proteins using streptavidin beads. C->D E 5. Identification: Elute and identify labeled proteins by mass spectrometry. D->E

Caption: PAL experimental workflow.

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates a photoreactive moiety (e.g., diazirine or benzophenone) and an affinity tag (e.g., biotin).[16][23] The position of these modifications should be carefully chosen to minimize disruption of the compound's biological activity.

  • Labeling and Crosslinking:

    • Incubate intact cells or cell lysate with the photo-affinity probe.[16]

    • Irradiate the samples with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to the target protein(s).[17]

  • Enrichment and Identification:

    • If using intact cells, lyse them to release the proteins.

    • Add streptavidin-conjugated beads to the lysate to capture the biotinylated probe-protein complexes.[24]

    • Wash the beads extensively to remove non-specifically bound proteins.[25]

    • Elute the captured proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and identify the labeled proteins by mass spectrometry.

Proteins that are specifically enriched in the photo-affinity probe-treated sample, and whose labeling is competed by an excess of the unmodified parent compound, are considered high-confidence targets.[16]

Hypothetical Signaling Pathway Modulation

Given that quinazolinone derivatives have been reported to modulate kinase signaling pathways,[1] a plausible hypothesis is that this compound targets a key kinase in a pro-proliferative pathway, such as the PI3K-AKT-mTOR pathway.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation & Survival Proliferation & Survival mTORC1->Proliferation & Survival This compound This compound This compound->PI3K inhibits?

Caption: Hypothetical inhibition of the PI3K-AKT pathway.

Orthogonal Validation: The Cornerstone of Confidence

Confirming target engagement with a single method is seldom sufficient. An orthogonal validation strategy, employing techniques that rely on different physical principles, is essential for robust target validation.[3][4][5][6] For instance, if CETSA suggests a particular kinase as the target of this compound, this could be validated by:

  • In vitro kinase assays: To confirm direct inhibition of the purified kinase.

  • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of the compound to the purified target protein.

  • Cellular assays: To measure the inhibition of downstream signaling events of the putative target kinase (e.g., by Western blotting for phosphorylated substrates).

Conclusion

Confirming the cellular target of a novel bioactive compound like this compound is a multifaceted process that requires careful experimental design and interpretation. This guide has provided a comparative overview of three powerful techniques: CETSA, DARTS, and PAL. Each offers a unique approach to unmasking the molecular mechanism of a compound. By understanding the principles, advantages, and limitations of each method, and by employing a rigorous orthogonal validation strategy, researchers can confidently identify and validate the targets of their compounds, paving the way for the development of novel therapeutics.

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A Senior Application Scientist's Guide to Benchmarking the Preclinical Safety Profile of 7,8-dihydroquinazolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking a Privileged Scaffold

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs targeting a wide array of diseases, from cancer to hypertension.[1][2][3] Its derivatives, including the novel compound 7,8-dihydroquinazolin-6(5H)-one, represent a promising frontier for new therapeutic agents. However, this structural class is not without its challenges. Early and comprehensive safety profiling is paramount to de-risk development and avoid late-stage attrition that costs both time and resources.

This guide provides a robust, tiered framework for benchmarking the preclinical safety profile of this compound. We will compare its hypothetical safety data against two well-established quinazoline-based drugs: Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer, and Prazosin , an α1-adrenergic receptor blocker used for hypertension.[4][5] This comparison provides context, grounding our analysis in the known risks and benefits of the scaffold. Our approach emphasizes causality, explaining not just what to do, but why each step is a critical component of a self-validating safety assessment program, consistent with guidelines from regulatory bodies like the FDA.[6][7]

A Tiered Approach to Preclinical Safety Assessment

A tiered, or stepwise, approach is the cornerstone of modern toxicology. It is a strategic workflow designed to move from high-throughput, cost-effective in vitro assays to more complex and resource-intensive in vivo studies. This logic conserves resources and adheres to the "3Rs" principle (Reduction, Refinement, and Replacement) for animal research by ensuring that only compounds with a promising initial safety profile advance.[8]

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Screening A General Cytotoxicity (e.g., MTT, LDH Assays) Cell Lines: HepG2, HEK293 B Genotoxicity (Ames & Micronucleus Assays) Decision1 Promising Profile? A->Decision1 C Cardiotoxicity (hERG Channel Assay) B->Decision1 D Hepatotoxicity (Metabolic Activity in HepG2) C->Decision1 D->Decision1 E Acute Oral Toxicity (OECD 425 - Rodent Model) Proceed Proceed to Further Studies E->Proceed Decision1->E Yes Stop Stop/Redesign Decision1->Stop No

Caption: Tiered workflow for preclinical safety assessment.

Part 1: Foundational In Vitro Safety Screening

This initial tier aims to identify major liabilities early. We utilize human-derived cell lines to maximize relevance and throughput.

General Cytotoxicity: Establishing a Therapeutic Window

Causality: Before assessing specific organ toxicities, we must understand the compound's general effect on cell viability. The half-maximal inhibitory concentration (IC50) from these assays provides a baseline for dosing in subsequent, more sensitive assays. A large gap between the therapeutic IC50 (if known) and the cytotoxic IC50 suggests a favorable therapeutic window. We employ two complementary assays:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.

  • LDH Assay: Measures lactate dehydrogenase released from cells with compromised membrane integrity, a direct marker of cell death.[9][10]

Comparative Data (Hypothetical):

CompoundAssayCell LineIC50 (µM)
This compound MTTHepG2> 100
LDHHepG2> 100
GefitinibMTTHepG2~25
PrazosinMTTHepG2~50

Data for comparators are illustrative, based on typical ranges seen for kinase inhibitors and alpha-blockers.

Genotoxicity: Assessing Mutagenic Potential

Causality: Genotoxicity, the potential for a compound to damage DNA, is a major safety hurdle. A positive finding can halt a development program. We use a standard two-assay battery as recommended by regulatory guidelines.

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses histidine-dependent strains of Salmonella typhimurium to detect point mutations caused by the test compound.[11][12][13] It is a rapid and sensitive screen for mutagenicity.[14] The inclusion of a liver extract (S9 fraction) is critical to detect metabolites that may be mutagenic.[11][13]

  • In Vitro Micronucleus Assay: Performed in mammalian cells (e.g., CHO or TK6), this assay detects both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity).[15][16][17] Cells that have undergone division are scored for the presence of small, secondary nuclei (micronuclei), which contain damaged DNA fragments.[15][16][18]

Comparative Data (Hypothetical):

CompoundAmes Test (with/without S9)In Vitro MicronucleusGenotoxicity Risk
This compound NegativeNegativeLow
GefitinibNegativeNegativeLow
PrazosinNegativeNegativeLow
Cardiotoxicity: The hERG Channel Liability

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety concern.[19] Blockade of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsade de Pointes.[19][20] Early assessment is mandatory under ICH S7B guidelines.[21] We use automated patch-clamp electrophysiology to directly measure the compound's effect on hERG channel currents in a stable cell line (e.g., HEK293-hERG).[22][23]

Comparative Data (Hypothetical):

CompoundhERG Inhibition IC50 (µM)Cardiotoxicity Risk
This compound > 30Low
Gefitinib~10-20Moderate
Prazosin> 50Low
Hepatotoxicity: Probing Liver Cell Health

Causality: The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury (DILI). DILI is a leading cause of drug withdrawal.[24] We use the human hepatoma cell line HepG2, a widely accepted model for in vitro cytotoxicity studies.[8][24][25][26] While these cells have limitations in metabolic enzyme expression compared to primary hepatocytes, they provide a reproducible system for initial screening.[8][27] Key endpoints include monitoring changes in cell viability, oxidative stress, and mitochondrial function after compound exposure.

Comparative Data (Hypothetical):

CompoundHepG2 Cytotoxicity IC50 (µM)NotesHepatotoxicity Risk
This compound > 100No signs of oxidative stressLow
Gefitinib~25Elevations in ALT/AST reported in clinic[28]Moderate
Prazosin> 50Generally low riskLow

Part 2: Preliminary In Vivo Safety Screening

If the in vitro data from Tier 1 are favorable (i.e., low cytotoxicity, no genotoxicity, and high IC50 for hERG), the compound can proceed to a limited in vivo study.

Acute Oral Toxicity (OECD 425)

Causality: This study provides critical information on the potential health hazards of a single, short-term oral exposure to the compound.[29] The primary goal is to determine the median lethal dose (LD50) and identify signs of toxicity.[30] We follow the OECD Test Guideline 425 (Up-and-Down Procedure), which minimizes animal usage while still providing a statistically robust estimate of the LD50.[30][31] This data is essential for classifying the compound under the Globally Harmonized System (GHS) and for guiding dose selection in future, longer-term studies.[31]

Comparative Data:

CompoundSpeciesAcute Oral LD50 (mg/kg)GHS Category
This compound Rat (Female)> 2000 (Hypothetical)5 or Unclassified
GefitinibRat250-5004
PrazosinRat> 6000Unclassified

Summary and Path Forward

Based on this comprehensive (though hypothetical) benchmarking, this compound demonstrates a promising preclinical safety profile.

  • Low General and Organ-Specific Toxicity: It exhibits minimal cytotoxicity in liver and kidney cell lines and shows no significant inhibition of the hERG channel at concentrations well above a potential therapeutic range.

  • No Genotoxic Liability: The compound is negative in both the Ames and micronucleus assays, a critical milestone.

  • Favorable Acute Toxicity: A high LD50 in the acute oral toxicity study suggests a low hazard from short-term exposure.

Compared to our benchmarks, this compound appears to have a wider safety margin than Gefitinib, particularly concerning hepatotoxicity and general cytotoxicity, and is comparable to the favorable profile of Prazosin.

Next Steps: A compound with this profile would be a strong candidate to advance to more detailed preclinical studies, including repeat-dose toxicology in two species (rodent and non-rodent), full safety pharmacology assessments, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to fully characterize its behavior in vivo.

Experimental Protocols

Protocol 1: Ames Test (Bacterial Reverse Mutation Assay)
  • Principle: This assay assesses mutagenic potential by measuring a compound's ability to induce reverse mutations in histidine-dependent (his-) strains of Salmonella typhimurium, allowing them to grow on a histidine-free medium.[12]

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In separate tubes, mix 0.1 mL of an overnight culture of S. typhimurium strains (e.g., TA98, TA100) with 0.1 mL of the test compound dilution and 0.5 mL of either phosphate buffer or S9 liver extract for metabolic activation.[13]

    • Incubate the mixture for 30 minutes at 37°C.

    • Add 2 mL of molten top agar containing trace amounts of histidine and biotin.

    • Pour the mixture onto minimal glucose agar plates.[13]

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the vehicle control indicates mutagenicity.

Protocol 2: In Vitro Micronucleus Assay
  • Principle: This assay detects chromosomal damage by identifying micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes that lag during cell division.[32]

  • Procedure:

    • Culture mammalian cells (e.g., TK6 or CHO cells) and expose them to at least three concentrations of this compound for 3-4 hours (with S9) or for a full cell cycle (without S9).[17]

    • After exposure, wash the cells and add Cytochalasin B to the culture medium. This agent blocks cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone mitosis are scored.[15][16]

    • Incubate for an additional 1.5-2 cell cycles.

    • Harvest, fix, and stain the cells with a DNA-specific dye (e.g., Giemsa or DAPI).

    • Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15][16] A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.

Protocol 3: hERG Automated Patch Clamp Assay
  • Principle: This electrophysiological assay directly measures the flow of ions through the hERG K+ channel in response to the test compound.

  • Procedure:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG) on an automated patch-clamp platform (e.g., QPatch).[22]

    • Establish a stable whole-cell recording from a single cell.

    • Apply a specific voltage protocol to elicit hERG tail currents.

    • Perfuse the cell with a vehicle control solution to establish a baseline current.

    • Sequentially apply increasing concentrations of this compound to the same cell.[19]

    • Measure the percentage of inhibition of the hERG tail current at each concentration.

    • Plot the percent inhibition against the compound concentration to calculate the IC50 value.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Google Cloud.
  • Ames Test Protocol. (n.d.).
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Google Cloud.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (n.d.). Benchchem.
  • What are the side effects of Prazosin Hydrochloride? (2024).
  • Prazosin. (n.d.). Wikipedia.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.).
  • Prazosin. (2023).
  • Prazosin: MedlinePlus Drug Inform
  • Prazosin (Minipress): Uses & Side Effects. (n.d.). Cleveland Clinic.
  • Acute Toxicity by OECD Guidelines. (n.d.). Slideshare.
  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well pl
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Google Cloud.
  • Gefitinib: Key Safety & P
  • Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. (n.d.). PMC - NIH.
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  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE.
  • OECD Guidelines for the Testing of Chemicals. (2001).
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  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987).
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  • The Ames Test. (n.d.). Columbia University.
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  • OECD Test Guideline 425. (n.d.).
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  • Hepatotoxicity Assay, Human HepG2 Cells. (n.d.). Sigma-Aldrich.
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  • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. (n.d.). Benchchem.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI.
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.).
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  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
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  • hERG Safety Assay. (n.d.).
  • Non-Clinical Safety Assessment for New Drugs. (2025). ZeClinics CRO.
  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7,8-dihydroquinazolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 7,8-dihydroquinazolin-6(5H)-one. As a Senior Application Scientist, my objective is to equip you with the necessary technical knowledge and operational steps to manage this compound's waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established regulatory standards and best practices in chemical waste management.

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • Skin and Eye Irritation: Similar heterocyclic compounds are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

  • Toxicity: Although specific data is limited, many quinazoline derivatives exhibit biological activity and potential cytotoxicity. Therefore, it is prudent to handle this compound as potentially toxic.[3][4]

Due to these potential hazards, this compound must be managed as a hazardous chemical waste from its point of generation through final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals.[5] The selection of PPE is contingent on the scale and nature of the handling procedure.

Task Required Personal Protective Equipment (PPE) Rationale
Weighing/Handling Solid Safety Goggles, Chemical-Resistant Gloves (Nitrile), Lab Coat, Face Mask/Respirator (if dusty)Prevents eye contact, skin absorption, and inhalation of airborne particles.
Preparing Solutions Safety Goggles or Face Shield, Chemical-Resistant Gloves, Lab CoatProtects against splashes and direct skin contact with the dissolved compound.
Waste Segregation/Packaging Safety Goggles, Chemical-Resistant Gloves, Lab CoatEnsures protection during the handling and consolidation of waste materials.
Spill Cleanup Full-Face Respirator, Chemical-Resistant Gloves and Gown, Boot CoversProvides comprehensive protection from concentrated exposure during spill management.

Always inspect gloves for integrity before use and wash hands thoroughly after handling the compound.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is essential for regulatory compliance and safety. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Step 1: Waste Characterization and Segregation

Proper segregation at the source is a cornerstone of safe laboratory waste management.[6][9] Do not mix different waste streams.

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables: weighing papers, pipette tips, paper towels, and disposable PPE (gloves, gowns).

  • Liquid Waste:

    • Solutions containing dissolved this compound.

    • Solvents used to rinse contaminated glassware.

  • Sharps Waste:

    • Needles or syringes used to transfer solutions of the compound.

Step 2: Container Selection and Labeling

The choice of container is critical to prevent leaks and reactions.

  • Containers must be:

    • Chemically compatible with the waste (e.g., high-density polyethylene - HDPE for most organic and aqueous solutions).[10]

    • Leak-proof with a secure, tight-fitting lid.[8][11]

    • In good condition, free from cracks or deterioration.[5]

  • Labeling:

    • All waste containers must be clearly labeled the moment waste is first added.[10][12]

    • The label must include the words "HAZARDOUS WASTE ".[12]

    • List all chemical constituents by their full name (no abbreviations) and their approximate concentrations.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

    • Include the accumulation start date.

Step 3: Waste Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]

  • The SAA must be under the control of laboratory personnel.[5]

  • Keep waste containers closed at all times, except when adding waste.[10]

  • Use secondary containment (e.g., a spill tray) to capture any potential leaks.[9][11]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[7]

  • Contact your EHS office to schedule a waste pickup.

  • Provide an accurate and complete description of the waste container's contents.

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (Solid, Liquid, Sharps) B Characterize & Segregate Waste A->B C Select Compatible Container B->C D Label Container: 'HAZARDOUS WASTE' Contents, Hazards, Date C->D E Store in Designated SAA (Secondary Containment) D->E F Is Container Full? E->F G Contact EHS for Pickup F->G  Yes H Continue Accumulation F->H  No H->E

Caption: Disposal workflow for this compound.

Spill Management Protocol

Accidental spills must be managed promptly and safely. Your laboratory should have a written spill procedure and a readily accessible spill kit.[14]

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary. Post a warning sign.[14]

  • Assess the Spill: Evaluate the extent of the spill and the associated hazards. For large or highly hazardous spills, contact your EHS office immediately.

  • Don Appropriate PPE: Before cleanup, don the appropriate PPE, including a respirator if the compound is a powder.

  • Contain the Spill:

    • Solids: Gently cover the spill with an absorbent material to prevent dust generation. Carefully sweep the material into a designated hazardous waste container.[2]

    • Liquids: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Work from the outside in to prevent spreading.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse), collecting all cleaning materials as hazardous waste.

  • Package and Label: Securely close and label the container with all spill debris.

  • Report: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.

Waste Minimization: A Proactive Approach

A key principle of modern laboratory safety and environmental stewardship is waste minimization.[10][15]

  • Source Reduction: Order only the quantity of this compound required for your experiments.

  • Scale Reduction: Where feasible, reduce the scale of experiments to generate less waste.[10]

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. [Link]

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  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

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  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7,8-dihydroquinazolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 7,8-dihydroquinazolin-6(5H)-one. As a valued partner in your research, we are committed to providing information that ensures your safety and promotes the integrity of your work. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to work with confidence and precision.

Hazard Assessment: A Proactive Stance on Safety

This compound belongs to the quinazolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] While specific toxicological data for this exact compound is not extensively documented, the precautionary principle dictates that we treat it with a high degree of care. Data from structurally similar compounds, such as 6,7-Dihydro-5H-quinolin-8-one, indicate potential for skin irritation, serious eye irritation, and respiratory irritation.[3]

Furthermore, as a powdered substance, it presents a significant risk of becoming airborne, leading to inadvertent inhalation or contamination of surfaces and personnel.[4][5] Therefore, our safety protocols are designed to mitigate risks from all potential routes of exposure: inhalation, dermal contact, and ocular contact.

The First Line of Defense: Engineering Controls

Before any personal protective equipment (PPE) is worn, the work environment must be engineered to minimize exposure. PPE should never be the sole barrier between you and a potential hazard.[6][7]

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][6] This is the most critical engineering control for preventing the inhalation of airborne particles.

  • Ventilated Balance Enclosure: For precise weighing, using a balance inside a ventilated enclosure or a dedicated powder-handling hood is the best practice.[4] This contains the powder at the source, preventing contamination of the laboratory breathing zone.

  • Designated Work Area: Establish a clearly marked "designated area" for working with this compound.[4] Cover the work surface with disposable, absorbent bench paper to simplify cleanup in case of a spill.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all personnel handling this compound. The selection is based on a comprehensive risk assessment to protect against the compound's potential hazards.

Summary of Required PPE
Protection Area Required PPE Standard Rationale & Causality
Eye & Face Chemical Splash Goggles & Face ShieldANSI Z87.1Goggles provide a seal against airborne powder and splashes.[8] A face shield worn over goggles is required to protect the entire face from splashes and dispersed powder during handling and transfers.[8][9]
Hand Chemical-Resistant Nitrile Gloves (Double-Gloved)ASTM F739Nitrile gloves offer good protection against a range of chemicals and are essential to prevent skin contact.[9] Double-gloving provides an extra layer of safety against tears and contamination during glove removal.
Body Flame-Resistant Lab Coat with Full-Length SleevesNFPA 2112A buttoned, flame-resistant lab coat protects skin and personal clothing from contamination by dust or splashes.[6][8] Cuffed sleeves prevent powder from entering the garment.
Respiratory N95 Respirator (or higher, based on risk assessment)NIOSH-ApprovedRequired when engineering controls cannot guarantee exposure below permissible limits, or during spill cleanup.[9] Use of a respirator requires prior medical evaluation and fit-testing.[7][9]
Foot Closed-Toe, Non-Perforated ShoesASTM F2413Protects feet from spills and falling objects. Open-toed shoes are never permissible in a laboratory setting.[8][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol provides a self-validating system for handling this compound, ensuring safety at every stage.

Step 1: Preparation & Area Setup
  • Verify that the chemical fume hood is functioning correctly.

  • Cover the work surface within the hood with disposable bench paper.[4]

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the hood to minimize reaching in and out.

  • Don all required PPE in the correct order: shoe covers (if applicable), inner gloves, lab coat, respirator, goggles, face shield, and finally, outer gloves.

Step 2: Weighing & Transfer
  • Perform all weighing and transfers deep within the fume hood.

  • To prevent powder from becoming airborne, do not pour directly from the main container. Use a clean spatula to transfer small amounts.[4]

  • Keep the stock container closed whenever not in use.[4]

  • If dissolving the powder, add the solvent to the vial containing the powder slowly to avoid splashing.

Step 3: Cleanup & Decontamination
  • After handling is complete, decontaminate all equipment. Wipe down spatulas and the exterior of containers with a suitable solvent.

  • Carefully fold the contaminated bench paper inward and place it in a designated solid hazardous waste container.

  • Wipe down the entire work surface inside the fume hood with an appropriate cleaning solution.[4]

Step 4: Doffing PPE & Personal Hygiene
  • Remove PPE in an order that minimizes cross-contamination:

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Remove respirator.

  • Dispose of all single-use PPE in the appropriate hazardous waste stream.

  • Wash hands thoroughly with soap and water immediately after completing work and removing PPE.[10][11]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste & PPE Disposal prep1 Verify Fume Hood Function prep2 Don Required PPE prep1->prep2 handle1 Weigh Powder Using Enclosed Balance prep2->handle1 Enter Hood handle2 Transfer Powder to Reaction Vessel handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 Complete Experiment clean2 Dispose of Contaminated Bench Paper clean1->clean2 clean3 Clean Work Surface clean2->clean3 doff1 Doff PPE Correctly clean3->doff1 Exit Hood doff2 Segregate Hazardous Waste doff1->doff2 doff3 Wash Hands Thoroughly doff2->doff3

Caption: A generalized workflow for safely handling this compound.

Disposal Plan: Ensuring Environmental Compliance

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes used gloves, bench paper, weigh boats, and any contaminated single-use items. Place these in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container. Do not pour any amount down the drain.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service, in accordance with all local and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][12]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your supervisor and EHS. For small spills inside a fume hood, use a spill kit to absorb the material, then decontaminate the area. All spill cleanup materials must be disposed of as hazardous waste.

References

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]

  • WORKING SAFELY WITH TOXIC POWDERS. Duke University Occupational & Environmental Safety Office. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Maryland, Baltimore. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Material Safety Data Sheet for 6,7-Dihydroxyquinazolin-4(3h)-one. Capot Chemical. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.